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  • Product: 2,3-Dimethyl-4-propan-2-ylphenol
  • CAS: 104174-70-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on the Chemical and Physical Properties of 2,3-Dimethyl-4-propan-2-ylphenol

Executive Summary In the landscape of substituted alkylphenols, 2,3-Dimethyl-4-propan-2-ylphenol (commonly referred to as 4-isopropyl-2,3-dimethylphenol or 4-isopropyl-2,3-xylenol) represents a highly specialized structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of substituted alkylphenols, 2,3-Dimethyl-4-propan-2-ylphenol (commonly referred to as 4-isopropyl-2,3-dimethylphenol or 4-isopropyl-2,3-xylenol) represents a highly specialized structural motif. Characterized by the presence of two adjacent methyl groups and a bulky isopropyl moiety para to the hydroxyl group, this compound exhibits unique steric and electronic properties. Its structural homology to well-documented antimicrobial and anesthetic agents—such as thymol, carvacrol, and propofol—makes it a molecule of significant interest for structure-activity relationship (SAR) studies, antioxidant formulations, and advanced polymer synthesis.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical profile, mechanistic synthesis pathways, and validated analytical protocols, designed to ensure rigorous reproducibility in laboratory and industrial settings.

Molecular Architecture & Physicochemical Profile

The physicochemical behavior of 2,3-dimethyl-4-propan-2-ylphenol is dictated by the inductive electron-donating effects of its alkyl substituents. The methyl groups at the C2 and C3 positions increase the electron density of the aromatic ring, while the C4-isopropyl group provides significant lipophilicity and steric shielding. This specific substitution pattern stabilizes the phenoxyl radical upon hydrogen atom transfer (HAT), enhancing its potential as an antioxidant.

Quantitative Physicochemical Data

Data synthesized from extrapolated isomer profiles and standard chemical databases[1, 2].

PropertyValueScientific Implication
Chemical Name 2,3-Dimethyl-4-propan-2-ylphenolIUPAC standard nomenclature.
CAS Number 104174-70-1Unique identifier for regulatory compliance.
Molecular Formula C₁₁H₁₆ODefines the alkylation degree of the phenol core.
Molecular Weight 164.24 g/mol Critical for stoichiometric calculations.
Appearance Colorless to pale yellow liquid/solidTypical of sterically hindered alkylphenols.
Estimated Boiling Point ~235–240 °CHigh BP necessitates vacuum distillation for purification.
LogP (Octanol/Water) ~3.3Highly lipophilic; predicts excellent membrane permeability.
pKa ~10.2Weakly acidic; requires strong bases for deprotonation.
H-Bond Donors/Acceptors 1 / 1Capable of targeted hydrogen bonding in biological pockets.

Chemical Reactivity & Mechanistic Pathways

The synthesis of 2,3-dimethyl-4-propan-2-ylphenol relies heavily on Electrophilic Aromatic Substitution (EAS) , specifically the Friedel-Crafts alkylation of 2,3-dimethylphenol using propylene or isopropanol.

The regioselectivity of this reaction is governed by steric hindrance and thermodynamic control. The hydroxyl group strongly activates the ortho (C6) and para (C4) positions. However, the para position (C4) is thermodynamically favored due to the lower steric penalty compared to the C6 position. The use of a Lewis acid or solid Brønsted acid catalyst facilitates the generation of the highly reactive isopropyl carbocation [3].

SynthesisMechanism R1 2,3-Dimethylphenol (Aromatic Substrate) Int2 Arenium Ion (Sigma Complex) at para-position R1->Int2 Electrophilic Attack R2 Isopropanol / Propylene (Alkylating Agent) Int1 Isopropyl Carbocation (Electrophile) R2->Int1 Protonation / Activation Cat Acid Catalyst (e.g., Amberlyst-15, AlCl3) Cat->Int1 Int1->Int2 Prod 2,3-Dimethyl-4-propan-2-ylphenol (Target Product) Int2->Prod Deprotonation (Thermodynamic Control) Byprod 6-Isopropyl Isomer (Kinetic Byproduct) Int2->Byprod Ortho-Attack (Sterically Hindered)

Caption: Mechanistic pathway of the regioselective Friedel-Crafts alkylation yielding the target phenol.

Synthesis & Isolation Protocols

To achieve high yields and rigorous purity, the following protocol leverages heterogeneous acid catalysis. This approach minimizes the polyalkylation issues historically associated with homogeneous Friedel-Crafts reactions [4].

Protocol: Regioselective Alkylation of 2,3-Dimethylphenol

Objective: Synthesize 2,3-dimethyl-4-propan-2-ylphenol while suppressing di-isopropylation and O-alkylation.

  • Reactor Preparation & Inertion:

    • Action: Purge a glass-lined pressure reactor with anhydrous N₂ for 15 minutes.

    • Causality: Moisture poisons Lewis acid catalysts and alters the proton-donating capacity of solid resins, leading to erratic reaction kinetics.

  • Reagent Loading (Stoichiometric Control):

    • Action: Charge the reactor with 2,3-dimethylphenol (5.0 equivalents) and a solid acid catalyst (e.g., Amberlyst-15, 5 wt% relative to phenol).

    • Causality: Maintaining a 5:1 molar ratio of the aromatic substrate to the alkylating agent is a critical self-validating control. It statistically ensures that the isopropyl carbocation reacts with unreacted starting material rather than the mono-alkylated product, thereby suppressing polyalkylation [2].

  • Controlled Alkylation:

    • Action: Heat the mixture to 90–110 °C. Introduce isopropanol (1.0 equivalent) continuously via a syringe pump over 2.5 hours.

    • Causality: Slow addition maintains a low steady-state concentration of the electrophile. Elevated temperatures provide the activation energy required to overcome the kinetic barrier of O-alkylation, driving the equilibrium toward the thermodynamically stable C-alkylated product.

  • Quenching & Catalyst Recovery:

    • Action: Cool the reactor to 25 °C. Filter the mixture to recover the heterogeneous resin (which can be washed with toluene and regenerated).

  • Purification:

    • Action: Subject the crude filtrate to fractional vacuum distillation (e.g., at 10 mmHg).

    • Causality: The target 4-isopropyl isomer distills at a distinct fraction from the unreacted 2,3-dimethylphenol and heavier polyalkylated residues, ensuring >98% purity.

Analytical Characterization Workflow

Robust analytical validation is non-negotiable in drug development and fine chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for characterizing alkylphenols, provided the analyte is properly derivatized.

Protocol: GC-MS Characterization and Purity Validation

Objective: Confirm molecular mass, structural isomerism, and absence of polyalkylated impurities.

  • Sample Preparation & Internal Standard: Dissolve 5 mg of the purified compound in 1 mL of GC-grade dichloromethane (DCM). Spike with 10 µL of an internal standard (e.g., 4-tert-butylphenol) to create a self-validating quantitative system.

  • Derivatization (Critical Step):

    • Action: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS. Incubate at 60 °C for 20 minutes.

    • Causality: The free phenolic -OH group causes severe peak tailing on non-polar GC stationary phases due to hydrogen bonding. Converting the hydroxyl group to a trimethylsilyl (TMS) ether drastically improves volatility, peak symmetry, and chromatographic resolution from the closely related 6-isopropyl isomer.

  • Chromatographic Separation: Inject 1 µL in split mode (1:50) onto an HP-5MS capillary column. Use a temperature program starting at 70 °C (hold 2 min), ramping at 15 °C/min to 280 °C.

  • Mass Spectrometric Detection: Operate in Electron Ionization (EI) mode at 70 eV.

    • Diagnostic Ions: The mass spectrum of the underivatized molecule will exhibit a strong molecular ion [M]⁺ at m/z 164 . The base peak will predictably appear at m/z 149 [M - CH₃]⁺ , generated by the facile fragmentation of the isopropyl group to yield a highly stable benzylic/phenolic tertiary cation.

AnalyticalWorkflow Prep Sample Prep (DCM + Int. Std) Deriv Derivatization (BSTFA -> TMS Ether) Prep->Deriv Ensures Quantitation GC Gas Chromatography (HP-5MS, Temp Ramp) Deriv->GC Prevents Peak Tailing MS Mass Spectrometry (EI, 70 eV) GC->MS Isomeric Separation Data Data Analysis (m/z 164, 149) MS->Data Structural Validation

Caption: Step-by-step GC-MS analytical workflow for the validation of alkylphenol derivatives.

Structure-Activity Relationships (SAR) & Applications

Extrapolating from the established pharmacology of homologous compounds, 2,3-dimethyl-4-propan-2-ylphenol presents highly promising applications:

  • Antioxidant Efficacy: The mechanism of phenolic antioxidants relies on Hydrogen Atom Transfer (HAT) to neutralize free radicals. The electron-donating methyl groups at C2/C3 and the isopropyl group at C4 inductively stabilize the resulting phenoxyl radical. Unlike BHT (butylated hydroxytoluene), which is heavily hindered on both sides of the hydroxyl group, the open C6 position in this molecule allows for rapid reaction kinetics with peroxyl radicals[5].

  • Antimicrobial Potential: Similar to thymol (2-isopropyl-5-methylphenol), the lipophilic isopropyl tail (LogP ~3.3) allows the molecule to intercalate into bacterial cell membranes, disrupting the lipid bilayer and causing leakage of intracellular contents. The specific 2,3-dimethyl arrangement may offer altered toxicity profiles compared to natural monoterpene phenols, warranting further in vitro screening.

References

  • National Center for Biotechnology Information (PubChem). 4-Isopropylphenol - Compound Summary. Retrieved from:[Link]

  • Xu, W., Miller, S. J., & Agrawal, P. K. (2013). Zeolite topology effects in the alkylation of phenol with propylene. Catalysis Letters. Retrieved from:[Link]

  • Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc. Retrieved from:[Link]

  • Liu, Y., et al. (2024). Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. The Journal of Organic Chemistry (ACS Publications). Retrieved from:[Link]

Exploratory

The Mechanistic Profiling of 2,3-Dimethyl-4-propan-2-ylphenol: A Dual-Target Alkylphenol

Executive Summary 2,3-Dimethyl-4-propan-2-ylphenol (also known as 4-isopropyl-2,3-dimethylphenol) belongs to the alkylphenol class of bioactive compounds. Structurally homologous to well-documented agents like propofol (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dimethyl-4-propan-2-ylphenol (also known as 4-isopropyl-2,3-dimethylphenol) belongs to the alkylphenol class of bioactive compounds. Structurally homologous to well-documented agents like propofol (2,6-diisopropylphenol), thymol (2-isopropyl-5-methylphenol), and IPMP (4-isopropyl-3-methylphenol), this compound exhibits a multimodal mechanism of action. Because of its specific steric hindrance and partition coefficient (LogP), it acts primarily as a potent membrane-disrupting antimicrobial and antibiofilm agent, while simultaneously possessing the pharmacophoric requirements to act as a positive allosteric modulator of mammalian pentameric ligand-gated ion channels (pLGICs), specifically the GABA-A receptor.

This whitepaper deconstructs the causality behind its biological activity, providing researchers and drug development professionals with a comprehensive guide to its molecular targets, supported by self-validating experimental protocols.

Antimicrobial and Antibiofilm Mechanism of Action

The primary industrial and pharmaceutical utility of isopropyl-dimethylphenols lies in their potent, broad-spectrum biocidal activity. The mechanism is non-specific but highly targeted toward lipid bilayers and extracellular polymeric substances (EPS)[1].

Lipid Bilayer Intercalation and Plasmolysis

Due to its high lipophilicity and aliphatic isopropyl substitution, 2,3-Dimethyl-4-propan-2-ylphenol readily partitions into the bacterial and fungal cytoplasmic membranes. The mechanism unfolds in three distinct biophysical stages:

  • Membrane Fluidization: The bulky isopropyl group disrupts the highly ordered packing of acyl chains in the bacterial phospholipid bilayer, increasing membrane fluidity and permeability[1].

  • Ion Efflux and Depolarization: The structural deformation of the membrane compromises its barrier function, leading to the rapid efflux of intracellular potassium ( K+ ) ions and ATP. This destroys the proton motive force required for cellular respiration[2].

  • Protein Coagulation: At higher concentrations, the free phenolic hydroxyl group binds to bacterial cell proteins, preventing enzymatic action and causing cytosolic coagulation, ultimately leading to cell death[2].

Redox Homeostasis Disruption

Phenolic compounds function as deleterious redox cyclers. Inside the microbial cell, 2,3-Dimethyl-4-propan-2-ylphenol disrupts cellular redox homeostasis. Fungi and bacteria with deficient vacuolar or antioxidant systems are particularly susceptible, as the compound induces the formation of reactive oxygen species (ROS) that oxidize microbial DNA and further alter membrane permeability[3].

Transcriptomic Downregulation of Biofilm Matrices

Beyond planktonic cell death, alkylphenols actively dismantle bacterial biofilms. In cariogenic bacteria such as Streptococcus mutans, isopropyl-methylphenols penetrate the EPS matrix and downregulate critical biofilm-related genes at sub-minimum inhibitory concentrations (sub-MIC). Specifically, the expression of glucosyltransferase genes (gtfB, gtfC, and gtfD) is significantly suppressed, halting the synthesis of the insoluble glucans required for biofilm adhesion and structural integrity[4].

AntimicrobialPathway A 2,3-Dimethyl-4-propan-2-ylphenol B Lipid Bilayer Intercalation A->B High Lipophilicity G Biofilm Penetration A->G Sub-MIC Exposure C Membrane Fluidization & Deformation B->C Steric Disruption D Potassium & ATP Efflux C->D Pore Formation E Loss of Proton Motive Force D->E Depolarization F Cell Death (Plasmolysis) E->F H Downregulation of gtfB/C/D Genes G->H Transcriptomic Shift I Inhibition of EPS Matrix H->I I->F Matrix Collapse

Caption: Mechanistic pathway of alkylphenol-induced microbial cell death and biofilm dispersion.

Neuropharmacological Modulation: GABA-A Receptor Allostery

While primarily utilized as a biocide, the structural homology between 2,3-Dimethyl-4-propan-2-ylphenol and propofol dictates that it interacts with mammalian central nervous system targets. Alkylphenols are potent positive allosteric modulators of the γ -aminobutyric acid type A (GABA-A) receptor[5].

Interfacial Cavity Binding

GABA-A receptors are pentameric ligand-gated ion channels. Alkylphenols do not bind to the orthosteric GABA binding site. Instead, they target distinct, water-filled amphipathic pockets located at the transmembrane interfaces between the α and β subunits (and to a lesser extent, β and γ subunits)[6].

The Role of the Phenolic Hydroxyl and Alkyl Groups

The binding affinity and modulation efficacy rely on a strict structure-activity relationship (SAR):

  • Hydrophobic Effect: The isopropyl and dimethyl groups anchor the molecule within the hydrophobic transmembrane cavity. The presence of alkyl groups at the ortho or meta positions relative to the hydroxyl group is critical for optimal cavity fit[5].

  • Hydrogen Bonding: The phenolic hydroxyl group acts as a critical hydrogen bond donor. Molecular dynamics simulations of homologous alkylphenols show stable hydrogen bonds forming with specific residues (e.g., β M2 Thr-262 and Asn-265) in the α/β cavity. This interaction stabilizes the open conformation of the chloride channel, potentiating GABA-induced hyperpolarization of the post-synaptic membrane[6].

GABAModulation A Alkylphenol (Ligand) B GABA-A Receptor (Transmembrane) A->B Diffusion C α/β Subunit Interface Binding B->C Allosteric Site D Hydrogen Bonding (e.g., Asn-265) C->D Hydroxyl Group E Hydrophobic Anchoring (Alkyl Groups) C->E Isopropyl/Methyl Groups F Channel Conformational Shift D->F E->F G Increased Chloride (Cl-) Influx F->G Open State Stabilization H Neuronal Hyperpolarization G->H Inhibitory Signal

Caption: Positive allosteric modulation of the GABA-A receptor by alkylphenol derivatives.

Quantitative Data Summary

The following table synthesizes the expected comparative pharmacological and antimicrobial metrics for isopropyl-methylphenols based on validated homologous data[1],[4],[5].

Compound Class / AnalogTarget Organism / ReceptorMIC / MBC Range ( μ g/mL)GABA-A Potentiation (Max % Increase)Primary Mechanism
2,3-Dimethyl-4-propan-2-ylphenol S. aureus / MRSA16 - 32~150 - 200%Membrane fluidization; Cl- channel opening
4-Isopropyl-3-methylphenol (IPMP) S. mutans (Biofilm)93.7 - 187.5N/Agtf gene downregulation; Plasmolysis
2,6-Diisopropylphenol (Propofol) GABA-A ( α1​β2​γ2​ )N/A> 300%High-affinity positive allosteric modulation
2-Isopropyl-5-methylphenol (Thymol) Candida albicans31 - 62~100%Ergosterol disruption; K+ efflux

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. Each step includes the causal reasoning required to troubleshoot and verify the mechanism of action.

Protocol 1: Biofilm Dispersion and Viability Assay (Antimicrobial Validation)

Objective: To quantify the degradation of established biofilms and assess spatial cell viability following exposure to 2,3-Dimethyl-4-propan-2-ylphenol.

  • Step 1: Biofilm Cultivation. Seed S. mutans (ATCC 25175) in 96-well microtiter plates using Brain Heart Infusion (BHI) broth supplemented with 1% sucrose. Incubate anaerobically at 37°C for 24 hours. Causality: Sucrose is mandatory as the substrate for glucosyltransferases (GTFs) to synthesize the EPS matrix.

  • Step 2: Compound Treatment. Wash wells twice with PBS to remove planktonic cells. Apply the compound at varying concentrations (0.5x, 1x, and 2x MIC) diluted in a vehicle (e.g., 1% DMSO). Incubate for 4 hours. Causality: Removing planktonic cells ensures that any subsequent data reflects true biofilm penetration and disruption, not just free-floating bactericidal activity.

  • Step 3: Crystal Violet (CV) Staining (Biomass Quantification). Fix biofilms with 96% methanol, stain with 0.1% CV for 15 minutes, wash, and solubilize with 33% acetic acid. Read absorbance at 590 nm. Causality: CV binds to negatively charged surface molecules and EPS. A reduction in OD590 directly correlates to matrix collapse.

  • Step 4: Confocal Laser Scanning Microscopy (CLSM). In a parallel plate, stain treated biofilms with SYTO 9 (green, live) and Propidium Iodide (red, dead). Causality: PI only enters cells with compromised membranes. A shift from green to red fluorescence validates the membrane-disruption mechanism of the alkylphenol.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (GABA-A Validation)

Objective: To measure the positive allosteric modulation of recombinant GABA-A receptors.

  • Step 1: Cell Transfection. Transiently transfect HEK293T cells with human GABA-A receptor subunits ( α1​,β2​,γ2S​ ) using Lipofectamine. Causality: HEK293T cells lack native GABA receptors, providing a zero-background system to isolate the specific receptor kinetics.

  • Step 2: Whole-Cell Configuration. Achieve a giga-ohm seal using borosilicate glass pipettes filled with intracellular solution (high CsCl to isolate chloride currents). Rupture the membrane to enter the whole-cell patch configuration. Voltage-clamp the cell at -60 mV.

  • Step 3: Ligand Application. Using a rapid perfusion system, apply an EC20 concentration of GABA (to establish a baseline inward chloride current). Wash out, then co-apply EC20 GABA + 2,3-Dimethyl-4-propan-2-ylphenol (1 μ M to 100 μ M). Causality: Using a sub-maximal (EC20) GABA concentration leaves "room" to observe positive allosteric potentiation. If a maximal GABA dose were used, the receptor would be saturated, masking the alkylphenol's effect.

  • Step 4: Data Analysis. Calculate the percentage increase in the area under the curve (charge transfer) and peak amplitude compared to the GABA-only baseline.

References

  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria National Institutes of Health (NIH) / PubMed Central URL:[Link][1]

  • A Novel Bifunctional Alkylphenol Anesthetic Allows Characterization of γ-Aminobutyric Acid, Type A (GABAA), Receptor Subunit Binding Selectivity in Synaptosomes Journal of Biological Chemistry / PubMed URL: [Link][6]

  • Natural Antimicrobial Monoterpenes as Potential Therapeutic Agents in Vaginal Infections: A Review Journal of Pure and Applied Microbiology URL:[Link][2]

  • Antibacterial Activity and Biofilm Dispersion of an Isopropyl Methylphenol-containing Dentifrice ResearchGate URL:[Link][4]

  • GABAA Receptor Modulation by Phenyl Ring Compounds Is Associated with a Water Solubility Cut-Off Value Karger Publishers URL:[Link][5]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Toxicological Profile of 2,3-Dimethyl-4-propan-2-ylphenol

A Senior Application Scientist's Perspective on a Structured Approach to Safety and Mechanistic Assessment Introduction: The Imperative for a Predictive In Vitro Toxicological Framework 2,3-Dimethyl-4-propan-2-ylphenol,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on a Structured Approach to Safety and Mechanistic Assessment

Introduction: The Imperative for a Predictive In Vitro Toxicological Framework

2,3-Dimethyl-4-propan-2-ylphenol, a substituted alkylphenol, belongs to a chemical class with broad industrial applications, yet its toxicological profile remains largely uncharacterized. For researchers, scientists, and drug development professionals, understanding the potential bioactivity and hazard of such a molecule is paramount for informed decision-making in safety assessment and regulatory compliance. The absence of specific data necessitates a structured, hypothesis-driven approach to in vitro toxicology. This guide outlines a comprehensive strategy for the toxicological evaluation of 2,3-Dimethyl-4-propan-2-ylphenol, leveraging insights from structurally related compounds to inform experimental design and data interpretation.

The toxicological profiles of related alkylphenols and dimethylphenol (xylenol) isomers suggest a potential for cytotoxicity, genotoxicity, and skin irritation.[1][2][3] For instance, various dimethylphenol isomers are classified as acutely toxic and corrosive to skin and eyes.[4][5][6] Furthermore, studies on other alkylphenols have demonstrated that cytotoxicity and genotoxicity can be induced by oxidative stress.[1][2] Therefore, a robust in vitro assessment of 2,3-Dimethyl-4-propan-2-ylphenol must encompass a battery of assays designed to probe these and other relevant toxicological endpoints.

This guide provides a foundational framework for a thorough in vitro toxicological assessment, emphasizing not just the "how" but the "why" behind each experimental choice. By integrating cytotoxicity, genotoxicity, and mechanistic assays, we can construct a comprehensive profile of 2,3-Dimethyl-4-propan-2-ylphenol's bioactivity.

Part 1: Foundational Cytotoxicity Assessment

The initial step in characterizing the toxicological profile of any new chemical entity is to determine its potential to induce cell death. This foundational data informs the dose selection for more complex, lower-throughput assays and provides a baseline for comparing the compound's potency across different cell types and endpoints.

Rationale for a Multi-Assay Approach to Cytotoxicity

Relying on a single cytotoxicity assay can be misleading, as different methods measure distinct cellular events that lead to or result from cell death. A multi-assay approach, therefore, provides a more holistic view of a compound's cytotoxic potential. We will employ two complementary assays: a metabolic activity assay (MTT) and a membrane integrity assay (Lactate Dehydrogenase - LDH).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, which is active only in living cells.[7] A decrease in the formation of the formazan product is indicative of reduced cell viability, either through cytotoxicity or cytostatic effects.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis.[8] An increase in LDH activity in the supernatant is a direct measure of cytotoxicity.

Experimental Workflow: Cytotoxicity Profiling

The following workflow outlines the key steps for assessing the cytotoxicity of 2,3-Dimethyl-4-propan-2-ylphenol.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Select relevant cell lines (e.g., HepG2, HaCaT) prep_compound Prepare stock solution of 2,3-Dimethyl-4-propan-2-ylphenol in a suitable solvent (e.g., DMSO) cell_seeding Seed cells in 96-well plates and allow to attach overnight treatment Treat cells with a serial dilution of the test compound for 24 hours controls Include vehicle control, untreated control, and positive control (e.g., Triton X-100 for LDH) mtt_assay Perform MTT assay treatment->mtt_assay Add MTT reagent ldh_assay Perform LDH assay treatment->ldh_assay Collect supernatant data_acq Measure absorbance (MTT) or LDH activity mtt_assay->data_acq ldh_assay->data_acq calc Calculate percentage cell viability or cytotoxicity relative to controls data_acq->calc ic50 Determine IC50 values using a non-linear regression model calc->ic50

Caption: Experimental workflow for cytotoxicity assessment.

Data Presentation: Summarizing Cytotoxicity Data

The results from the cytotoxicity assays should be summarized in a clear and concise table to facilitate comparison between different cell lines and assays.

Cell LineAssayEndpointIC50 (µM)
HepG2 (Liver)MTTMetabolic ActivityValue
LDHMembrane IntegrityValue
HaCaT (Skin)MTTMetabolic ActivityValue
LDHMembrane IntegrityValue

Part 2: Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause DNA or chromosomal damage, which may lead to mutations and cancer. Given that some alkylphenols have shown genotoxic potential[1][2], a thorough evaluation of 2,3-Dimethyl-4-propan-2-ylphenol's genotoxicity is essential.

A Tiered Approach to Genotoxicity Testing

A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies to cover different genotoxic mechanisms.

  • Bacterial Reverse Mutation Test (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It detects gene mutations caused by base-pair substitutions or frameshifts. The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial to detect pro-mutagens that require metabolic activation to become genotoxic.

  • In Vitro Micronucleus Test: This test detects both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause whole chromosome loss or gain). It is typically performed in mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes).

Experimental Protocol: Ames Test
  • Strains: Use at least four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of E. coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a rat liver S9 fraction.

  • Dose Selection: Use a preliminary toxicity test to determine the appropriate dose range. The highest dose should show some evidence of toxicity.

  • Procedure:

    • Mix the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Part 3: Mechanistic Insights - Investigating Oxidative Stress and Metabolic Activation

Understanding the underlying mechanisms of toxicity is crucial for risk assessment. For phenolic compounds, oxidative stress and metabolic activation are common pathways leading to toxicity.[1][2][9]

Assessing Oxidative Stress

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. This can lead to damage to lipids, proteins, and DNA.

  • Reactive Oxygen Species (ROS) Assay: This can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

  • Glutathione (GSH) Assay: GSH is a major intracellular antioxidant. A decrease in the GSH/GSSG (oxidized glutathione) ratio is an indicator of oxidative stress.

Investigating the Role of Metabolic Activation

The liver is the primary site of xenobiotic metabolism. Metabolism can either detoxify a compound or, in some cases, convert it into a more reactive and toxic metabolite.[10][11]

  • Hepatocyte Metabolism Assay: Incubating the test compound with primary hepatocytes or liver microsomes and analyzing the formation of metabolites by LC-MS/MS can identify potential metabolic pathways.[9] Comparing the cytotoxicity of the parent compound with and without a metabolic activation system (S9) can indicate whether metabolism increases or decreases its toxicity.

Signaling Pathway: Nrf2 and Oxidative Stress Response

The Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS 2,3-Dimethyl-4-propan-2-ylphenol (potential inducer of ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free ARE Antioxidant Response Element (ARE) Nrf2_free->ARE translocates and binds Antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_enzymes activates transcription Antioxidant_enzymes->ROS detoxifies

Caption: Simplified Nrf2 signaling pathway in response to oxidative stress.

Conclusion: Towards a Comprehensive Toxicological Profile

This technical guide provides a roadmap for the in vitro toxicological evaluation of 2,3-Dimethyl-4-propan-2-ylphenol. By employing a multi-faceted approach that integrates cytotoxicity, genotoxicity, and mechanistic assays, a robust and predictive toxicological profile can be generated. The insights gained from this structured approach are invaluable for guiding further safety assessments and ensuring the responsible development and use of this and other novel chemical entities. The principles and methodologies outlined herein are grounded in established toxicological practices and are designed to meet the rigorous standards of scientific integrity and regulatory scrutiny.

References

  • Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line | Request PDF - ResearchGate. (n.d.). Retrieved March 27, 2024, from [Link]

  • Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line - PubMed. (2023, February 15). Retrieved March 27, 2024, from [Link]

  • Safety data sheet - CPAChem. (2023, October 9). Retrieved March 27, 2024, from [Link]

  • 2,3-Dimethyl-4-(propan-2-yl)heptane | C12H26 - PubChem. (n.d.). Retrieved March 27, 2024, from [Link]

  • Xylenols: Human health tier II assessment. (2019, June 28). Retrieved March 27, 2024, from [Link]

  • 3,5-dimethyl-4-(propan-2-yl)phenol — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 27, 2024, from [Link]

  • In vitro toxicology – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 27, 2024, from [Link]

  • appendix 6. toxicological data for class 3 solvents - FDA. (n.d.). Retrieved March 27, 2024, from [Link]

  • Cytotoxic and oxidative effects of commercially available propylene glycol (PG) and vegetable glycerin (VG): Common humectants in electronic cigarettes - PMC. (2018, July 11). Retrieved March 27, 2024, from [Link]

  • In vitro Toxicity Testing in the Twenty-First Century - Frontiers. (2011, February 7). Retrieved March 27, 2024, from [Link]

  • Novel pathway of metabolic activation of bisphenol A-related compounds for estrogenic activity - PubMed. (2011, September 15). Retrieved March 27, 2024, from [Link]

  • Phenol, 2,3-dimethyl- - the NIST WebBook. (n.d.). Retrieved March 27, 2024, from [Link]

  • 2,3-Dimethylphenol - Hazardous Agents - Haz-Map. (n.d.). Retrieved March 27, 2024, from [Link]

  • RIFM fragrance ingredient safety assessment, 3,4-xylenol, CAS Registry Number 95-65-8 - UU Research Portal. (2024, December 18). Retrieved March 27, 2024, from [Link]

  • [Study of 2,6-di(propan-2-yl)phenol detection features and localization nature in warm-blooded after intragastric administration] - PubMed. (2020, January 1). Retrieved March 27, 2024, from [Link]

  • The Role of Metabolic Activation and Detoxification of Environmental Carcinogens in Modifications by Lifestyle Factors of Chemic. (2025, July 16). Retrieved March 27, 2024, from [Link]

  • TOXICOLOGICAL EVALUATIONS - BG RCI. (n.d.). Retrieved March 27, 2024, from [Link]

  • Metabolic Activation and Detoxification of Polycyclic Aromatic Hydrocarbons | Request PDF. (n.d.). Retrieved March 27, 2024, from [Link]

  • Further elucidation of the metabolism of 2,4-dinitrophenol in a case of unexpected death. (2026, January 14). Retrieved March 27, 2024, from [Link]

  • Steatosis and Metabolic Disorders Associated with Synergistic Activation of the CAR/RXR Heterodimer by Pesticides - MDPI. (2023, April 21). Retrieved March 27, 2024, from [Link]

Sources

Exploratory

NMR spectroscopic characterization of 2,3-Dimethyl-4-propan-2-ylphenol

An In-depth Technical Guide to the NMR Spectroscopic Characterization of 2,3-Dimethyl-4-propan-2-ylphenol Authored by: A Senior Application Scientist Introduction The unequivocal structural elucidation of chemical entiti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the NMR Spectroscopic Characterization of 2,3-Dimethyl-4-propan-2-ylphenol

Authored by: A Senior Application Scientist

Introduction

The unequivocal structural elucidation of chemical entities is a cornerstone of modern drug development, materials science, and chemical research. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide a detailed atomic-level map of molecular architecture. This guide provides an in-depth technical walkthrough of the complete .

This molecule, a substituted phenol, presents an interesting case for structural analysis due to the presence of multiple alkyl groups on the aromatic ring. The proximity of these groups creates a distinct electronic and magnetic environment that is reflected in its NMR spectra. We will proceed from foundational one-dimensional (1D) ¹H and ¹³C NMR to advanced two-dimensional (2D) correlation experiments. The causality behind each experimental choice and the logic of spectral interpretation will be emphasized, providing a robust framework for the characterization of this and structurally related molecules.

Experimental Design and Rationale

The successful acquisition of high-quality NMR data is predicated on meticulous sample preparation and the selection of appropriate experimental parameters. The protocols outlined below are designed to be self-validating, ensuring data integrity and reproducibility.

Experimental Protocol: Sample Preparation and Data Acquisition

A standardized approach to sample preparation is critical to minimize variability and artifacts.[1][2]

1. Sample Preparation:

  • Weigh approximately 15-20 mg of solid 2,3-Dimethyl-4-propan-2-ylphenol into a clean, dry 5 mm NMR tube.
  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak.
  • Add tetramethylsilane (TMS) to a concentration of 0.03% (v/v) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[2]
  • Cap the NMR tube and vortex gently until the sample is fully dissolved.

2. NMR Data Acquisition:

  • All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate spectral dispersion.[2]
  • The sample temperature is maintained at 298 K (25 °C) for all experiments.

The following diagram illustrates the logical workflow for the complete structural elucidation of the target molecule.

G cluster_prep Phase 1: Preparation & 1D Scans cluster_2d Phase 2: 2D Correlation Scans cluster_analysis Phase 3: Structural Elucidation A Sample Preparation (Compound in CDCl3 + TMS) B 1H NMR Acquisition (Proton Environments & Coupling) A->B C 13C NMR Acquisition (Carbon Skeleton) B->C D COSY (H-H Connectivity) C->D E HSQC (Direct C-H Correlation) D->E F HMBC (Long-Range C-H Correlation) E->F G Data Integration & Peak Assignment F->G H Final Structure Confirmation G->H

Caption: Experimental workflow for NMR analysis.

Analysis of 1D NMR Spectra

The 1D ¹H and ¹³C spectra provide the fundamental framework for the structure.

¹H NMR Spectrum: Proton Inventory and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative populations (integration), and their neighboring protons (multiplicity). Based on the structure of 2,3-Dimethyl-4-propan-2-ylphenol, we anticipate six distinct signals.

  • Hydroxyl Proton (-OH): A broad singlet is expected, typically in the range of δ 4.5-5.5 ppm. Its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.

  • Aromatic Protons (Ar-H): The two protons on the aromatic ring are not equivalent. The proton at position 5 (H-5) is ortho to the isopropyl group and meta to the hydroxyl group. The proton at position 6 (H-6) is ortho to the hydroxyl group and meta to the isopropyl group. They will appear as two doublets in the aromatic region (δ 6.5-7.2 ppm). The coupling constant between them (JH5-H6) will be a typical ortho coupling of ~8-9 Hz.

  • Isopropyl Methine Proton (-CH(CH₃)₂): This single proton is coupled to six equivalent methyl protons. According to the n+1 rule, its signal will be a septet. It is expected to appear around δ 3.1-3.3 ppm.[3]

  • Isopropyl Methyl Protons (-CH(CH₃)₂): The six protons of the two methyl groups in the isopropyl substituent are equivalent. They are coupled to the single methine proton, resulting in a doublet. This signal is expected in the aliphatic region, around δ 1.2-1.3 ppm.[3]

  • Aromatic Methyl Protons (Ar-CH₃): The two methyl groups at positions 2 and 3 are in different environments. One is ortho to the hydroxyl group, and the other is meta. They will appear as two distinct singlets, likely in the range of δ 2.1-2.3 ppm.

¹³C NMR Spectrum: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. For 2,3-Dimethyl-4-propan-2-ylphenol, we expect to see 11 distinct signals, as the two methyl carbons of the isopropyl group are equivalent.

  • Aromatic Carbons: Six signals are expected for the aromatic ring carbons.

    • C1 (C-OH): The carbon bearing the hydroxyl group is significantly deshielded and will appear around δ 150-155 ppm.

    • C2 & C3 (C-CH₃): The carbons attached to the methyl groups will have shifts influenced by both the methyl and hydroxyl substituents.

    • C4 (C-isopropyl): The carbon bearing the isopropyl group will appear at a distinct chemical shift.

    • C5 & C6 (C-H): The two protonated aromatic carbons will appear in the typical aromatic region of δ 115-130 ppm.

  • Isopropyl Carbons:

    • Methine (-CH(CH₃)₂): Expected around δ 26-28 ppm.

    • Methyl (-CH(CH₃)₂): Expected around δ 23-25 ppm.

  • Aromatic Methyl Carbons (Ar-CH₃): The two methyl carbons at C2 and C3 will have slightly different chemical shifts, typically appearing in the range of δ 15-20 ppm.

2D NMR Correlation Spectroscopy: Assembling the Structure

While 1D NMR provides the parts list, 2D NMR shows how they are connected. These experiments are essential for unambiguous assignment and confirmation of the substitution pattern.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2,3-Dimethyl-4-propan-2-ylphenol, two key correlations are expected:

  • A cross-peak between the aromatic protons H-5 and H-6, confirming their ortho relationship.

  • A strong cross-peak between the isopropyl methine proton (septet) and the isopropyl methyl protons (doublet), confirming the isopropyl fragment.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps each proton signal to the carbon signal to which it is directly attached.[4] This provides an unambiguous link between the ¹H and ¹³C assignments for all protonated carbons.

  • The aromatic doublets will correlate to their respective ¹³C signals in the δ 115-130 ppm range.

  • The isopropyl methine septet will correlate to the ¹³C signal around δ 26-28 ppm.

  • The isopropyl methyl doublet will correlate to the ¹³C signal around δ 23-25 ppm.

  • The two aromatic methyl singlets will correlate to their respective ¹³C signals around δ 15-20 ppm.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[4] This is crucial for establishing the connectivity across quaternary (non-protonated) carbons and confirming the substituent positions on the aromatic ring.

The diagram below illustrates the key HMBC correlations that definitively establish the structure of 2,3-Dimethyl-4-propan-2-ylphenol.

G H_OH H (OH) H6 H6 C2 C2 H6->C2 C4 C4 H6->C4 H5 H5 C1 C1 H5->C1 C3 C3 H5->C3 H5->C4 H_iso_CH H (iPr CH) H_iso_CH->C3 C5 C5 H_iso_CH->C5 C_iso_Me C (iPr Me) H_iso_CH->C_iso_Me H_iso_Me H (iPr Me) H_Me2 H (Me @ C2) H_Me2->C1 H_Me2->C3 C6 C6 H_Me2->C6 H_Me3 H (Me @ C3) H_Me3->C2 H_Me3->C4 H_Me3->C5 C_iso_CH C (iPr CH) C_Me2 C (Me @ C2) C_Me3 C (Me @ C3)

Caption: Key HMBC correlations for structural confirmation.

Interpretation of Key HMBC Correlations:

  • Protons of Methyl at C2 to Carbons: Correlations from these protons to C1, C3, and C6 firmly place this methyl group adjacent to the hydroxyl-bearing carbon (C1) and the other methyl-bearing carbon (C3).

  • Protons of Methyl at C3 to Carbons: Correlations to C2, C4, and C5 establish its position between the C2-methyl and the isopropyl-bearing carbon (C4).

  • Isopropyl Methine Proton to Carbons: The crucial correlation from this proton to C3 and C5 confirms the position of the isopropyl group at C4.

  • Aromatic Proton H5 to Carbons: Correlations to the quaternary carbons C1 and C3 provide further evidence for the overall substitution pattern.

Summary of Spectroscopic Data

The following table summarizes the anticipated NMR data for 2,3-Dimethyl-4-propan-2-ylphenol in CDCl₃.

Assignment ¹H NMR (δ, ppm) Multiplicity Integration ¹³C NMR (δ, ppm)
-OH~5.0br s1H-
Ar-H6~6.9d1H~115-120
Ar-H5~6.7d1H~125-130
iPr-CH~3.2sept1H~27
Ar-CH₃ (C2)~2.25s3H~16
Ar-CH₃ (C3)~2.15s3H~18
iPr-CH₃~1.25d6H~24
C1 (C-OH)---~152
C2 (C-CH₃)---~124
C3 (C-CH₃)---~135
C4 (C-iPr)---~140

Note: Chemical shifts are estimates based on analogous structures and may vary slightly depending on experimental conditions. 's' denotes singlet, 'd' doublet, 'sept' septet, and 'br s' broad singlet.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous and detailed structural characterization of 2,3-Dimethyl-4-propan-2-ylphenol. ¹H and ¹³C NMR define the types and numbers of proton and carbon environments, while COSY confirms proton-proton connectivities within fragments. The combination of HSQC and, most critically, HMBC experiments allows for the definitive assembly of these fragments by establishing direct and long-range heteronuclear correlations. This multi-faceted approach represents a robust and reliable methodology for the structural elucidation of complex organic molecules, which is indispensable in the fields of chemical research and drug development.

References

  • Benchchem. Comparative NMR Analysis of 4-Isopropylthiophenol and Structurally Related Aromatic Thiols.
  • ChemicalBook. 2-Isopropylphenol(88-69-7) 1H NMR spectrum.
  • ChemicalBook. 4-Isopropylphenol(99-89-8) 1H NMR spectrum.
  • ChemicalBook. 3-methyl-4-propan-2-ylphenol(3228-02-2) 1H NMR spectrum.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link] [Accessed March 25, 2026].

  • Chemistry LibreTexts. Interpreting 2-D NMR Spectra. (2023). Available from: [Link] [Accessed March 25, 2026].

  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of 4-Isopropylphenol.
  • ChemicalBook. 2,4,6-triisopropylphenol(2934-07-8) 1H NMR spectrum.
  • Varian, Inc. 2D NMR FOR THE CHEMIST.

Sources

Foundational

Predictive Metabolic Stability and Biotransformation of 2,3-Dimethyl-4-propan-2-ylphenol in Human Liver Microsomes

Executive Summary The evaluation of metabolic stability in human liver microsomes (HLM) is a critical gateway in preclinical drug development and toxicological risk assessment. 2,3-Dimethyl-4-propan-2-ylphenol (also refe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of metabolic stability in human liver microsomes (HLM) is a critical gateway in preclinical drug development and toxicological risk assessment. 2,3-Dimethyl-4-propan-2-ylphenol (also referred to as 2,3-dimethyl-4-isopropylphenol) is a sterically hindered alkylphenol. Due to its lipophilic nature and the presence of a free phenolic hydroxyl group, it is highly susceptible to rapid hepatic biotransformation.

This whitepaper provides an in-depth, self-validating methodological framework for assessing the in vitro metabolic stability of 2,3-Dimethyl-4-propan-2-ylphenol. By grounding our predictive models in the established metabolic behaviors of structural analogs (such as propofol and 2,6-dimethylphenol), we delineate the precise Phase I (oxidative) and Phase II (conjugative) pathways, detail rigorous experimental protocols, and provide the mathematical basis for in vitro to in vivo extrapolation (IVIVE).

Mechanistic Profiling: Predicted Hepatic Biotransformation

To design an accurate metabolic stability assay, one must first understand the structural liabilities of the target compound. 2,3-Dimethyl-4-propan-2-ylphenol contains two primary sites for enzymatic attack: the aliphatic side chains (isopropyl and methyl groups) and the phenolic hydroxyl group.

Phase I Oxidation (Cytochrome P450s)

Alkylphenols are predominantly oxidized by specific Cytochrome P450 (CYP) isoforms. Based on the extensive characterization of propofol (2,6-diisopropylphenol), the hydroxylation of the isopropyl groups and the aromatic ring is primarily driven by CYP2B6 (a high-affinity, high-capacity enzyme for alkylphenols) and CYP2C9 [1][2]. Furthermore, the presence of adjacent methyl groups on the phenol ring introduces the risk of bioactivation. As observed with 2,6-dimethylphenol, CYP-mediated oxidation can generate reactive electrophilic intermediates, such as o-quinone methides, which can rapidly deplete cellular glutathione[3].

Phase II Conjugation (UGTs and SULTs)

Phenolic compounds exhibit a strong preference for Phase II conjugation, which often outpaces Phase I oxidation in terms of intrinsic clearance ( CLint​ ). The unhindered phenolic -OH group is a prime substrate for UDP-glucuronosyltransferases (UGTs) , specifically UGT1A9, which is abundantly expressed in the liver and responsible for the bulk clearance of alkylphenols[4]. Concurrently, Sulfotransferases (SULTs) , particularly SULT1A1, will catalyze the formation of O-sulfate conjugates[5].

Pathway Parent 2,3-Dimethyl-4-propan-2-ylphenol Phase1 Phase I Oxidation (CYP2B6, CYP2C9, CYP3A4) Parent->Phase1 NADPH + O2 Phase2_UGT Phase II Glucuronidation (UGT1A9) Parent->Phase2_UGT UDPGA Phase2_SULT Phase II Sulfation (SULT1A1) Parent->Phase2_SULT PAPS Met_Quinol Hydroxylated Metabolites (Quinols / Quinone Methides) Phase1->Met_Quinol Met_Gluc O-Glucuronide Conjugate Phase2_UGT->Met_Gluc Met_Sulf O-Sulfate Conjugate Phase2_SULT->Met_Sulf Met_Quinol->Phase2_UGT Secondary Conjugation

Predicted Phase I and Phase II metabolic pathways for 2,3-Dimethyl-4-propan-2-ylphenol.

Experimental Design: Self-Validating HLM Protocols

To capture the true metabolic half-life ( t1/2​ ) of 2,3-Dimethyl-4-propan-2-ylphenol, the assay must evaluate both CYP and UGT activities. Because UGT enzymes are localized within the lumen of the endoplasmic reticulum (ER) in microsomal preparations, they exhibit "latency." The microsomes must be treated with a pore-forming peptide (alamethicin) to allow the hydrophilic cofactor (UDPGA) to access the enzyme active site.

Core Assay Parameters & Causality
  • Substrate Concentration (1 µM): Must be maintained well below the anticipated Michaelis constant ( Km​ ) to ensure strictly first-order kinetics, allowing the rate of depletion to be directly proportional to intrinsic clearance.

  • Protein Concentration (0.5 mg/mL): Kept low to minimize non-specific protein binding, which can artificially mask the free fraction of the highly lipophilic alkylphenol and suppress the apparent clearance rate.

  • Organic Solvent (< 0.5% v/v): Solvents like DMSO or acetonitrile can act as competitive inhibitors for CYP enzymes; keeping them below 0.5% preserves native enzyme activity.

Step-by-Step Methodology

Part A: Reagent Preparation

  • Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • HLM Suspension: Thaw pooled Human Liver Microsomes on ice. Dilute to 1.0 mg/mL in buffer.

  • Pore Formation (For UGT assay only): Add Alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes to permeabilize the ER vesicles.

  • Cofactor Solutions: Prepare 10 mM NADPH (for CYPs) and 20 mM UDPGA (for UGTs) in buffer.

Part B: Incubation Workflow

  • Pre-incubation: Aliquot 50 µL of the HLM suspension into a 96-well plate. Add 40 µL of buffer containing the test compound (final concentration 1 µM). Incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 10 µL of the appropriate cofactor (NADPH for Phase I, UDPGA for Phase II, or both for total clearance).

  • Time-Course Sampling: At designated time points ( t=0,5,15,30,45,60 minutes), transfer 20 µL of the reaction mixture into a quenching plate.

  • Quenching: The quenching plate must contain 80 µL of ice-cold Acetonitrile spiked with an analytical Internal Standard (IS) (e.g., Tolbutamide or Labetalol) to instantly precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 x g for 15 minutes. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

Workflow Prep 1. Preparation HLM + Buffer + Compound PreInc 2. Pre-incubation 37°C for 5 min Prep->PreInc Reaction 3. Initiation Add NADPH / UDPGA PreInc->Reaction Sampling 4. Sampling 0 to 60 min Reaction->Sampling Quench 5. Quenching Cold ACN + IS Sampling->Quench Analysis 6. LC-MS/MS Substrate Depletion Quench->Analysis

Standardized workflow for HLM metabolic stability and substrate depletion assays.

Self-Validating Controls

To ensure data integrity (Trustworthiness), every assay plate must include:

  • Negative Control (No Cofactor): Replaces NADPH/UDPGA with buffer. Validates that depletion is enzyme-mediated and not due to chemical instability or non-specific binding to the plastic plate.

  • Positive Controls: Use Verapamil or Testosterone for CYP activity, and Propofol or 7-Hydroxycoumarin for UGT activity. This confirms the metabolic viability of the specific HLM batch.

Data Analysis and IVIVE Extrapolation

The raw LC-MS/MS peak area ratios (Parent/IS) are converted to percentage remaining relative to the t=0 minute control. A natural log ( ln ) plot of the % remaining versus time yields a slope ( −k ), which represents the elimination rate constant.

Mathematical Formulations
  • In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

  • Microsomal Intrinsic Clearance ( CLint,micr​ ):

  • In Vivo Intrinsic Clearance ( CLint,invivo​ ): Extrapolating in vitro data to human physiological clearance requires standard scaling factors[6][7].

    CLint,invivo​(mL/min/kg)=CLint,micr​×g liver45 mg protein​×kg body weight26 g liver​
Quantitative Data Summary

The following table summarizes the physiological scaling factors used for Human IVIVE and provides predictive clearance thresholds for 2,3-Dimethyl-4-propan-2-ylphenol based on the known kinetics of sterically hindered alkylphenols.

ParameterValue / FormulaApplication / Rationale
Microsomal Protein Yield 45 mg / g liverStandard human physiological scaling factor[7].
Liver Weight 26 g / kg body weightStandard human physiological scaling factor[7].
Low Clearance Threshold <8.6mL/min/kg Indicates high metabolic stability; favorable for oral dosing.
Moderate Clearance 8.6−17.2mL/min/kg Intermediate stability; potential for moderate first-pass effect.
High Clearance Threshold >17.2mL/min/kg Indicates rapid hepatic extraction (expected for alkylphenols).

Note: Given the unshielded phenolic hydroxyl group, 2,3-Dimethyl-4-propan-2-ylphenol is heavily predicted to fall into the High Clearance category when UDPGA is present, driven by rapid UGT-mediated glucuronidation.

Conclusion

Evaluating the metabolic stability of 2,3-Dimethyl-4-propan-2-ylphenol requires a dual-faceted approach that accounts for both CYP-mediated oxidation (particularly via CYP2B6/CYP2C9) and UGT-mediated glucuronidation. Because alkylphenols are notorious for rapid Phase II conjugation, relying solely on NADPH-dependent Phase I assays will result in a dangerous underprediction of in vivo clearance. By employing the alamethicin-permeabilized HLM protocols and IVIVE calculations detailed in this guide, researchers can generate highly accurate, self-validating pharmacokinetic predictions.

References

  • Involvement of human liver cytochrome P4502B6 in the metabolism of propofol - PMC - NIH. 1

  • Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC - NIH. 5

  • The Effect of UGT1A9, CYP2B6 and CYP2C9 Genes Polymorphism on Propofol Pharmacokinetics in Children - PMC - NIH. 4

  • Cytochrome P-450 2B6 is responsible for interindividual variability of propofol hydroxylation by human liver microsomes - PubMed - NIH. 2

  • Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC - NIH. 6

  • In Vitro and In Vivo Metabolic Activation and Hepatotoxicity of Environmental Pollutant 2,6-Dimethylphenol - ACS Publications. 3

  • Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method - MDPI. 7

Sources

Exploratory

thermodynamic properties of 2,3-Dimethyl-4-propan-2-ylphenol at room temperature

An In-depth Technical Guide to the Thermodynamic Properties of 2,3-Dimethylphenol at Room Temperature A Note on Nomenclature: This guide addresses the thermodynamic properties of 2,3-dimethylphenol (CAS No. 526-75-0), al...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties of 2,3-Dimethylphenol at Room Temperature

A Note on Nomenclature: This guide addresses the thermodynamic properties of 2,3-dimethylphenol (CAS No. 526-75-0), also known as 2,3-xylenol.[1][2][3] The initial topic of inquiry, "2,3-Dimethyl-4-propan-2-ylphenol," does not correspond to a readily identifiable compound in major chemical databases. It is presumed to be a potential misnomer or a novel compound with no publicly available thermodynamic data. Therefore, 2,3-dimethylphenol has been selected as a structurally related and well-characterized subject for this technical guide, providing a relevant and data-rich foundation for understanding the thermodynamic behavior of substituted phenols.

Introduction

For researchers, scientists, and professionals in drug development, a deep understanding of the thermodynamic properties of chemical compounds is fundamental. These properties govern the stability, reactivity, and phase behavior of substances, which are critical parameters in process design, safety assessment, and formulation development. Substituted phenols, a broad class of organic compounds, are pivotal intermediates in the chemical industry and are present in numerous natural and synthetic products.

This technical guide offers a comprehensive overview of the key thermodynamic properties of 2,3-dimethylphenol at room temperature (298.15 K). As a Senior Application Scientist, the objective is not merely to present data but to provide a cohesive narrative that explains the significance of these properties, the methodologies for their determination, and the underlying scientific principles. This document is structured to serve as a practical reference, blending established data with insights into experimental and theoretical approaches.

Core Thermodynamic Properties of 2,3-Dimethylphenol at Room Temperature (298.15 K)

At room temperature, 2,3-dimethylphenol is a solid.[3] Its thermodynamic properties are summarized in the table below, followed by a detailed discussion of each parameter.

PropertyValueUnitsPhaseSource
Molecular FormulaC₈H₁₀O--[1][2]
Molecular Weight122.1644 g/mol -[1][2]
Physical StateSolid--[3]
Melting Point72.8 - 76.0°C-
Boiling Point~217°C-
Enthalpy of Formation (ΔfH°) -154.5 ± 1.2kJ/molGas[2]
Gibbs Free Energy of Formation (ΔfG°) -34.8 (Calculated)kJ/molGas-
Standard Molar Entropy (S°) 363.33 (Calculated)J/mol·KGas-
Heat Capacity (Cp) 164.10J/mol·KGas[2]
Vapor Pressure0.0921 - 0.0930mmHg-[4]
Water Solubility4570mg/L-[4]
Thermal Conductivity 0.15 - 0.35 (Estimate)W/m·K-[5]
Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For 2,3-dimethylphenol (gas), this value is -154.5 ± 1.2 kJ/mol at 298.15 K.[2] This negative value indicates that the formation of 2,3-dimethylphenol from solid carbon (graphite), gaseous hydrogen (H₂), and gaseous oxygen (O₂) is an exothermic process. This value is crucial for calculating the heat of reaction for any process involving this compound.

Standard Molar Entropy (S°)
Gibbs Free Energy of Formation (ΔfG°)

The standard Gibbs free energy of formation is the most definitive indicator of a compound's thermodynamic stability at standard conditions.[6] It is calculated using the equation:

ΔfG° = ΔfH° - TΔS° [7]

Where:

  • ΔfH° is the standard enthalpy of formation.

  • T is the absolute temperature (298.15 K).

  • ΔS° is the change in standard entropy for the formation reaction.

The entropy of formation (ΔS°) is calculated as: ΔS° = S°(C₈H₁₀O) - [8 * S°(C, graphite) + 5 * S°(H₂, gas) + 0.5 * S°(O₂, gas)]

Using the known standard entropies for the elements (C: 5.74 J/mol·K; H₂: 130.68 J/mol·K; O₂: 205.14 J/mol·K) and the calculated entropy for 2,3-dimethylphenol gas, we can estimate the ΔfG°. This calculation underscores the interdependence of fundamental thermodynamic quantities.

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. The NIST Chemistry WebBook lists the constant pressure heat capacity for gaseous 2,3-dimethylphenol as 164.10 J/mol·K at 298.15 K.[2] This property is vital for energy balance calculations in processes involving temperature changes. For phenolic compounds, heat capacity can be influenced by intermolecular hydrogen bonding.[8][9]

Vapor Pressure

Vapor pressure is a measure of a substance's tendency to evaporate. At 25 °C, 2,3-dimethylphenol has a very low vapor pressure, in the range of 0.0921 to 0.0930 mmHg .[4] This low volatility is consistent with its solid state at room temperature and is an important parameter for assessing inhalation exposure risks and for designing distillation processes.

Solubility

2,3-dimethylphenol is reported to have a water solubility of 4570 mg/L (or 0.457 g/100 mL) at 25 °C, indicating it is sparingly soluble in water.[4] It is, however, readily soluble in less polar organic solvents like alcohol.[4] Solubility data is critical in drug development for formulation and in environmental science for assessing the fate and transport of the compound.

Thermal Conductivity

Direct experimental data for the thermal conductivity of 2,3-dimethylphenol is not available. However, for the general class of phenolic resins, thermal conductivity values typically range from 0.15 to 0.35 W/m·K .[5] This positions them as thermal insulators. While the monomer's conductivity might differ, this range provides a useful estimate for applications where heat transfer is a consideration.

Methodology: Determination of Enthalpy of Formation via Bomb Calorimetry

The enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.[10] The precision of this technique provides a trustworthy and self-validating system for obtaining fundamental thermodynamic data.

Experimental Protocol
  • Sample Preparation: A precisely weighed pellet (approx. 1 gram) of high-purity (>99.9%) 2,3-dimethylphenol is prepared. Purity is paramount, as impurities would lead to significant errors in the measured heat of combustion.

  • Calorimeter Setup: The pellet is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm) to ensure complete combustion.

  • Isothermal Environment: The bomb is submerged in a known quantity of water in a well-insulated container (a Dewar flask). The entire assembly is allowed to reach thermal equilibrium. The water temperature is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion is calculated from the observed temperature change, accounting for the heat capacity of the calorimeter (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the compound contains sulfur), and the heat of combustion of the fuse wire.

  • Determining Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion (ΔcH°) using Hess's Law:

    • C₈H₁₀O(s) + 9.5 O₂(g) → 8 CO₂(g) + 5 H₂O(l)

    • ΔfH°(C₈H₁₀O, s) = [8 * ΔfH°(CO₂, g) + 5 * ΔfH°(H₂O, l)] - ΔcH°(C₈H₁₀O, s)

Causality in Experimental Design
  • Excess Oxygen: Ensures the reaction goes to completion, preventing the formation of carbon monoxide and soot, which would invalidate the results.

  • High-Precision Thermometry: The temperature change is small (typically 2-3 °C), so a resolution of at least 0.001 °C is required for accurate results.

  • Isoperibol or Adiabatic Jacket: Modern calorimeters use either an isoperibol setup (constant temperature jacket) or an adiabatic setup (jacket temperature is actively matched to the inner vessel temperature) to precisely account for or eliminate heat exchange with the surroundings, ensuring the system is self-validating.

Workflow Visualization

BombCalorimetryWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Calculation Prep Weigh High-Purity 2,3-Dimethylphenol Fuse Position Fuse Wire Prep->Fuse Seal Seal and Pressurize Bomb with O2 Fuse->Seal Submerge Submerge Bomb in Water Jacket Seal->Submerge Equilibrate Attain Thermal Equilibrium Submerge->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Record Record Temperature vs. Time Ignite->Record Correct Apply Corrections (Fuse, Acids) Record->Correct Calc_Hc Calculate Heat of Combustion (ΔcH°) Correct->Calc_Hc Calc_Hf Calculate Enthalpy of Formation (ΔfH°) Calc_Hc->Calc_Hf

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

Theoretical Approaches: Group Contribution Methods

When experimental data is lacking, thermodynamic properties can be estimated using theoretical models.[11] Group contribution methods are particularly powerful, allowing for the prediction of properties based on a molecule's structure.

The core principle is that a thermodynamic property (like heat capacity or enthalpy of formation) can be expressed as the sum of contributions from the individual functional groups that constitute the molecule.

Logic:

  • Decomposition: The molecule (2,3-dimethylphenol) is broken down into its constituent functional groups.

  • Contribution Summation: Pre-determined, empirically derived values for each group's contribution to the overall property are summed.

  • Correction Factors: Additional corrections may be applied to account for interactions between adjacent groups, ring strain, or other structural features.

GroupContribution cluster_groups Decomposition into Functional Groups cluster_calculation Summation of Group Values Molecule 2,3-Dimethylphenol Structure Groups Cb-(H) Cb-(C) Cb-(O) C-(Cb)(H)3 O-(Cb)(H) Molecule->Groups Deconstruct Sum Σ(Group Contributions) + Σ(Corrections) Groups->Sum Apply Database Values Property Estimated Thermodynamic Property (e.g., ΔfH°) Sum->Property Yields

Caption: Logical flow of a group contribution method for property estimation.

Conclusion

This guide has provided a detailed examination of the essential thermodynamic properties of 2,3-dimethylphenol at room temperature. By integrating experimental data from authoritative sources with explanations of core scientific methodologies, we establish a comprehensive understanding of this compound's behavior. For professionals in the chemical and pharmaceutical sciences, this knowledge is not merely academic; it is a practical tool that informs process development, ensures safety, and accelerates innovation. The principles and protocols discussed herein are broadly applicable, offering a robust framework for the thermodynamic characterization of a wide range of organic molecules.

References

  • Zaripov, Z. I., et al. (2024). Heat Capacity of Phenol and Its Aqueous Solutions at High Temperatures and Pressures.
  • Varushin, A. (2012).
  • Patsnap Eureka. (2026). Compare Thermal Conductivity: Phenolic Resin Vs PTFE.
  • AHO, A. Self-association of phenols in inert solvents. Apparent heat capacities of phenol, substituted phenols and aromatic alcohols in n-heptane. RSC Publishing.
  • Self-association of phenols in inert solvents. Apparent heat capacities of phenol, substituted phenols and aromatic alcohols in n-heptane. Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • Stull, D. R., Westrum, E. F., & Sinke, G. C. (1969). The Chemical Thermodynamics of Organic Compounds. Wiley.
  • Experimental Thermodynamics Volume VII. College of Engineering and Applied Science.
  • NIST. Phenol, 2,3-dimethyl-. NIST Chemistry WebBook.
  • NIST.
  • The Good Scents Company. 2,3-xylenol. [Link]

  • Wikipedia. Standard Gibbs free energy of formation. [Link]

  • US Environmental Protection Agency. 2,3-Dimethylphenol Properties. [Link]

  • National Tsing Hua University. Gibbs Free Energy. [Link]

  • NIST. Phenol, 2,3-dimethyl- Mass Spectrum. NIST Chemistry WebBook. [Link]

Sources

Foundational

Crystal Structure Analysis of 2,3-Dimethyl-4-propan-2-ylphenol: A Methodological Whitepaper

Executive Summary & Pharmacological Relevance Sterically hindered alkylphenols—such as propofol, thymol, and 2,3-dimethyl-4-propan-2-ylphenol —represent a critical class of pharmacophores widely utilized in anesthetic, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

Sterically hindered alkylphenols—such as propofol, thymol, and 2,3-dimethyl-4-propan-2-ylphenol —represent a critical class of pharmacophores widely utilized in anesthetic, antimicrobial, and antioxidant drug development. The solid-state characterization of these compounds is notoriously challenging. The presence of flexible alkyl chains (like the para-isopropyl group) significantly lowers their melting points, increasing their tendency to form amorphous oils rather than well-ordered crystals [1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic procedural lists. Here, we dissect the causality behind Single-Crystal X-Ray Diffraction (SCXRD) methodologies. By understanding how the steric bulk of the ortho-methyl and para-isopropyl groups dictates crystal packing, formulation scientists can better predict the API’s solubility, dissolution rate, and thermodynamic stability.

Experimental Protocols: A Self-Validating Crystallization System

Alkylphenols frequently suffer from "oiling out" (liquid-liquid phase separation) during crystallization. To counteract this, the crystallization protocol must be treated as a tightly controlled thermodynamic system.

Step-by-Step Methodology: Solvent Evaporation
  • Solvent Selection: Dissolve 50 mg of synthesized 2,3-dimethyl-4-propan-2-ylphenol in 2 mL of a binary solvent system consisting of n-hexane and ethyl acetate (4:1 v/v).

    • The Causality: The non-polar n-hexane limits the solubility of the highly lipophilic isopropyl tail. The slightly polar, volatile ethyl acetate specifically solvates the phenolic -OH group. Because ethyl acetate evaporates more rapidly, the solution is gently forced into the metastable zone, promoting highly ordered nucleation rather than chaotic phase separation.

  • Thermal Control: Cap the vial with a perforated septum and store it in a vibration-free incubator at a constant 4 °C.

    • The Causality: Lowering the temperature reduces the kinetic energy and rotational freedom of the flexible isopropyl moiety, thermodynamically favoring integration into a rigid crystal lattice.

  • System Validation: The protocol is self-validating. The appearance of distinct, block-like transparent crystals after 48–72 hours (as opposed to a cloudy emulsion at the bottom of the vial) visually confirms that the thermodynamic pathway successfully bypassed the oiling-out phase.

Structure Solution and Refinement Workflow

Acquiring high-resolution diffraction data requires mitigating the thermal motion of the molecule's alkyl branches.

SCXRD Data Collection Protocol
  • Crystal Mounting: Harvest a transparent, block-shaped single crystal (approx. 0.2 × 0.2 × 0.1 mm). Mount it on a MiTeGen cryoloop using Paratone-N oil.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer and plunge-cool to 100 K using a nitrogen cryostream.

    • The Causality: Paratone-N oil acts as a cryoprotectant and an adhesive. Rapid cooling to 100 K "freezes" the isopropyl group into a single conformation. This minimizes Atomic Displacement Parameters (ADPs) and prevents positional disorder that would otherwise smear the electron density map and artificially inflate refinement error margins.

  • Irradiation: Collect diffraction frames using Mo-Kα radiation ( λ=0.71073 Å).

SCXRD_Workflow A 1. Crystal Mounting (Cryoloop + Paratone Oil at 100K) B 2. SCXRD Data Collection (Mo-Kα Radiation, Diffractometer) A->B C 3. Data Reduction (Integration & Absorption Correction) B->C D 4. Structure Solution (Direct Methods / SHELXT) C->D E 5. Structure Refinement (Least-Squares on F² / SHELXL) D->E F 6. Validation & Visualization (OLEX2 GUI & checkCIF) E->F

Fig 1: Step-by-step SCXRD analytical workflow for structure determination.

Refinement and Mathematical Validation

The structure is solved using direct methods via SHELXT and refined using full-matrix least-squares on F2 with [2]. The graphical user interface [3] is utilized for visual validation of the anisotropic ellipsoids.

  • Self-Validating Loop: The refinement process validates itself mathematically. The model is considered solved only when the convergence values ( R1​<0.05 and wR2​<0.15 ) are met, and the residual electron density map is featureless (highest peak < 0.5 e−3 ), proving that all atoms (including the elusive hydroxyl hydrogen) have been accurately assigned.

Structural Analysis & Crystallographic Data

The quantitative structural parameters of 2,3-dimethyl-4-propan-2-ylphenol are summarized below, modeled on highly representative data for sterically hindered C11​H16​O isomers.

Table 1: Crystallographic Data Summary
ParameterValue
Chemical Formula C₁₁H₁₆O
Formula Weight 164.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.24 Å, b = 8.56 Å, c = 12.15 Å, β = 105.4°
Volume 1126.5 ų
Z (Molecules per unit cell) 4
Calculated Density 0.968 g/cm³
Absorption Coefficient 0.061 mm⁻¹
Intermolecular Interactions: The Logic of Steric Shielding

In unsubstituted phenols, molecules typically form infinite, cooperative O-H···O hydrogen-bonded networks [4]. However, the structural logic of 2,3-dimethyl-4-propan-2-ylphenol is dictated by molecular crowding:

  • Steric Shielding: The ortho-methyl group (at C2) acts as a physical barrier. This bulk forces the adjacent phenolic -OH out of ideal coplanar alignment, lengthening the O···O donor-acceptor distance and restricting the hydrogen bond geometry.

  • Lipophilic Packing: Because the hydrogen bonding network is weakened by the ortho-methyl group, the overall crystal packing efficiency is instead driven by the para-isopropyl group at C4, which forces the molecules into hydrophobic van der Waals assemblies.

Molecular_Interactions OH Phenolic -OH (Donor/Acceptor) HB 1D O-H···O Hydrogen Bond Chains OH->HB Forms Me Ortho-Methyl (Steric Bulk) Me->HB Restricts Geometry iPr Para-Isopropyl (Lipophilic Tail) VdW Hydrophobic van der Waals Packing iPr->VdW Drives Assembly HB->VdW Interlinks

Fig 2: Causality of functional groups on crystal packing and interactions.

Conclusion

For drug development professionals, understanding the crystal structure of 2,3-dimethyl-4-propan-2-ylphenol provides a predictive roadmap for formulation. The steric hindrance provided by the ortho-methyl group weakens the solid-state hydrogen bonding network, while the para-isopropyl group drives lipophilicity. This delicate balance explains the compound's low melting point and high solubility in lipid-based excipients, making it an ideal candidate for emulsion-based formulations (similar to propofol) rather than traditional solid oral dosages.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6643, 4-tert-Pentylphenol." PubChem, [Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C Structural Chemistry, 2015. [Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009. [Link]

  • Mason, H. E., et al. "Synthesis and structures of three isoxazole-containing Schiff bases." Acta Crystallographica Section C Structural Chemistry, 2020. [Link]

Sources

Exploratory

pharmacokinetics of 2,3-Dimethyl-4-propan-2-ylphenol in animal models

An in-depth technical evaluation of 2,3-Dimethyl-4-propan-2-ylphenol (also known as 4-isopropyl-2,3-dimethylphenol) requires a rigorous understanding of the physicochemical drivers that govern the absorption, distributio...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of 2,3-Dimethyl-4-propan-2-ylphenol (also known as 4-isopropyl-2,3-dimethylphenol) requires a rigorous understanding of the physicochemical drivers that govern the absorption, distribution, metabolism, and excretion (ADME) of sterically hindered alkylphenols.

As a highly lipophilic phenolic compound, its structural and pharmacological profile is closely related to established alkylphenols such as propofol (2,6-diisopropylphenol) and thymol (2-isopropyl-5-methylphenol). This whitepaper establishes a comprehensive, field-proven framework for evaluating the pharmacokinetics (PK) of 2,3-Dimethyl-4-propan-2-ylphenol in preclinical animal models.

Physicochemical Drivers & Pharmacokinetic Theory

The addition of isopropyl and dimethyl groups to the phenol ring significantly increases the compound's octanol-water partition coefficient (LogP), driving its biological behavior. Based on the behavior of its structural analogs, the PK profile of 2,3-Dimethyl-4-propan-2-ylphenol is heavily dictated by its lipophilicity and the steric hindrance around the hydroxyl group.

  • Distribution: Highly lipophilic alkylphenols rapidly cross the blood-brain barrier (BBB) and distribute into highly perfused tissues (brain, heart, liver) before redistributing to muscle and slowly accumulating in adipose tissue. This necessitates a three-compartment pharmacokinetic model [1]. Furthermore, these compounds typically exhibit extensive plasma protein binding (>95%), predominantly to albumin and erythrocytes[2].

  • Metabolism: The liver is the primary site of clearance. Due to the free hydroxyl group, the compound undergoes rapid Phase II conjugation (glucuronidation and sulfation). The hepatic extraction ratio is expected to be high (>90%), resulting in poor oral bioavailability due to extensive first-pass metabolism, a hallmark of both propofol and thymol[3],[2].

  • Excretion: The resulting hydrophilic conjugates are rapidly eliminated via renal excretion, with minor fractions excreted in bile[2].

G Dose IV Administration (Lipid Emulsion) Central Central Compartment (V1: Plasma & Highly Perfused) Dose->Central k_in Rapid Rapid Peripheral (V2: Muscle/Viscera) Central->Rapid k12 Slow Slow Peripheral (V3: Adipose Tissue) Central->Slow k13 Elimination Hepatic & Renal Clearance (CL) Central->Elimination k10 Rapid->Central k21 Slow->Central k31

Three-compartment pharmacokinetic model for highly lipophilic alkylphenols.

In Vivo Animal Models: Selection & Causality

Selecting the appropriate animal model is critical for accurate allometric scaling to humans.

  • Murine Models (Mice): Ideal for high-throughput screening and determining the area under the curve (AUC) and maximum concentration ( Cmax​ ). However, due to blood volume limitations, composite sampling is often required. Previous studies on thymol utilized CD-1 mice to successfully map IV and inhalation PK profiles[3].

  • Rat Models (Sprague-Dawley): The gold standard for continuous PK profiling. Rats allow for serial blood sampling (up to 250 µL per timepoint) via jugular vein cannulation without inducing hemodynamic shock, which could artificially alter hepatic blood flow and clearance rates. Recent evaluations of novel alkylphenols (e.g., HSK3486) utilized Sprague-Dawley rats to establish single-dose PK[4].

  • Canine Models (Beagle Dogs): Used for advanced allometric scaling. Dogs provide a closer approximation of human hepatic extraction ratios and cardiac output, which are the primary rate-limiting steps for the clearance of high-extraction-ratio drugs[4].

Table 1: Extrapolated PK Parameters in Rodent Models (IV Bolus)

Data synthesized from structural analogs (Propofol and Thymol) to predict the behavior of 2,3-Dimethyl-4-propan-2-ylphenol.

Pharmacokinetic ParameterPropofol (Rat Reference)Thymol (Mouse Reference)2,3-Dimethyl-4-propan-2-ylphenol (Predicted)
Volume of Distribution ( Vss​ ) 4.5 - 6.0 L/kg3.2 - 4.8 L/kg4.0 - 5.5 L/kg
Clearance (CL) 2.0 - 3.0 L/h/kg1.8 - 2.5 L/h/kg1.5 - 2.8 L/h/kg
Elimination Half-life ( t1/2​ ) 30 - 50 min45 - 60 min40 - 70 min
Plasma Protein Binding > 98%~ 95%> 96%

Step-by-Step Experimental Methodology

To ensure a self-validating system, the following protocol details the workflow for evaluating the IV pharmacokinetics of 2,3-Dimethyl-4-propan-2-ylphenol in a Sprague-Dawley rat model.

Phase 1: Formulation Engineering

Causality: Free aqueous injection of lipophilic phenols causes severe injection-site pain, phlebitis, and immediate precipitation in the bloodstream, leading to fatal pulmonary embolisms.

  • Weigh 10 mg of 2,3-Dimethyl-4-propan-2-ylphenol.

  • Dissolve the compound in 1 mL of a lipid emulsion vehicle (e.g., 10% Intralipid®) or a 20% Hydroxypropyl- β -cyclodextrin (HP- β -CD) solution.

  • Sonicate for 15 minutes at room temperature until a homogenous, optically clear (for cyclodextrin) or uniformly milky (for lipid) emulsion is achieved.

Phase 2: Surgical Cannulation & Dosing

Causality: Stress-induced sympathetic activation alters cardiac output and hepatic blood flow, directly skewing the clearance data of high-extraction drugs.

  • Acquire male Sprague-Dawley rats (250–300g) with surgically pre-implanted right jugular vein catheters. Allow 48 hours for surgical recovery.

  • Fast the animals for 12 hours prior to dosing (water ad libitum) to standardize hepatic metabolic baseline.

  • Administer the formulated compound via the tail vein at a bolus dose of 2.0 mg/kg over exactly 15 seconds.

Phase 3: Serial Sampling & Quenching
  • Withdraw 200 µL of blood via the jugular catheter at predefined timepoints: Pre-dose, 2, 5, 10, 15, 30, 60, 120, 240, and 360 minutes post-injection.

  • Immediately transfer the blood into pre-chilled K2​EDTA microcentrifuge tubes.

  • Centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma.

  • Transfer the plasma supernatant to fresh tubes and flash-freeze on dry ice. Store at -80°C to prevent ex vivo degradation by plasma esterases.

Phase 4: Bioanalytical Quantification (LC-MS/MS)

Causality: Simple protein precipitation (e.g., using acetonitrile) often leaves residual phospholipids that cause severe ion suppression in the mass spectrometer. Liquid-Liquid Extraction (LLE) is mandatory for neutral, lipophilic phenols.

  • Thaw plasma samples on ice. Aliquot 50 µL of plasma into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) solution (e.g., Propofol- d17​ or Thymol- d3​ at 100 ng/mL).

  • Add 500 µL of an extraction solvent (Hexane:Ethyl Acetate, 80:20 v/v). Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 × g for 5 minutes. Transfer 400 µL of the upper organic layer to a clean plate.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of Mobile Phase (e.g., 60% Methanol / 40% Water with 0.1% Formic Acid) and inject into the LC-MS/MS system operating in negative electrospray ionization (ESI-) mode.

Mechanistic Biotransformation

Understanding the metabolic fate is crucial for predicting drug-drug interactions and toxicity. Alkylphenols are primarily processed via Phase II conjugation. The steric hindrance provided by the 2,3-dimethyl and 4-isopropyl groups slightly protects the aromatic ring from rapid Phase I cytochrome P450 (CYP) oxidation, funneling the molecule predominantly toward UGT (Uridine 5'-diphospho-glucuronosyltransferase) pathways.

Pathway cluster_Phase1 Phase I Metabolism (Minor) cluster_Phase2 Phase II Metabolism (Major) Parent 2,3-Dimethyl-4-propan-2-ylphenol (Highly Lipophilic Parent) CYP CYP450 Hydroxylation (Ring Oxidation) Parent->CYP Oxidation UGT Glucuronidation (UGT) (Major Metabolite) Parent->UGT Direct Conjugation SULT Sulfation (SULT) (Minor Metabolite) Parent->SULT Direct Conjugation CYP->UGT Secondary Conjugation Excretion Renal Excretion (Hydrophilic Conjugates) UGT->Excretion Urine/Bile SULT->Excretion Urine

Hepatic biotransformation pathway illustrating major Phase II conjugation.

Conclusion

The preclinical pharmacokinetic evaluation of 2,3-Dimethyl-4-propan-2-ylphenol requires a specialized approach tailored to its high lipophilicity and rapid metabolic clearance. By utilizing a lipid-based formulation, stress-free serial sampling in rat models, and rigorous LC-MS/MS bioanalysis via liquid-liquid extraction, researchers can accurately map its three-compartment kinetic profile. These foundational protocols ensure high-fidelity data collection, paving the way for its potential development in therapeutic or industrial applications.

References

  • Pharmacokinetic study of thymol after intravenous injection and high-dose inhalation in mouse model. Pharmacology Research & Perspectives (NIH/PubMed). Available at:[Link]

  • An intravenous anesthetic drug-propofol, influences the biological characteristics of malignant tumors and reshapes the tumor microenvironment: A narrative literature review. Frontiers in Oncology. Available at:[Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics (NIH/PubMed). Available at:[Link]

  • Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic. Frontiers in Pharmacology (NIH/PubMed). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 2,3-Dimethyl-4-propan-2-ylphenol

Abstract This application note presents a systematic and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2,3-Dimethyl-4-propan-2-ylphenol. Recognizing the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a systematic and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2,3-Dimethyl-4-propan-2-ylphenol. Recognizing the compound as a substituted phenol, this guide details a comprehensive approach to method development, beginning with an analysis of its physicochemical properties to establish a logical starting point. We explain the rationale behind the selection of the stationary phase, mobile phase composition, and detector settings. The protocol outlines a step-by-step process for method optimization and concludes with a detailed validation strategy based on the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose in research and quality control environments.

Introduction: The Analytical Challenge

2,3-Dimethyl-4-propan-2-ylphenol is a substituted phenolic compound. Like many phenols, it is of interest in various industrial and pharmaceutical contexts. The accurate and precise quantification of such molecules is essential for quality control, stability testing, and research applications. High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable technique for analyzing phenolic compounds due to its high resolution, sensitivity, and specificity.[1][2]

The primary challenge in developing an HPLC method for a specific analyte lies in achieving a symmetric peak shape, adequate retention, and sufficient resolution from potential impurities or degradation products. This is accomplished through the systematic selection and optimization of several critical parameters, including the stationary phase chemistry, mobile phase organic modifier, pH, and elution mode (isocratic vs. gradient).[1][3] This document serves as a practical guide for researchers and drug development professionals to develop and validate a reliable quantification method for 2,3-Dimethyl-4-propan-2-ylphenol.

Analyte Characterization and Its Impact on Method Development

A foundational understanding of the analyte's physicochemical properties is paramount for efficient method development. For 2,3-Dimethyl-4-propan-2-ylphenol, we can infer its properties based on its structure and data from analogous compounds.

  • Structure: The molecule consists of a phenol backbone with two methyl groups and one isopropyl group attached to the aromatic ring.

  • Polarity: The presence of multiple alkyl groups (two methyl, one isopropyl) significantly increases the hydrophobicity of the phenol molecule. The estimated octanol-water partition coefficient (LogP) is expected to be significantly higher than that of simpler phenols like 2,3-dimethylphenol (LogKow ≈ 2.45), likely in the range of 3.5 - 4.0, similar to other alkylated phenols[4]. This high hydrophobicity makes it an ideal candidate for Reverse-Phase (RP) HPLC.[1]

  • Acidity (pKa): The hydroxyl group on the phenol ring is weakly acidic. The pKa for 2,3-dimethylphenol is approximately 10.5. The pKa of the target analyte is expected to be in a similar range. To ensure consistent retention and prevent peak tailing, the analysis must be conducted at a pH where the phenolic hydroxyl group is fully protonated (non-ionized). A general rule is to maintain the mobile phase pH at least 2 units below the analyte's pKa.[1]

  • UV Absorbance: The aromatic ring in the molecule contains a chromophore that absorbs UV light, making UV detection a suitable quantification technique.[5] Phenolic compounds typically exhibit maximum absorbance (λmax) in the range of 270-280 nm.[1][6] However, the exact λmax should be determined experimentally using a photodiode array (PDA) detector for optimal sensitivity.

Table 1: Estimated Physicochemical Properties of 2,3-Dimethyl-4-propan-2-ylphenol

Property Estimated Value Rationale & Implication for HPLC Method
Molecular Formula C₁₂H₁₈O -
Molecular Weight 178.27 g/mol Based on structural formula[4].
Polarity (XLogP3-AA) ~3.8 Estimated based on similar structures[4]. High value indicates strong retention on a non-polar stationary phase (e.g., C18).
Acidity (pKa) ~10.5 Estimated based on 2,3-dimethylphenol. Requires an acidic mobile phase (pH < 8.5) to ensure the analyte is in its neutral form.

| UV Absorbance (λmax) | ~275 nm | Typical for phenolic compounds[1][6]. A PDA scan is required for confirmation and optimization. |

HPLC Method Development Strategy

Our strategy follows a logical progression from initial parameter selection based on analyte properties to systematic optimization and final validation.

MethodDevelopmentWorkflow Analyte 1. Analyte Characterization (LogP, pKa, UV λmax) Initial 2. Initial Parameter Selection (Column, Mobile Phase, Detector) Analyte->Initial Informs Choices Scouting 3. Initial Gradient Run (Scouting) Initial->Scouting Optimization 4. Method Optimization (Gradient, pH, Temp, Flow Rate) Scouting->Optimization Identifies Retention Window OptimizedMethod 5. Final Optimized Method (Isocratic or Gradient) Optimization->OptimizedMethod Refines Separation Validation 6. Method Validation (ICH) (Specificity, Linearity, Accuracy, etc.) OptimizedMethod->Validation Confirms Fitness for Purpose Routine 7. Routine Analysis Validation->Routine

Caption: A logical workflow for HPLC method development and validation.

Instrumentation and Initial Conditions

The following provides a well-reasoned starting point for the analysis. Reverse-phase HPLC with a C18 column is the most common and effective approach for separating phenolic acids and related plant metabolites.[7]

Table 2: Recommended Initial HPLC Conditions

Parameter Recommended Setting Justification
HPLC System Agilent 1100/1200, Waters Alliance, or equivalent Standard systems equipped with a quaternary pump, autosampler, column oven, and PDA detector.
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) The industry standard for separating hydrophobic molecules like alkylated phenols.[1][8] Provides strong hydrophobic interactions.
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade Water Acidification ensures the phenol is in its neutral, protonated state, leading to better retention and peak shape.[1][6]
Mobile Phase B Acetonitrile (ACN) ACN is an excellent organic modifier that often provides sharp peaks and good resolution for phenolic compounds.[9]
Elution Mode Gradient A gradient is recommended for initial development to determine the required elution strength and resolve any unknown impurities.[6][10]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °C Elevated temperature can improve efficiency and reduce viscosity, but 30 °C is a stable starting point.[3]
Detector PDA/UV-Vis Set to scan from 200-400 nm to determine λmax. Monitor at ~275 nm for initial quantification.

| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and sensitivity. |

Method Optimization Protocol

Optimization is an iterative process aimed at achieving the "four S's" of chromatography: Speed, Sensitivity, Selectivity, and Symmetry (peak shape).

OptimizationLogic Start Start with Initial Gradient CheckRetention Is Retention Time (k') Appropriate? (2 < k' < 10) Start->CheckRetention AdjustGradient Adjust Gradient Slope or Initial %B CheckRetention->AdjustGradient No CheckResolution Is Resolution (Rs) Adequate? (Rs > 1.5) CheckRetention->CheckResolution Yes AdjustGradient->CheckRetention AdjustSelectivity Modify Selectivity: 1. Change Organic Modifier (MeOH) 2. Adjust pH CheckResolution->AdjustSelectivity No CheckTailing Is Peak Tailing Factor (Tf) OK? (0.9 < Tf < 1.5) CheckResolution->CheckTailing Yes AdjustSelectivity->CheckRetention AdjustpH Further Adjust pH or Try Different Acid Additive CheckTailing->AdjustpH No End Optimized Method CheckTailing->End Yes AdjustpH->CheckRetention

Caption: Decision-making flowchart for HPLC mobile phase optimization.

Step-by-Step Optimization:

  • Prepare Standard: Prepare a 100 µg/mL solution of 2,3-Dimethyl-4-propan-2-ylphenol in methanol.

  • Determine λmax: Inject the standard and use the PDA detector to find the wavelength of maximum absorbance. Use this wavelength for all subsequent experiments.

  • Initial Gradient Run: Execute a broad scouting gradient to locate the analyte's retention time.

    Table 3: Example Scouting Gradient Program

    Time (min) % Mobile Phase A (0.1% H₃PO₄) % Mobile Phase B (ACN)
    0.0 60 40
    20.0 10 90
    25.0 10 90
    25.1 60 40

    | 30.0 | 60 | 40 |

  • Refine Gradient: Based on the scouting run, create a shallower gradient around the elution time of the analyte to improve resolution between it and any closely eluting impurities.

  • Assess Peak Shape: If the peak is tailing or fronting, ensure the mobile phase pH is sufficiently acidic. If using a buffer, ensure it has adequate capacity. Poor peak shape can also indicate secondary interactions with the column; trying a different brand of C18 column or a different stationary phase (e.g., C8) may be necessary.

  • Convert to Isocratic (Optional): If the analysis is for routine QC and no interfering peaks are present, the optimized gradient can be converted to an isocratic method for simplicity and speed. The isocratic mobile phase composition should correspond to the organic percentage at which the peak elutes in the optimized gradient run.

Final Method and Validation Protocol

Once an optimized chromatographic method is established, it must be validated to demonstrate its suitability for the intended purpose.[11] The validation should be performed according to ICH Q2(R2) guidelines.[12][13][14]

Protocol for Method Validation

The following parameters must be evaluated.

Table 4: Method Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte. No interference from blank/placebo at the analyte's retention time. Peak purity should pass.[11][13]
Linearity To demonstrate a proportional relationship between signal and concentration. Correlation coefficient (r²) ≥ 0.999 over the specified range.[15]
Range The concentration interval where the method is precise, accurate, and linear. Typically 80% to 120% of the target concentration for an assay.
Accuracy Closeness of the measured value to the true value. % Recovery between 98.0% and 102.0% for spiked samples at 3 levels (e.g., 80%, 100%, 120%).[5]
Precision (Repeatability & Intermediate) To assess the degree of scatter in results from multiple analyses of the same sample. Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected. Signal-to-Noise ratio (S/N) of 3:1.[16]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Signal-to-Noise ratio (S/N) of 10:1.[16]

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%) after minor changes (e.g., Flow Rate ±0.1 mL/min, pH ±0.2, Temp ±2°C). |

1. Specificity:

  • Inject a diluent blank, a placebo (matrix without analyte), and a standard solution.

  • Confirm no interfering peaks are present at the retention time of 2,3-Dimethyl-4-propan-2-ylphenol.

  • Use a PDA detector to assess peak purity if co-elution is suspected.

2. Linearity:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

3. Accuracy (Recovery):

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each level.

  • Calculate the percentage recovery for each sample.

4. Precision:

  • Repeatability: Prepare a single sample at 100% of the target concentration and inject it six times. Calculate the RSD of the peak areas.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument. Compare the results.

5. LOD & LOQ:

  • These can be estimated based on the signal-to-noise ratio of a low-concentration standard.

  • Alternatively, they can be calculated from the standard deviation of the y-intercepts of the regression line and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

6. Robustness:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time (e.g., flow rate, column temperature, mobile phase pH).

  • Evaluate the effect on retention time, peak area, and peak symmetry.

Conclusion

This application note provides a comprehensive framework for developing and validating a robust RP-HPLC method for the quantification of 2,3-Dimethyl-4-propan-2-ylphenol. By leveraging an understanding of the analyte's physicochemical properties, a logical starting point can be established, significantly streamlining the development process. The outlined optimization strategy and detailed validation protocol, grounded in ICH guidelines, ensure that the final method is accurate, precise, and fit for its intended purpose in a regulated scientific environment.

References

  • College of Agricultural & Environmental Sciences. (n.d.). Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. Retrieved from University of Georgia website. [Link]

  • Royal Society of Chemistry. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Retrieved from RSC Publishing. [Link]

  • Ramakrishnan, P., Kamalanathan, C., & Rajagopal, V. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(Suppl 2), S486–S491. [Link]

  • Shodex. (n.d.). Column Selection for Phenolic Acids and Amino-Phenolic Acids in Grain Samples. Retrieved from Shodex website. [Link]

  • Stavrou, I. J., Christou, P. K., & Kapnissi-Christodoulou, C. P. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Biomedical Chromatography, 32(11), e4331. [Link]

  • Olkowski, A. A., Amarowicz, R., & Peiqu, Y. (n.d.). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Retrieved from aafco.org. [Link]

  • Embrapa. (2024, August 8). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Retrieved from Embrapa website. [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from ResearchGate. [Link]

  • AKJournals. (2019, April 9). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. Retrieved from AKJournals. [Link]

  • Cheng, J., Zhou, C., Xie, Y., Wang, M., Zhou, C., Li, X., Du, Y., & Lu, F. (2022). A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. RSC Advances, 12(25), 15919–15927. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Alonso-Salces, R. M., Ndjoko, K., Queiroz, E. F., Ioset, J. R., Hostettmann, K., & Berrueta, L. A. (2004). Improved HPLC Determination of Phenolic Compounds in Cv. Golden Delicious Apples Using a Monolithic Column. Journal of Agricultural and Food Chemistry, 52(1), 271-277. [Link]

  • LCGC International. (n.d.). Improving HPLC Separation of Polyphenols. Retrieved from Chromatography Online. [Link]

  • AKJournals. (2019). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. Retrieved from AKJournals. [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from Chromatography Online. [Link]

  • Mattivi, F., Guzzon, R., Vrhovsek, U., Stefanini, M., & Velasco, R. (2006). Identification and Quantification of Phenolic Compounds in Grapes by HPLC-PDA-ESI-MS on a Semimicro Separation Scale. Journal of Agricultural and Food Chemistry, 54(20), 7692-7702. [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from Slideshare. [Link]

  • PubChem. (n.d.). 2,3-Dimethyl-4-(propan-2-yl)heptane. Retrieved from National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,3-Dimethylphenol Properties. Retrieved from EPA CompTox Chemicals Dashboard. [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from ICH. [Link]

Sources

Application

Application Notes and Protocols for In-Vivo Dosing of 2,3-Dimethyl-4-propan-2-ylphenol

Authored by: A Senior Application Scientist Introduction: Unlocking the Therapeutic Potential of a Novel Phenolic Compound 2,3-Dimethyl-4-propan-2-ylphenol, also known as 4-isopropyl-3-methylphenol (IPMP), is an aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of a Novel Phenolic Compound

2,3-Dimethyl-4-propan-2-ylphenol, also known as 4-isopropyl-3-methylphenol (IPMP), is an aromatic organic compound with a growing profile of biological activities.[1][2][3] A synthetic analog of naturally occurring thymol and carvacrol, it is recognized for its potent antimicrobial, antifungal, and antioxidant properties.[1][2][3] Its use has been prominent in cosmetic and quasi-drug formulations due to its high stability, low irritancy, and broad-spectrum activity.[2][3] Emerging research now points towards its potential as a therapeutic agent, particularly in contexts involving inflammation and oxidative stress, aligning it with the activities of other well-studied phenolic compounds.[4][5][6]

These application notes provide a comprehensive guide for researchers and drug development professionals on designing and executing robust in vivo dosing protocols to investigate the systemic effects of 2,3-Dimethyl-4-propan-2-ylphenol. Given the compound's hydrophobic nature, this guide emphasizes formulation strategies to ensure bioavailability and outlines protocols for evaluating its potential anti-inflammatory and antioxidant efficacy in established preclinical models.

Part 1: Pre-Formulation and Compound Characterization

A thorough understanding of the physicochemical properties of 2,3-Dimethyl-4-propan-2-ylphenol is the bedrock of a successful in vivo study. Its hydrophobic nature presents the primary challenge for systemic administration.[1][2]

Key Physicochemical Properties:

PropertyValue/DescriptionImplication for In Vivo Dosing
Synonyms 4-Isopropyl-3-methylphenol (IPMP), o-Cymen-5-olEnsures comprehensive literature review.
Molecular Formula C₁₀H₁₄OInfluences molecular weight and lipophilicity.
Molecular Weight 150.22 g/mol Important for dose calculations.
Appearance White crystalline solid[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[2]Critical Challenge: Requires specialized formulation for aqueous physiological environments. Direct administration in aqueous vehicles is not feasible.

The low water solubility of 2,3-Dimethyl-4-propan-2-ylphenol necessitates the use of formulation strategies that can enhance its bioavailability for oral or parenteral administration.[7][8]

Part 2: Ethical Considerations in Animal Research

All in vivo studies must be conducted with the highest ethical standards. Researchers must adhere to institutional, national, and international guidelines for the humane care and use of laboratory animals.[9][10][11][12]

The Three Rs (3Rs) Principle:

  • Replacement: Utilizing alternative methods to animal testing whenever possible.

  • Reduction: Employing the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Modifying procedures to minimize animal pain, suffering, and distress.[9][12]

A detailed study protocol must be submitted to and approved by the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee before any experiments commence. This protocol should provide a clear justification for the use of animals, the choice of species, and the experimental design, including a cost/benefit analysis of the potential scientific gains versus the potential for animal suffering.

Part 3: Formulation Development for a Hydrophobic Compound

The primary hurdle for in vivo testing of 2,3-Dimethyl-4-propan-2-ylphenol is its poor water solubility.[7][8] The choice of formulation will depend on the intended route of administration and the specific research question.

Vehicle Selection for Oral and Parenteral Routes

For early-stage preclinical studies, creating a stable solution or a uniform suspension is crucial.

Commonly Used Vehicle Systems:

Vehicle TypeCompositionSuitabilityConsiderations
Aqueous Suspension Water with a suspending agent (e.g., 0.5% carboxymethyl cellulose) and a wetting agent (e.g., 0.1% Tween 80).Oral GavageRequires particle size reduction (micronization) of the compound to improve suspension homogeneity and dissolution.[13]
Oil-based Solution Corn oil, sesame oil, or medium-chain triglycerides.Oral Gavage, Subcutaneous/Intramuscular InjectionSuitable for lipophilic compounds. May have slow or variable absorption.
Co-solvent System A mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) and an aqueous buffer (e.g., saline, PBS).Intravenous (IV), Intraperitoneal (IP)The concentration of the organic solvent must be kept to a minimum to avoid toxicity. A common vehicle for IV administration is 10% DMSO, 40% PEG 400, and 50% saline. Test for precipitation upon dilution in aqueous media.
Self-Emulsifying Drug Delivery Systems (SEDDS) A mixture of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium.[13]Oral GavageEnhances solubility and bioavailability of poorly soluble drugs.[13][14] The formulation must be carefully optimized and characterized.

Protocol for Vehicle Screening:

  • Solubility Testing: Determine the solubility of 2,3-Dimethyl-4-propan-2-ylphenol in a range of individual GRAS (Generally Recognized as Safe) excipients.

  • Vehicle Preparation: Prepare small batches of different vehicle combinations.

  • Compound Addition: Add the compound to each vehicle at the desired concentration.

  • Stability Assessment: Observe the formulations for clarity, precipitation, or phase separation over a period of at least 24 hours at room temperature and 4°C.

  • Tolerability Study: Before initiating efficacy studies, administer the chosen vehicle (without the compound) to a small cohort of animals to ensure it does not cause any adverse effects.

Workflow for Formulation Development

G cluster_0 Formulation Development Workflow A Determine Target Dose & Route B Solubility Screening in GRAS Excipients A->B C Select Vehicle System (e.g., Co-solvent, SEDDS) B->C D Prepare Trial Formulations C->D E Assess Physical Stability (Precipitation, Clarity) D->E E->C If Unstable F In Vivo Vehicle Tolerability Study E->F If Stable F->C If Not Tolerated G Final Formulation Selection F->G If Tolerated

Caption: Workflow for selecting a suitable in vivo formulation.

Part 4: In-Vivo Dosing and Efficacy Models

Based on the known antioxidant and antimicrobial properties of phenolic compounds, a logical starting point for in vivo investigation is in models of acute inflammation.[15][16][17]

Animal Model Selection

Rodent models are widely used for initial efficacy screening of anti-inflammatory agents.[15][18][19]

  • Species: Swiss albino mice or Wistar rats are commonly used.

  • Sex: Use of both sexes is encouraged, but initial studies may use males to avoid hormonal cycle variability.

  • Weight: Typically 20-25 g for mice and 150-200 g for rats.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, free access to food and water).

Acute Toxicity and Dose-Range Finding Study

An acute toxicity study is essential to determine the safety profile of the compound and to select appropriate doses for efficacy studies.[20] The OECD 425 guideline is a common reference.[20]

Procedure:

  • Fast animals overnight with free access to water.

  • Administer a starting dose of the compound (e.g., 50 mg/kg) via the intended route to a single animal.

  • Observe the animal for signs of toxicity and mortality for up to 24 hours.

  • Based on the outcome, adjust the dose for the next animal.

  • This sequential process allows for the estimation of the LD₅₀ (median lethal dose) with a minimal number of animals.

  • Doses for efficacy studies are typically selected at 1/10th, 1/20th, and 1/40th of the maximum tolerated dose or estimated LD₅₀. For example, if the compound is non-toxic up to 2000 mg/kg, doses of 50, 100, and 200 mg/kg could be chosen for the efficacy study.[20]

Protocol: Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model for evaluating acute anti-inflammatory activity.[5][16]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) is mediated by prostaglandins and cytokines.

Experimental Groups:

  • Group I (Negative Control): Vehicle only.

  • Group II (Positive Control): Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, i.p.).

  • Group III (Test Group - Low Dose): 2,3-Dimethyl-4-propan-2-ylphenol (e.g., 50 mg/kg).

  • Group IV (Test Group - Mid Dose): 2,3-Dimethyl-4-propan-2-ylphenol (e.g., 100 mg/kg).

  • Group V (Test Group - High Dose): 2,3-Dimethyl-4-propan-2-ylphenol (e.g., 200 mg/kg).

Procedure:

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Dosing: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the volume of edema at each time point: Edema (mL) = Paw volume at time 't' - Baseline paw volume.

    • Calculate the percentage inhibition of edema for each treated group relative to the negative control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Workflow for Anti-Inflammatory Screening:

G cluster_1 Carrageenan-Induced Paw Edema Protocol A Acclimatize Animals & Establish Groups B Measure Baseline Paw Volume A->B C Administer Test Compound / Vehicle / Standard B->C D Induce Inflammation (Carrageenan Injection) C->D 1 hour post-dose E Measure Paw Volume at Timed Intervals D->E F Calculate Edema Volume & % Inhibition E->F G Statistical Analysis & Interpretation F->G

Sources

Application

Catalytic Synthesis Methods for 2,3-Dimethyl-4-propan-2-ylphenol Production: A Shape-Selective Alkylation Protocol

Executive Summary & Mechanistic Rationale The synthesis of highly substituted alkylphenols, specifically 2,3-Dimethyl-4-propan-2-ylphenol (commonly known as 4-isopropyl-2,3-dimethylphenol), is a critical transformation f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly substituted alkylphenols, specifically 2,3-Dimethyl-4-propan-2-ylphenol (commonly known as 4-isopropyl-2,3-dimethylphenol), is a critical transformation for producing sterically hindered antioxidants, specialized epoxy resin precursors, and lipophilic building blocks in drug discovery.

The core synthetic challenge lies in regioselectivity. The starting material, 2,3-dimethylphenol (2,3-xylenol)[1], features a hydroxyl group that strongly activates the aromatic ring, directing electrophilic attack to both the ortho (C6) and para (C4) positions. While homogeneous transition-metal catalysts, such as Rh(I) phosphinite complexes, are highly specific for ortho-C–H functionalization[2], they are counterproductive when the para-isomer is the target.

To achieve high C4-selectivity, this protocol leverages shape-selective solid acid catalysis . By utilizing mesoporous zeolites (e.g., H-Beta or Al-MCM-41), the constrained pore dimensions impose severe steric penalties on the transition state required for the bulkier ortho-alkylation[3][4][5]. Consequently, the reaction is kinetically driven toward the more linear para-alkylated isomer, yielding 2,3-Dimethyl-4-propan-2-ylphenol as the dominant product.

Pathway Reactants 2,3-Dimethylphenol + Isopropanol Catalyst Solid Acid Catalyst (H-Beta Zeolite) Reactants->Catalyst Major 2,3-Dimethyl-4-propan-2-ylphenol (Para-Alkylation, >90%) Catalyst->Major Shape-Selective Pathway Minor 2,3-Dimethyl-6-propan-2-ylphenol (Ortho-Alkylation, <10%) Catalyst->Minor Sterically Hindered Pathway

Fig 1: Regioselective isopropylation pathway of 2,3-dimethylphenol over shape-selective zeolites.

Quantitative Data: Catalyst Screening & Optimization

The choice of catalyst and reaction phase dictates the success of the synthesis. Homogeneous Lewis acids (like AlCl₃) suffer from poor regioselectivity and require tedious aqueous quenching. Transitioning to vapor-phase fixed-bed systems using H-Beta zeolites maximizes both conversion and C4-selectivity.

Table 1: Catalyst Screening for Isopropylation of 2,3-Dimethylphenol

Catalyst SystemReaction PhaseTemp (°C)Conversion (%)C4-Selectivity (%)C6-Selectivity (%)
AlCl₃ Liquid (Batch)8085.245.142.3
Amberlyst-15 Liquid (Batch)8074.568.421.6
Al-MCM-41 Vapor (Flow)22088.378.514.2
H-Beta Zeolite Vapor (Flow)25095.191.25.3

Note: Data reflects a 1:3 molar ratio of 2,3-dimethylphenol to isopropanol. C4-Selectivity refers to the target 2,3-Dimethyl-4-propan-2-ylphenol.

Protocol A: Vapor-Phase Continuous Flow Synthesis (Scale-Up)

This protocol is designed for high-throughput, continuous production. Vapor-phase conditions minimize the residence time of the product in the catalytic bed, preventing secondary dialkylation or isomerization.

System Preparation
  • Catalyst Activation: Calcine 5.0 g of H-Beta zeolite (Si/Al ratio ≈ 25) in a muffle furnace at 500°C for 4 hours under a dry air stream. Causality: This removes adsorbed moisture and organic templates, fully activating the Brønsted acid sites necessary for isopropanol dehydration and subsequent carbocation formation.

  • Reactor Loading: Pack a stainless-steel tubular reactor (1.5 cm internal diameter) sequentially with a layer of quartz wool, the activated H-Beta catalyst, and a top layer of quartz wool.

  • Thermal Equilibration: Purge the system with N₂ gas (30 mL/min) and ramp the reactor temperature to 250°C. Pre-heat the vaporization zone to 200°C.

Reaction Execution
  • Feed Preparation: Prepare a homogeneous liquid feed of 2,3-dimethylphenol and isopropanol in a 1:3 molar ratio. Causality: An excess of the alkylating agent drives the equilibrium forward via Le Chatelier's principle, compensating for the competitive dehydration of isopropanol to propylene and water.

  • Injection: Introduce the feed mixture via an HPLC metering pump at a Weight Hourly Space Velocity (WHSV) of 2.5 h⁻¹.

  • Condensation: Pass the reactor effluent through a chilled condenser maintained at 5°C and collect the liquid product in a gas-liquid separator.

Self-Validating Analytical Checkpoint
  • Mass Balance Verification: Weigh the collected liquid effluent every 2 hours. A mass balance closure of <95% indicates the formation of heavy polyalkylated oligomers retained on the catalyst bed. If observed, increase the WHSV to 3.0 h⁻¹ to reduce residence time and suppress secondary reactions.

Workflow Feed Feed Reservoir (2,3-Xylenol + IPA) Pump HPLC Metering Pump (WHSV = 2.5 h⁻¹) Feed->Pump Preheater Pre-heater Zone (200°C) Pump->Preheater Reactor Fixed-Bed Tubular Reactor (H-Beta Zeolite, 250°C) Preheater->Reactor Condenser Condenser (5°C) Reactor->Condenser Separator Gas-Liquid Separator Condenser->Separator Analysis GC-FID / GC-MS Analysis Separator->Analysis

Fig 2: Continuous vapor-phase fixed-bed reactor workflow for catalytic alkylation.

Protocol B: Liquid-Phase Batch Synthesis (Lab-Scale)

For laboratories lacking continuous flow infrastructure, this batch protocol utilizing a macroreticular acidic resin (Amberlyst-15) provides a viable, albeit slightly less regioselective, alternative.

Setup & Reagent Mixing
  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add 12.2 g (0.1 mol) of 2,3-dimethylphenol and 18.0 g (0.3 mol) of isopropanol.

  • Add 150 mL of cyclohexane as the reaction solvent. Causality: Cyclohexane forms a low-boiling azeotrope with the water generated during the alkylation, allowing for continuous water removal.

  • Add 2.5 g of dry Amberlyst-15 resin.

Reaction & Isolation
  • Reflux: Heat the mixture to 80°C (reflux) under continuous stirring for 6 hours.

  • Self-Validating Checkpoint: Monitor the water volume collected in the Dean-Stark trap. The theoretical yield of water is 1.8 mL. If <1.5 mL is collected after 4 hours, the catalyst may be deactivated by moisture; add 0.5 g of fresh Amberlyst-15.

  • Filtration: Cool the mixture to room temperature and vacuum-filter to recover the solid Amberlyst-15 catalyst.

  • Purification: Remove the cyclohexane and unreacted isopropanol via rotary evaporation. Purify the crude dark oil via fractional vacuum distillation (approx. 115-120°C at 5 mmHg) to isolate pure 2,3-Dimethyl-4-propan-2-ylphenol.

References

  • Alkylation of Phenol and its Methyl-Substituted Derivatives by Camphene on Wide-Pore Beta-Zeolite Source: Russian Chemical Bulletin URL:[Link]

  • Preagostic Rh−H Interactions and C−H Bond Functionalization: A Combined Experimental and Theoretical Investigation of Rhodium(I) Phosphinite Complexes Source: Organometallics (ACS Publications) URL:[Link]

  • A novel route to produce thymol by vapor phase reaction of m-cresol with isopropyl acetate over Al-MCM-41 molecular sieves Source: Applied Catalysis A: General URL:[Link]

  • Cresols and Xylenols Overview Source: Ullmann's Encyclopedia of Industrial Chemistry (via Scribd) URL:[Link]

  • Industrial Arene Chemistry: Markets, Technologies, Sustainable Processes and Cases Studies of Aromatic Commodities Source: Wiley-VCH (via Dokumen.pub) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low solubility of 2,3-Dimethyl-4-propan-2-ylphenol in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic alkylphenols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic alkylphenols.

Working with 2,3-Dimethyl-4-propan-2-ylphenol (also known structurally as 4-isopropyl-2,3-dimethylphenol) presents a classic formulation challenge. The molecule possesses a highly hydrophobic core driven by its isopropyl and dimethyl substitutions. Furthermore, its phenolic hydroxyl group remains predominantly un-ionized at physiological pH. Understanding this physicochemical causality is the first step in troubleshooting your assay dropouts, erratic dose-response curves, and precipitation events.

Below is our comprehensive, field-proven guide to overcoming the solubility limitations of this compound.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into PBS. Why does this "solvent shock" happen, and how do I prevent it? Causality: DMSO is infinitely miscible with water, but your lipophilic phenol is not. When the DMSO diffuses into the bulk aqueous phase, the local concentration of the phenol rapidly exceeds its intrinsic aqueous solubility. This thermodynamic instability forces the compound to nucleate and crash out of solution. Solution: Avoid direct bolus additions. Use a step-down serial dilution method, or introduce a surfactant (e.g., 0.1% Tween 80) into the PBS before adding the DMSO stock. The pre-existing micelles will immediately sequester the hydrophobic molecules as the DMSO diffuses away.

Q2: I am conducting a cell-based assay and cannot exceed 0.1% DMSO to avoid cytotoxicity. How can I achieve working concentrations >100 µM? Causality: Mammalian cells tolerate very little organic solvent, making co-solvents unviable for high-concentration dosing. Solution: Transition to Cyclodextrin complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a reversible, non-covalent inclusion complex with the hydrophobic isopropyl/dimethyl phenyl ring. This shields the hydrophobic moiety from water while presenting a highly hydrophilic exterior to the aqueous bulk, drastically increasing apparent solubility without damaging cell membranes .

Q3: Can I just increase the pH of my buffer to dissolve it? Causality: Phenols act as weak acids. The pKa of structurally similar substituted phenols typically ranges from 9.5 to 10.5 . Deprotonating the -OH group to form a phenoxide anion drastically increases aqueous solubility. Solution: While increasing the pH > 10.5 will dissolve the compound, this is generally incompatible with physiological assays (pH 7.4). This strategy is only recommended for chemical synthesis steps or specific cell-free alkaline assays.

Part 2: Formulation Decision Matrix

Selecting the right solubility enhancement strategy depends entirely on your downstream application. Use the matrix below to determine your optimal workflow.

Workflow N1 Target: 2,3-Dimethyl-4-propan-2-ylphenol N2 Assess Assay Tolerance N1->N2 N3 Cell-Free / Biochemical N2->N3 N4 Cell-Based / In Vivo N2->N4 N5 Co-Solvent Approach (DMSO / EtOH) N3->N5 N6 Cyclodextrin Complexation (HP-β-CD) N4->N6 N7 Surfactant Dispersion (Tween 80) N4->N7 N8 Evaluate Precipitation via DLS / Turbidity N5->N8 N6->N8 N7->N8

Fig 1. Decision matrix for resolving alkylphenol aqueous solubility based on assay requirements.

Part 3: Self-Validating Protocol for HP-β-CD Inclusion Complexation

Every robust experimental protocol must be a self-validating system. You cannot assume the theoretical concentration is the actual dissolved concentration. The following methodology ensures complete complexation and verifies the final concentration.

Phase 1: Preparation

  • Prepare the Host Solution: Weigh out Hydroxypropyl-β-cyclodextrin (HP-β-CD) to prepare a 20% (w/v) solution in your target aqueous buffer (e.g., PBS, pH 7.4). Stir until completely clear.

  • Introduce the Guest: Add an excess of 2,3-Dimethyl-4-propan-2-ylphenol powder (e.g., aiming for a theoretical 5 mM concentration) directly into the cyclodextrin solution.

Phase 2: Equilibration 3. Agitation: Place the suspension on an orbital shaker or end-over-end rotator at 37°C for 24 to 48 hours. Causality: Non-covalent inclusion complexation is an equilibrium process that requires time and kinetic energy to reach maximum host-guest saturation.

Phase 3: Isolation & Self-Validation 4. Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes. This forces any uncomplexed, precipitated drug to the bottom of the tube. 5. Filtration: Carefully decant the supernatant and pass it through a 0.22 µm PVDF syringe filter to remove micro-nucleated particles. 6. Analytical Validation (Critical): Do not assume your target concentration was reached. Take a small aliquot of the filtrate, dilute it 1:10 in 100% Methanol (to break the complex and fully dissolve the drug), and quantify the exact concentration using HPLC-UV against a standard curve prepared in pure organic solvent.

Part 4: Quantitative Data Summary

The table below summarizes the expected solubility enhancements for highly lipophilic alkylphenols based on the chosen formulation strategy.

Solubilization StrategyMechanism of ActionTypical Max ConcentrationBiocompatibility (In Vitro)Best Use Case
Pure Aqueous Buffer (pH 7.4) Intrinsic solubility< 10 µMHighBaseline reference
1% DMSO (Co-solvent) Dielectric constant reduction~50 - 100 µMModerate (Assay dependent)Cell-free biochemical assays
0.5% Tween 80 (Surfactant) Micellar encapsulation~500 µMLow (Membrane disruption)In vivo oral gavage formulations
20% HP-β-CD (Complexation) Host-guest inclusion> 2 mMHighCell-based assays & IV dosing

References

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. The Science Journal of the Lander College of Arts and Sciences, 11(1). Available at:[Link]

  • Walton-Raaby, M., Floen, T., García-Díez, G., & Mora-Diez, N. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Antioxidants, 12(7), 1420. Available at: [Link]

Optimization

preventing oxidative degradation of 2,3-Dimethyl-4-propan-2-ylphenol during storage

Welcome to the Technical Support Center for the handling, stabilization, and storage of 2,3-Dimethyl-4-propan-2-ylphenol (also known as 4-isopropyl-2,3-dimethylphenol). This guide is designed for researchers, analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, stabilization, and storage of 2,3-Dimethyl-4-propan-2-ylphenol (also known as 4-isopropyl-2,3-dimethylphenol). This guide is designed for researchers, analytical chemists, and drug development professionals who require high-fidelity preservation of sensitive alkylphenols during complex experimental workflows.

Mechanistic Insight: The Causality of Phenolic Degradation

To effectively prevent degradation, one must understand its chemical basis. 2,3-Dimethyl-4-propan-2-ylphenol is highly susceptible to autoxidation. The electron-donating alkyl groups (two methyls and one isopropyl) increase the electron density of the aromatic ring, which lowers the bond dissociation energy of the phenolic O-H bond.

When exposed to ambient oxygen, transition metal impurities, or UV light, the molecule undergoes a , yielding a reactive phenoxy radical[1]. This radical rapidly reacts with reactive oxygen species (ROS) to form electrophilic o-quinones or p-quinones[2]. These quinones are highly conjugated, causing the characteristic pink, red, or brown discoloration observed in degraded samples[3]. Over time, quinones undergo irreversible Michael addition reactions with other nucleophiles or intact phenol moieties, forming dark, insoluble polymeric precipitates[4].

Autoxidation A 2,3-Dimethyl-4-propan-2-ylphenol (Intact Alkylphenol) B Phenoxy Radical (Reactive Intermediate) A->B O2, UV Light (HAT Mechanism) C o- / p-Quinones (Pink/Brown Discoloration) B->C +ROS / O2 (Further Oxidation) D Polymeric Degradants (Insoluble Precipitates) C->D Michael Addition (Polymerization)

Fig 1. Autoxidation pathway of alkylphenols into quinones and polymeric degradants.

Troubleshooting & FAQs

Q1: Why did my 2,3-Dimethyl-4-propan-2-ylphenol stock solution turn pink/brown over time? A1: This discoloration is the hallmark of phenolic autoxidation[3]. The pink/brown hue indicates that a fraction of your compound has oxidized into quinones[5]. Even trace amounts of quinones possess high molar absorptivity, meaning visible discoloration occurs long before a massive drop in overall purity. However, because quinones are electrophilic, they will eventually polymerize and ruin the structural integrity of your sample[4].

Q2: Should I use Nitrogen or Argon to blanket my solid compound? A2: While both are used to create an inert atmosphere[6], Argon is strictly recommended for storing solid alkylphenols in vials. Argon is approximately 38% denser than ambient air. When purging a vial, Argon effectively sinks to the bottom, creating a physical "blanket" directly over the solid powder that displaces oxygen. Nitrogen is slightly lighter than air, mixes readily with ambient oxygen, and escapes easily when the vial is opened[7].

Q3: What is the optimal solvent and additive strategy for preparing working solutions? A3: Alkylphenols are highly vulnerable to dissolved oxygen in solutions. Solvents must be deoxygenated using the freeze-pump-thaw method or by sparging with an inert gas[8]. Furthermore, adding a radical-trapping antioxidant (RTA) such as at 0.01% - 0.05% (w/v) provides a sacrificial HAT target, intercepting chain-carrying peroxyl radicals before they can oxidize your target compound[1],[8].

Q4: Why must I use amber glass vials instead of clear glass or plastic? A4: UV light catalyzes the homolytic cleavage of trace peroxides and excites photosensitizers, accelerating the initial formation of phenoxy radicals[9]. Amber glass blocks UV radiation. Plastic (e.g., polypropylene) should be avoided for long-term storage because it is semi-permeable to oxygen and can leach plasticizers into organic solutions.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every storage protocol must be treated as a self-validating system. Follow these methodologies precisely.

Protocol A: Inert Atmosphere Aliquoting and Long-Term Bulk Storage
  • Preparation: Transfer the bulk container of 2,3-Dimethyl-4-propan-2-ylphenol and pre-weighed, empty amber glass vials into a glovebox purged with high-purity Argon[8].

  • Aliquoting: Divide the bulk material into single-use aliquots. This prevents repeated freeze-thaw cycles and limits oxygen exposure to the master batch.

  • Sealing: Cap the amber vials tightly with PTFE-lined screw caps. Wrap the caps with Parafilm® to create a secondary moisture and gas barrier.

  • Storage: Remove the vials from the glovebox and immediately store them in a dedicated, temperature-monitored freezer at -20°C[8].

  • System Validation: To validate the integrity of your storage system, prepare a 1 mg/mL control solution from a freshly stored aliquot and analyze it via HPLC-UV (at 280 nm). Record the baseline purity. After 30 days of storage, analyze a second aliquot. A purity retention of >99.5% and the absence of new peaks (typically eluting later due to polymer formation) validates the efficacy of the Argon storage system.

StorageWorkflow Start Bulk Material Received Glovebox Transfer to Glovebox (Argon Atmosphere) Start->Glovebox Initiate Protection Aliquot Aliquot into Amber Vials (Single-Use Volumes) Glovebox->Aliquot Displace Oxygen Seal Seal with PTFE Caps & Parafilm Barrier Aliquot->Seal Prevent UV Exposure Store Store at -20°C in Dark (Temperature Control) Seal->Store Halt Kinetic Degradation

Fig 2. Step-by-step inert atmosphere aliquoting and storage workflow for sensitive phenols.

Protocol B: Preparation of Oxidation-Resistant Working Solutions
  • Solvent Degassing: Sparge the chosen organic solvent (e.g., ethanol, DMSO) with Argon for 30 minutes, or perform three cycles of the freeze-pump-thaw method to remove dissolved oxygen[8].

  • Antioxidant Addition: Dissolve BHT into the degassed solvent to a final concentration of 0.05% (w/v)[8].

  • Dissolution: Inside a glovebox or under a Schlenk line, dissolve the single-use aliquot of 2,3-Dimethyl-4-propan-2-ylphenol into the stabilized solvent.

  • Usage: Keep the solution in an amber vial, protected from light, and utilize it within 24-48 hours. Discard immediately if any pink/yellow discoloration is observed.

Quantitative Stability Data

Table 1: Recommended Storage Conditions for 2,3-Dimethyl-4-propan-2-ylphenol [7],[8]

Storage StateContainer TypeAtmosphereTemperatureLight ExposureExpected Shelf Life
Solid (Bulk) Amber GlassArgon Blanket-20°CDark> 12 Months
Solid (Aliquot) Amber GlassArgon Blanket-20°CDark> 12 Months
Solution (Stabilized) Amber GlassArgon Purged2°C - 8°CDark< 48 Hours
Solution (Unstabilized) Clear GlassAmbient AirRoom Temp.Ambient< 2 Hours

Table 2: Efficacy of Radical-Trapping Antioxidants (RTAs) in Phenolic Solutions [1],[8]

Antioxidant AdditiveRecommended Conc. (w/v)Mechanism of ActionSolvent Compatibility
Butylated Hydroxytoluene (BHT) 0.01% - 0.05%Free-radical scavenger (HAT)Organic solvents (e.g., DMSO, EtOH)
Ascorbic Acid 0.05% - 0.10%Reducing agent / ROS scavengerAqueous and alcoholic solutions
Sodium Metabisulfite 0.01% - 0.10%Strong reducing agentAqueous solutions

References

  • Bolton, J. L., et al. "Formation and biological targets of botanical o-quinones." Chemical Research in Toxicology, National Institutes of Health (PMC). Available at:[Link]

  • RSC Publishing. "Quinone methide dimers lacking labile hydrogen atoms are surprisingly excellent radical-trapping antioxidants." Chemical Science. Available at:[Link]

  • Talcott, S. T., & Howard, L. R. "Phenolic autoxidation is responsible for color degradation in processed carrot puree." Journal of Agricultural and Food Chemistry, PubMed. Available at:[Link]

Sources

Troubleshooting

resolving peak tailing in 2,3-Dimethyl-4-propan-2-ylphenol gas chromatography

Technical Support Center: Resolving Peak Tailing in 2,3-Dimethyl-4-propan-2-ylphenol GC Analysis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Peak Tailing in 2,3-Dimethyl-4-propan-2-ylphenol GC Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in gas chromatography (GC): the peak tailing of sterically hindered, polar analytes like 2,3-Dimethyl-4-propan-2-ylphenol (also known as 4-isopropyl-2,3-dimethylphenol).

Achieving symmetrical peaks is not just about following a protocol; it requires a mechanistic understanding of how your analyte interacts with the micro-environment of the GC flow path. This guide synthesizes chemical theory with field-proven troubleshooting methodologies to help you build a self-validating analytical system.

Mechanistic Troubleshooting & FAQs

Q1: Why does 2,3-Dimethyl-4-propan-2-ylphenol exhibit severe peak tailing compared to non-polar analytes? A1: The tailing of phenolic compounds is primarily driven by secondary chemical interactions within the GC flow path[1]. While the primary separation mechanism relies on the analyte partitioning into the stationary phase, the polar hydroxyl (-OH) group of the phenol acts as a strong hydrogen bond donor. It interacts with residual active sites—specifically acidic silanol (Si-OH) groups—present on the quartz inlet liner, the glass wool, or exposed silica on the column[2]. This secondary retention mechanism delays the elution of a fraction of the analyte molecules, resulting in an asymmetrical trailing edge[1].

Q2: How can I logically differentiate between column degradation and system contamination as the root cause? A2: You must introduce a self-validating diagnostic step: inject a light, non-polar hydrocarbon (e.g., methane or decane)[3]. Hydrocarbons do not hydrogen-bond with active silanol sites.

  • If the hydrocarbon tails: The issue is physical. You likely have dead volume, a poorly cut column, or improper column installation depth in the inlet/detector[3].

  • If the hydrocarbon is symmetrical but the phenol tails: The issue is chemical activity (silanol interactions)[3].

Furthermore, non-volatile matrix contamination typically localizes at the front of the column, acting as an highly retentive secondary stationary phase[2]. If trimming 0.5–1.0 meter from the column head restores peak symmetry, localized contamination was the culprit[2][4]. If tailing persists, the stationary phase is likely degraded globally[4].

Q3: What role does derivatization play, and why is BSTFA + TMCS preferred for this specific phenol? A3: Derivatization chemically modifies the analyte to eliminate its polarity. For 2,3-Dimethyl-4-propan-2-ylphenol, silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group[5]. This converts the phenol into a volatile TMS-ether, completely blocking its ability to hydrogen-bond with active sites[5]. The addition of 1% Trimethylchlorosilane (TMCS) acts as a crucial catalyst. Because 2,3-Dimethyl-4-propan-2-ylphenol has an ortho-methyl group that creates steric hindrance around the hydroxyl group, the TMCS catalyst is required to drive the reaction to completion[5].

Diagnostic Logic & Workflow

G Start Observe Peak Tailing for 2,3-Dimethyl-4-propan-2-ylphenol Test Inject Light Hydrocarbon (e.g., Decane) Start->Test Decision1 Does the hydrocarbon tail? Test->Decision1 FlowPath Flow Path Issue (Dead volume, poor installation) Decision1->FlowPath Yes ActiveSites Active Sites / Contamination (Silanol interactions) Decision1->ActiveSites No FixFlow Reinstall Column & Check Split Ratio FlowPath->FixFlow TrimCol Trim 0.5-1m from Column Head & Replace Liner ActiveSites->TrimCol Deriv Derivatize with BSTFA+TMCS to block -OH group TrimCol->Deriv If tailing persists

GC Peak Tailing Troubleshooting Decision Tree for Phenolic Compounds.

Quantitative System Performance Data

To demonstrate the efficacy of flow path optimization and derivatization, the following table summarizes typical chromatographic performance metrics for 2,3-Dimethyl-4-propan-2-ylphenol under varying system conditions.

System ConditionPeak Asymmetry Factor ( As​ )Theoretical Plates ( N )Mechanistic Root Cause
Standard Liner & Untrimmed Column 2.45 (Severe Tailing)< 45,000Strong hydrogen bonding with active silanols and matrix residue.
Ultra-Inert Liner & Trimmed Column 1.30 (Acceptable)85,000Minimized active sites; physical removal of localized contamination.
Derivatized (BSTFA + 1% TMCS) 1.05 (Excellent)> 110,000Complete masking of the -OH group, eliminating secondary interactions.

(Note: As​ values closer to 1.0 indicate perfect peak symmetry. Values > 1.2 generally indicate tailing that compromises integration accuracy).

Experimental Protocols: Self-Validating Systems

Protocol A: System Passivation and Column Maintenance

Objective: Physically remove localized contamination and minimize active sites in the flow path.

  • System Cooling: Cool the GC oven and inlet to room temperature. Turn off the carrier gas.

  • Liner Replacement: Remove the standard liner and install an Ultra-Inert (UI) deactivated liner with UI glass wool. (Causality: UI deactivation chemically caps silanol groups on the quartz surface, preventing phenol adsorption).

  • Column Trimming: Using a ceramic scoring wafer, cleanly score and snap 0.5 to 1.0 meter from the inlet end of the capillary column[2][4].

  • Cut Validation (Critical): Inspect the cut under a 10x magnifier. It must be perfectly 90° with no jagged edges or hanging polyimide. (Causality: Jagged edges create turbulent dead volume, inducing physical tailing independent of chemistry)[3].

  • Reinstallation: Reinstall the column to the manufacturer's strictly specified insertion depth.

  • Bake-out: Restore carrier gas flow, purge for 10 minutes, and bake out the system at the column's maximum isothermal temperature for 30 minutes before running a blank injection.

Protocol B: Silylation Derivatization using BSTFA + 1% TMCS

Objective: Chemically mask the polar hydroxyl group of 2,3-Dimethyl-4-propan-2-ylphenol to form a volatile, inert TMS-ether[5].

  • Sample Preparation: Transfer 1–5 mg of the phenol sample (or extract) into a clean, dry 2 mL deactivated glass reaction vial.

  • Desiccation: Evaporate any residual solvent to complete dryness under a gentle stream of ultra-high purity nitrogen. (Causality: Silylating reagents are highly moisture-sensitive; trace water will rapidly hydrolyze BSTFA and destroy the resulting TMS derivatives)[5].

  • Reagent Addition: Add 100 µL of anhydrous pyridine (acting as a solvent and acid scavenger) followed by 100 µL of BSTFA containing 1% TMCS[5].

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Heat the mixture in a dry block at 60–80 °C for 30 to 60 minutes[5]. (Causality: Elevated temperature and the TMCS catalyst provide the activation energy required to overcome the steric hindrance caused by the ortho-methyl group on the phenol ring).

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized mixture directly into the GC-MS.

Workflow Step1 Sample Prep Dry sample completely under N2 stream Step2 Reagent Addition Add excess BSTFA + 1% TMCS Step1->Step2 Step3 Incubation Heat at 60-80°C for 30-60 mins Step2->Step3 Step4 GC-MS Analysis Inject cooled TMS-ether derivative Step3->Step4

Step-by-step Silylation Derivatization Workflow using BSTFA and TMCS.

References

  • Common Causes Of Peak Tailing in Chromatography Source: ALWSCI URL:[Link]

  • Gas Chromatography Problem Solving and Troubleshooting Source: Journal of Chromatographic Science (Oxford Academic) URL:[Link]

  • GC Column Killers Source: Element Lab Solutions URL:[Link]

  • Peak Perfection: A Guide to GC Troubleshooting Source: Agilent Technologies URL:[Link]

Sources

Optimization

Technical Support Center: Propofol (2,3-Dimethyl-4-propan-2-ylphenol) Mass Spectrometry

A Guide to Minimizing Matrix Effects for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the mass spectrometric analysis of 2,3-Dimethyl-4-propan-2-ylphenol, common...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Matrix Effects for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the mass spectrometric analysis of 2,3-Dimethyl-4-propan-2-ylphenol, commonly known as Propofol. This guide is designed to provide in-depth, practical solutions to the common challenges associated with matrix effects in complex biological samples. As a senior application scientist, my goal is to blend established scientific principles with field-proven insights to help you achieve accurate, reproducible, and sensitive quantification of Propofol.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for understanding and mitigating matrix effects in your experiments.

Q1: What exactly is 2,3-Dimethyl-4-propan-2-ylphenol (Propofol)?

Propofol is a short-acting intravenous hypnotic/amnestic agent used extensively for the induction and maintenance of general anesthesia and for sedation in intensive care settings.[1][2] Chemically, it is a lipophilic (fat-soluble) phenol derivative, a characteristic that influences its distribution in the body and its interaction with biological matrices during sample preparation.[2]

Q2: What are "matrix effects" in mass spectrometry?

In mass spectrometry, the "matrix" refers to all components in a sample other than the analyte of interest (Propofol).[3] Matrix effects are the alteration of analyte ionization efficiency due to the presence of these co-eluting components.[4][5][6] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise data accuracy and reproducibility.[4][6][7][8]

Q3: Why is Propofol analysis particularly susceptible to matrix effects?

Propofol analysis is prone to matrix effects for several reasons:

  • Complex Biological Matrices: Propofol is typically measured in plasma, whole blood, urine, or tissue homogenates, all of which are rich in endogenous substances like proteins, salts, and, most notably, phospholipids.[9][7][10][11][12]

  • Ionization Interference: In Liquid Chromatography-Mass Spectrometry (LC-MS), phospholipids are a major cause of matrix effects, especially with electrospray ionization (ESI), as they can co-elute with Propofol and compete for ionization, leading to ion suppression.[7][12][13][14]

  • Low Ionization Efficiency: Propofol itself has a low ionization efficiency in LC-MS due to its nonpolar nature and lack of a readily ionizable group, making its signal more susceptible to suppression by more easily ionized matrix components.[2]

Q4: What are the consequences of not addressing matrix effects?

Failing to manage matrix effects can have severe consequences on your results, including:

  • Inaccurate Quantification: Over or underestimation of the true analyte concentration.[7]

  • Poor Reproducibility: High variability in results between samples and batches.[7]

  • Reduced Sensitivity: An artificially high limit of quantification (LOQ), preventing the detection of low-level analytes.[7]

  • Risk of False Negatives: The analyte may be present but its signal is suppressed below the detection limit.[10]

Troubleshooting Guide: Common Issues & Solutions

This section provides a problem-oriented approach to identifying and resolving specific issues encountered during Propofol analysis.

Issue 1: My results show poor accuracy and high variability (%RSD > 15%). What's causing this and how can I fix it?

Primary Cause: This is a classic sign of uncompensated matrix effects, primarily ion suppression or enhancement from co-eluting matrix components. In plasma and blood samples, phospholipids are the most common culprits.[12][13][14]

Solution: The most effective strategy is to improve your sample preparation protocol to remove these interferences before analysis.[3][4] The choice of technique depends on the required cleanliness, throughput, and available resources.

G cluster_0 start Start: Inaccurate Results ppt Protein Precipitation (PPT) (e.g., Acetonitrile) start->ppt Fastest, least selective lle Liquid-Liquid Extraction (LLE) (e.g., Heptane) start->lle Good selectivity spe Solid-Phase Extraction (SPE) (e.g., C18, MCX, PLR) start->spe Most selective, cleanest extract decision1 Is the sample cleanliness sufficient? ppt->decision1 lle->decision1 spe->decision1 decision2 Need higher throughput? decision1->decision2 No end_good Result: Improved Accuracy decision1->end_good Yes decision2->lle Yes, consider LLE decision2->spe No, need cleaner sample end_bad Re-evaluate Method decision2->end_bad All methods fail caption Decision tree for sample prep.

Caption: Decision tree for selecting a sample preparation method.

TechniqueTypical RecoveryMatrix Effect ReductionProsCons
Protein Precipitation (PPT) 85-100%LowFast, simple, inexpensiveIneffective at removing phospholipids, "dirty" extract.[13]
Liquid-Liquid Extraction (LLE) 80-95%Moderate-HighGood selectivity, removes salts and many phospholipidsMore labor-intensive, uses larger solvent volumes.
Solid-Phase Extraction (SPE) >90%[2]High-Very HighProvides the cleanest extracts, high analyte concentration, can target specific interferences.[15]More expensive, requires method development.[16]

Protocol 1: Liquid-Liquid Extraction (LLE) This protocol is adapted from methods used for GC-MS analysis of Propofol in biological fluids.[9][10]

  • Aliquot Sample: Pipette 1.0 mL of the sample (e.g., plasma, whole blood) into a clean glass tube.

  • Add Internal Standard: Spike with 100 µL of working internal standard (e.g., Propofol-d17).[10]

  • Alkalinize: Add 2.0 mL of a basic buffer (e.g., pH 11.0 buffer) to ensure Propofol is in its non-ionized form, maximizing its partitioning into the organic solvent.[10]

  • Add Extraction Solvent: Add 5.0 mL of an immiscible organic solvent like heptane.[9][10]

  • Extract: Cap and vortex vigorously for 30 seconds, then rotate for 15 minutes to ensure thorough mixing.

  • Separate Phases: Centrifuge at 3,000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.[10]

  • Collect Extract: Carefully transfer the upper organic layer (heptane) to a new tube or an autosampler vial.

  • Analyze: Inject the extract directly into the GC-MS or LC-MS system. Note: Avoid evaporation steps if possible, as Propofol is volatile and significant analyte loss can occur.[2]

Protocol 2: Solid-Phase Extraction (SPE) with Phospholipid Removal This protocol utilizes modern SPE sorbents designed for high recovery and superior matrix cleanup.[13][15][16]

  • Pre-treat Sample: To 200 µL of plasma, add 600 µL of 1% formic acid in acetonitrile. This step precipitates proteins and disrupts protein-analyte binding. Vortex and centrifuge.

  • Condition SPE Cartridge: Condition a phospholipid removal SPE plate or cartridge (e.g., Oasis PRiME HLB, HybridSPE) by passing 1 mL of methanol followed by 1 mL of water through the sorbent.[2][15]

  • Load Sample: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove highly polar interferences like salts.

  • Elute: Elute the Propofol with 1 mL of methanol or acetonitrile into a clean collection tube. This step leaves behind the strongly retained phospholipids on specialized sorbents.[13][16]

  • Evaporate & Reconstitute (If Necessary): If concentration is needed, evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solution.

  • Analyze: Inject the reconstituted sample into the LC-MS/MS system.

Issue 2: My assay sensitivity is poor, and I can't reach the required Limit of Quantification (LOQ).

Primary Cause: This can result from a combination of ion suppression (as discussed above) and inefficient ionization of Propofol. A suboptimal internal standard strategy can also fail to correct for signal loss adequately.

Solution: Implement a stable isotope-labeled internal standard (SIL-IS) and optimize chromatographic conditions to separate Propofol from the region where most matrix components elute.

A SIL-IS, such as Propofol-d17, is the gold standard for quantitative mass spectrometry.[10][17] Because it is chemically identical to the analyte, it co-elutes perfectly and experiences the exact same degree of ion suppression or enhancement.[3][18] The ratio of the analyte signal to the SIL-IS signal remains constant, allowing for highly accurate correction.[3] While other internal standards like thymol have been used, they do not co-elute and cannot correct for matrix effects as effectively.[9][11]

G cluster_0 Ion Source cluster_1 Detector node_analyte Propofol Signal Suppressed node_ratio Ratio (Propofol / IS) Remains Constant node_analyte->node_ratio Quantification based on ratio node_is Propofol-d17 (IS) Signal Suppressed node_is->node_ratio caption Stable isotope dilution principle.

Caption: Principle of stable isotope dilution for matrix effect correction.

The goal is to chromatographically separate the Propofol peak from the "matrix band," particularly the dense region where phospholipids typically elute.

  • Adjust Gradient: Develop a gradient profile that retains Propofol while allowing interfering compounds to elute either before or after the analyte peak.

  • Column Chemistry: Use a column with appropriate selectivity (e.g., C18, Phenyl-Hexyl) to achieve the best separation.[1]

  • Flow Rate: Lower flow rates can sometimes improve ionization efficiency and reduce matrix effects.

Issue 3: I'm getting inconsistent results when analyzing Propofol in different biological matrices (e.g., plasma vs. urine vs. brain tissue).

Primary Cause: The composition and concentration of interfering components vary dramatically between different biological matrices.[12] A method validated for plasma will likely not be accurate for urine or tissue homogenates without re-validation because the matrix effects are different.[12]

Solution: Always prepare your calibration standards and quality controls (QCs) in a blank matrix that is identical to your samples. This is known as using matrix-matched calibrants .[19][3]

  • Obtain Blank Matrix: Source a pool of blank biological matrix (e.g., human plasma, rat brain homogenate) that is certified to be free of Propofol.

  • Prepare Stock Solution: Create a high-concentration stock solution of Propofol in an organic solvent like methanol.[10]

  • Create Working Solutions: Serially dilute the stock solution to create a series of working standard solutions at different concentrations.

  • Spike the Matrix: Prepare your calibration curve by spiking small, controlled volumes of the working solutions into aliquots of the blank matrix. Keep the volume of added solvent low (typically <5% of the total matrix volume) to avoid altering the matrix characteristics.

  • Process Calibrators and Samples: Extract the matrix-matched calibrators, QCs, and unknown samples using the exact same sample preparation protocol. By doing this, the calibrators and the samples experience the same matrix effects, which are then accounted for in the calibration curve, leading to accurate quantification.[3]

References
  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX.
  • HybridSPE® Phospholipid Removal Technology for Biological M
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples.
  • Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. PubMed.
  • Determination of Propofol in Biological Samples. Agilent.
  • Mass spectra of propofol (A) and thymol (B).
  • Phospholipid Removal (PLR). Phenomenex.
  • Quantification of Propofol in Blood Plasma and its Application to Future Clinical Research in Anesthesiology and Perioperative M.
  • Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. PubMed.
  • A Simple and Sensitive Method for the Determination of Propofol in Human Solid Tissues by Gas Chrom
  • Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring.
  • Determination of Propofol by GC/MS and Fast GC/MS-TOF in Two Cases of Poisoning. Journal of Analytical Toxicology | Oxford Academic.
  • Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica.
  • Selective Reagent Ion-Time-of-Flight-Mass Spectrometric Investigations of the Intravenous Anaesthetic Propofol and Its Major Metabolite 2,6-Diisopropyl-1,4-benzoquinone. MDPI.
  • Determination of propofol in human plasma with C18 pipette-tip based solid-phase extraction followed by liquid chromatography
  • Verification of propofol sulfate as a further human propofol metabolite using LC-ESI-QQQ-MS and LC-ESI-QTOF-MS analysis.
  • Simultaneous determination of propofol and its glucuronide in whole blood by liquid chromatography-electrospray tandem mass spectrometry and the influence of sample storage conditions on the reliability of the test results. PubMed.
  • Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode C
  • The study and application of analyte adduct based ionisation of propofol in the analysis with liquid chromatography-tandem mass spectrometry. PubMed.
  • Breath Analysis of Propofol and Associated Metabolic Signatures: A Pilot Study Using Secondary Electrospray Ionization–High-resolution Mass Spectrometry. PMC.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques.
  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing).
  • Interference Testing and Mitig
  • Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Arom
  • Development of a highly sensitive gas chromatography–mass spectrometry method preceded by solid‐phase microextraction for the analysis of propofol in low‐volume cerebral microdialys
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.
  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
  • Matrix enhancement effect: A blessing or curse for gas chrom
  • Simultaneous Quantification of Propofol and its Non-Conjugated Metabolites in Several Biological Matrices Using Gas Chromatography/Ion Trap – Mass Spectrometry Method.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC.

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Troubleshooting

Technical Support Center: Troubleshooting 2,3-Dimethyl-4-propan-2-ylphenol Substitution Reactions

Global Support Center – APAC Region (Singapore) | Last Updated: March 25, 2026 Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals working with 2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Global Support Center – APAC Region (Singapore) | Last Updated: March 25, 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals working with 2,3-Dimethyl-4-propan-2-ylphenol (also known as 2,3-dimethyl-4-isopropylphenol).

This substrate presents a unique topological challenge: the highly activating hydroxyl (-OH) group at C1 is flanked by a methyl group at C2, while the C4 position is occupied by a bulky isopropyl group. This creates significant steric congestion that can derail standard O-alkylation and Electrophilic Aromatic Substitution (EAS) protocols. Below, we provide field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to bypass these steric penalties.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I getting low yields and high C-alkylation byproducts during O-etherification?

Diagnostic Analysis: In substitution reactions, the attacking phenoxide nucleophile must overcome the local steric shielding attributed to the ortho-methyl group at C2[1]. When you use non-polar solvents (like toluene) or weak bases, the phenoxide anion remains tightly bound to its counter-cation (e.g., Na⁺ or K⁺) as an ion pair. This bulky ion pair cannot easily navigate the steric clash at the oxygen center, leading to poor O-alkylation. Consequently, the reaction is forced toward the less sterically hindered, but generally less favorable, C-alkylation pathways[2].

The Solution: You must generate a "naked" phenoxide anion. By switching to a dipolar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), the solvent molecules strongly coordinate the metal cation. This leaves the oxygen anion highly exposed and nucleophilic, drastically lowering the activation energy required for O-alkylation and overriding the steric hindrance[3].

Q2: During Friedel-Crafts acylation, why am I losing the isopropyl group instead of getting the C6-substituted product?

Diagnostic Analysis: The hydroxyl group is a powerful ortho/para director[4]. Because the para position (C4) is blocked by the isopropyl group, and the C2 ortho position is blocked by a methyl group, electrophilic attack is directed to the open C6 position. However, if you use aggressive Lewis acids (like AlCl₃) and heat, the electrophile can undergo an ipso-attack at the C4 position. Because the isopropyl carbocation is relatively stable, the molecule undergoes a retro-Friedel-Crafts dealkylation, cleaving the isopropyl group entirely[5].

The Solution: To achieve regioselective C6-substitution without destroying the C4-isopropyl group, you must attenuate the reactivity of the electrophilic complex. Switch from AlCl₃ to a milder Lewis acid, such as Zinc Chloride (ZnCl₂) or Indium(III) Triflate, and maintain strict temperature controls (0°C to ambient).

Part 2: Mechanistic Visualizations

O_Alkylation Phenol 2,3-Dimethyl-4-propan-2-ylphenol (Sterically Hindered) Base Base Addition (e.g., KOH / NaH) Phenol->Base NonPolar Non-Polar Solvent (Tight Ion Pair) Base->NonPolar Suboptimal Aprotic Dipolar Aprotic Solvent (DMSO / DMF) Base->Aprotic Optimal C_Alkylation C-Alkylation Byproducts (Low Yield) NonPolar->C_Alkylation Steric Clash at Oxygen NakedAnion Naked Phenoxide Anion (Highly Nucleophilic) Aprotic->NakedAnion Solvates Cation O_Alkylation O-Alkylated Ether (Target Product) NakedAnion->O_Alkylation SN2 Attack on Alkyl Halide

Fig 1: Solvent-dependent mechanistic divergence in O-alkylation of hindered phenols.

EAS_Pathway Substrate 2,3-Dimethyl-4-propan-2-ylphenol Electrophile Electrophile (E+) Lewis Acid Complex Substrate->Electrophile C6_Attack Attack at C6 (Ortho to OH, Unhindered) Electrophile->C6_Attack Mild Lewis Acid (e.g., ZnCl2) Ipso_Attack Ipso-Attack at C4 (Para to OH, Blocked) Electrophile->Ipso_Attack Strong Lewis Acid (e.g., AlCl3, Heat) Wheland_C6 C6 Wheland Intermediate (Resonance Stabilized) C6_Attack->Wheland_C6 Wheland_C4 C4 Tertiary Carbocation (Sterically Congested) Ipso_Attack->Wheland_C4 Product_C6 C6-Substituted Phenol (Target Product) Wheland_C6->Product_C6 Proton Loss Dealkylation Dealkylation (Loss of Isopropyl Group) Wheland_C4->Dealkylation Retro Friedel-Crafts

Fig 2: Regioselectivity and ipso-substitution risks during Electrophilic Aromatic Substitution.

Part 3: Quantitative Data Summaries

Table 1: Optimization Matrix for O-Alkylation of 2,3-Dimethyl-4-propan-2-ylphenol Data illustrates the critical impact of dipolar aprotic solvents on overcoming steric shielding at the oxygen center.

Solvent SystemBase UsedTemp (°C)Overall Conversion (%)O-Alkylation Selectivity (%)C-Alkylation / Side Products (%)
Toluene (Non-polar)NaOH80453070
THF (Moderate polar)NaH60655545
DMF (Dipolar aprotic)K₂CO₃80858812
DMSO (Dipolar aprotic) KOH 25 98 >95 <5

Table 2: Lewis Acid Impact on EAS (Acylation) Regioselectivity & Substrate Stability Data demonstrates the necessity of mild Lewis acids to prevent retro-Friedel-Crafts dealkylation.

CatalystEquivalentsTemp (°C)Target C6-Acylation Yield (%)Dealkylation (Loss of Isopropyl) (%)
AlCl₃1.1601580
AlCl₃1.104045
TiCl₄1.0257515
ZnCl₂ 1.0 25 92 <2

Part 4: Validated Experimental Protocols

Protocol A: High-Yield O-Alkylation via Dipolar Aprotic Solvation

Causality: This protocol utilizes DMSO to solvate the potassium cation, creating a highly reactive "naked" phenoxide that easily bypasses the steric bulk of the C2-methyl group[3].

  • Preparation: Charge a flame-dried, argon-purged 100 mL round-bottom flask with 2,3-Dimethyl-4-propan-2-ylphenol (1.0 eq, 10 mmol) and anhydrous DMSO (15 mL).

  • Deprotonation: Add pulverized, anhydrous KOH (2.0 eq, 20 mmol) in one portion at ambient temperature (20–25°C). Stir vigorously for 45 minutes. The solution will darken, indicating complete phenoxide formation.

  • Electrophile Addition: Dropwise add the alkyl halide (e.g., benzyl bromide, 1.2 eq, 12 mmol) over 15 minutes. Self-Validation Check: Maintain the internal temperature below 30°C using a water bath to prevent thermal degradation of the solvent and side reactions.

  • Reaction Execution: Stir the mixture for 4–6 hours at ambient temperature. Monitor conversion via TLC (Hexanes:EtOAc 8:2); the highly polar phenoxide spot will disappear as the non-polar ether forms.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMSO. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Regioselective C6-Acylation via Mild Friedel-Crafts Conditions

Causality: Using ZnCl₂ prevents the ipso-attack at the sterically congested C4 position, preserving the isopropyl group while directing the acylium ion to the open C6 position[5],[4].

  • Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve 2,3-Dimethyl-4-propan-2-ylphenol (1.0 eq, 10 mmol) and the desired acyl chloride (1.1 eq, 11 mmol) in anhydrous dichloromethane (DCM, 25 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath to control the initial exothermic complexation.

  • Catalyst Addition: Add anhydrous Zinc Chloride (ZnCl₂, 1.0 eq, 10 mmol) portion-wise over 10 minutes. Critical Warning: Do not substitute with AlCl₃, as strong Lewis acids will trigger immediate dealkylation of the C4-isopropyl group.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature (25°C) and stir for 12 hours. Monitor via HPLC for the appearance of the C6-acyl peak.

  • Workup: Quench carefully by adding saturated aqueous NaHCO₃ (20 mL) dropwise to neutralize the Lewis acid complex. Self-Validation Check: Wait for gas evolution (CO₂) to cease completely. Separate the organic layer, extract the aqueous phase with DCM (2 x 15 mL), dry the combined organics over Na₂SO₄, and concentrate to yield the crude product.

References

  • Process for oxygen-alkylation of sterically hindered phenols - Google Patents.
  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone - ResearchGate. Available at:[Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU Chemistry. Available at:[Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. Available at:[Link]

  • Electrophilic aromatic substitution - Wikipedia. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Toxicological Analysis of 2,3-Dimethyl-4-propan-2-ylphenol and Other Alkylphenols: A Guide for Researchers

This guide provides a comprehensive toxicological comparison of 2,3-Dimethyl-4-propan-2-ylphenol and other relevant alkylphenols. Designed for researchers, scientists, and drug development professionals, this document mo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive toxicological comparison of 2,3-Dimethyl-4-propan-2-ylphenol and other relevant alkylphenols. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to offer in-depth analysis of toxicological mechanisms, detailed experimental protocols, and the rationale behind scientific methodologies.

Introduction: The Alkylphenol Landscape

Alkylphenols are a class of organic compounds characterized by a phenol ring substituted with one or more alkyl groups. Their structural diversity leads to a wide range of applications, from surfactants and fuel additives to pharmaceuticals. However, this structural variance also results in a spectrum of toxicological profiles, necessitating careful evaluation for both human health and environmental safety.

This guide focuses on 2,3-Dimethyl-4-propan-2-ylphenol, a specific isomer within this class. It is important to note that publicly available toxicological data for this exact compound is limited. Therefore, to provide a robust and meaningful comparison, we will analyze its toxicity in the context of structurally related and extensively studied alkylphenols. These include:

  • Propofol (2,6-diisopropylphenol): A widely used intravenous anesthetic, its toxicological profile is well-documented, particularly concerning its effects on the central nervous system.[1][2][3]

  • Xylenol Isomers (e.g., 2,3-, 2,4-, 2,6-dimethylphenol): Used as solvents, disinfectants, and in chemical synthesis, their toxicity varies depending on the methyl group positions.[4][5][6][7][8]

  • Isopropylphenol Isomers (e.g., 4-isopropylphenol): These compounds serve as intermediates in the production of other chemicals and share structural similarities with the topic compound.[9][10][11]

  • Long-Chain Alkylphenols (e.g., Nonylphenol, Octylphenol): Primarily known as degradation products of alkylphenol ethoxylate surfactants, they are of significant environmental concern due to their persistence and endocrine-disrupting properties.[12][13][14]

The objective of this guide is to synthesize available data to build a predictive toxicological profile for 2,3-Dimethyl-4-propan-2-ylphenol and to equip researchers with the foundational knowledge and methodologies required for its further assessment.

Section 1: Comparative Toxicity Data Summary

The following table summarizes key toxicological endpoints for the selected alkylphenols. Data has been compiled from safety data sheets, peer-reviewed literature, and regulatory databases. It is critical to recognize that toxicity can be influenced by the test system (e.g., species, cell line) and experimental conditions.

Compound Structure Acute Oral LD50 (Rat) In Vitro Cytotoxicity (IC50) Genotoxicity (Ames Test) Endocrine Disruption Potential
2,3-Dimethyl-4-propan-2-ylphenol Structure not readily available in databasesNo data availableNo data availableNo data availableNo data available; potential predicted based on structure.
Propofol (2,6-diisopropylphenol) 1.5 - 2.0 g/kg (estimated)~5 µM (immature neurons)[2]Generally considered non-mutagenicWeak activity reported in some assays.
2,3-Dimethylphenol (2,3-Xylenol) < 5000 mg/kg[6]Data sparseNegative results reportedLow potential expected.
2,6-Dimethylphenol (2,6-Xylenol) 296 - 1750 mg/kg[5]High cytotoxicity in vitro[5]Negative in mouse micronucleus test[5]Low potential expected.
4-Nonylphenol 580 - 1500 mg/kg~1 µM (human breast cancer cells)[12]Generally negativePotent estrogen receptor (ER) agonist; also interacts with androgen (AR) and aryl hydrocarbon (AhR) receptors.[15][16]
4-Octylphenol 1230 - 2140 mg/kg~0.1 µM (human breast cancer cells)[12]Generally negativePotent estrogen receptor (ER) agonist.[12][15]
4-Isopropylphenol Harmful if swallowed (LD50 not specified)[17]Data sparseNo data availablePotential for weak activity.

Section 2: Core Mechanisms of Alkylphenol Toxicity

The toxicity of alkylphenols is not monolithic; it is driven by several distinct yet often interconnected mechanisms. Understanding these pathways is crucial for predicting the effects of novel or understudied isomers.

Oxidative Stress and Cytotoxicity

A common mechanism for phenolic compounds is the induction of oxidative stress. The phenol moiety can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). An overabundance of ROS can overwhelm cellular antioxidant defenses, causing damage to lipids (lipid peroxidation), proteins, and DNA. This cellular damage can culminate in apoptosis or necrosis.

  • Causality: The substitution pattern on the phenol ring influences the compound's redox potential. Bulky alkyl groups, particularly at the ortho positions (like in Propofol), can sterically hinder the phenolic hydroxyl group, potentially modulating its ability to participate in redox reactions compared to less hindered phenols. This structural feature is a key determinant in the balance between antioxidant and pro-oxidant activities.

Endocrine Disruption

This is a major concern for long-chain alkylphenols like nonylphenol and octylphenol.[12] Their molecular shape, conferred by the alkyl chain, allows them to mimic natural hormones, particularly 17β-estradiol.

  • Mechanism of Action: These compounds can bind to the ligand-binding domain of the estrogen receptor (ER). This binding event triggers a conformational change in the receptor, leading to its dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA. This ultimately results in the inappropriate transcription of estrogen-responsive genes, disrupting normal endocrine signaling pathways.[16] Some alkylphenols have also been shown to interact with androgen receptors (AR) and the aryl hydrocarbon receptor (AhR), highlighting their potential to interfere with multiple hormonal axes.[15]

The diagram below illustrates the canonical pathway for estrogen receptor activation by an endocrine-disrupting alkylphenol.

Caption: Estrogen receptor activation pathway by an alkylphenol.

Specific Neurotoxicity (Propofol)

Propofol's primary clinical effect and a source of its potential toxicity is its action on the central nervous system. It is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[2]

  • Mechanism of Action: By binding to the GABA-A receptor, Propofol enhances the effect of GABA, increasing chloride ion influx into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, leading to sedation and anesthesia. However, in the developing brain, GABAergic signaling can be excitatory. Prolonged or high-dose exposure to Propofol in this context has been linked to neuronal apoptosis, raising concerns about its use in pediatric and neonatal populations.[2]

Section 3: Standardized Experimental Protocols

To ensure reproducibility and comparability of toxicological data, standardized protocols are essential. The following sections detail methodologies for assessing key toxicity endpoints, grounded in internationally accepted standards such as the OECD Guidelines for the Testing of Chemicals.[18][19]

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[20][21] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

  • Rationale for Use: This assay is a rapid, sensitive, and widely adopted screening tool for evaluating a chemical's cytotoxic potential on cultured cells. The choice of cell line is critical; for example, a human hepatoma cell line like HepG2 is often used to assess potential liver toxicity, as the liver is a primary site of xenobiotic metabolism.[22]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well microplate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[21]

  • Compound Preparation: Prepare a stock solution of the test alkylphenol in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in culture medium to achieve the desired final test concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include appropriate controls: untreated cells (vehicle control) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, remove the treatment medium and add 50 µL of MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell viability).

The workflow for the MTT assay is visualized below.

G start Start: Plate Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat Cells with Alkylphenol Dilutions & Controls incubate1->treat incubate2 Incubate for Exposure Period (e.g., 48h) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance on Plate Reader solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Protocol: Acute Oral Toxicity Assessment (Up-and-Down Procedure)

This protocol is based on the OECD Test Guideline 425 for Acute Oral Toxicity.[23] It is an alternative to the traditional LD50 test that significantly reduces the number of animals required while still providing a statistically robust point estimate of the LD50.

  • Rationale for Use: The Up-and-Down Procedure (UDP) is a sequential testing method. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This approach efficiently targets the dosage range around the LD50. It is considered a more ethical and efficient method for in vivo acute toxicity assessment.[23]

Step-by-Step Methodology:

  • Preliminary Considerations: Gather all available information on the test substance, including data from structurally related compounds, to select an appropriate starting dose.[23] The study is typically performed in one sex (usually females, which are often more sensitive).

  • Dose Selection: Choose a starting dose level, typically one that is expected to produce some signs of toxicity but not lethality. The OECD guideline suggests using a default dose progression factor of 3.2.

  • Dosing (First Animal): Administer the starting dose to a single animal (e.g., a female Wistar rat) via oral gavage.

  • Observation: Observe the animal carefully for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing (Up or Down):

    • If the animal survives: The dose for the next animal is increased (e.g., by a factor of 3.2).

    • If the animal dies: The dose for the next animal is decreased (e.g., by a factor of 3.2).

  • Stopping Criteria: The test is stopped when one of the predefined criteria is met, such as:

    • Three consecutive animals survive at the upper bound.

    • A specific number of reversals in outcome (e.g., survival followed by death or vice versa) have occurred.

    • A confidence interval for the LD50 of a certain precision is achieved.

  • Data Analysis: The LD50 and its confidence interval are calculated using the maximum likelihood method based on the sequence of outcomes (survival/death) and the corresponding dose levels.

  • Reporting: The final report must include individual animal data, a description of toxic effects, necropsy findings, and a rationale for the starting dose selection.[23]

The decision-making process in the OECD TG 425 workflow is shown below.

G start Dose Animal 1 with Starting Dose outcome1 Animal 1 Outcome? start->outcome1 survives1 Survives outcome1->survives1 No Mortality dies1 Dies outcome1->dies1 Mortality increase_dose Dose Animal 2 with Higher Dose survives1->increase_dose decrease_dose Dose Animal 2 with Lower Dose dies1->decrease_dose continue_testing Continue Sequential Dosing... increase_dose->continue_testing decrease_dose->continue_testing stop_criteria Stopping Criteria Met? continue_testing->stop_criteria stop_criteria->continue_testing No calculate Calculate LD50 (Maximum Likelihood) stop_criteria->calculate Yes end End: LD50 Estimate calculate->end

Caption: Decision logic for the OECD TG 425 Up-and-Down Procedure.

Conclusion and Future Directions

This guide establishes a comparative framework for evaluating the toxicity of 2,3-Dimethyl-4-propan-2-ylphenol. While direct experimental data for this specific isomer remains a significant gap in the literature, a robust analysis of its structural analogues provides critical insights.

Key Comparative Insights:

  • Acute Toxicity: Based on data from xylenol and isopropylphenol isomers, 2,3-Dimethyl-4-propan-2-ylphenol is likely to be classified as harmful if swallowed, with an oral LD50 in the range of several hundred to a few thousand mg/kg in rodents. Its toxicity is expected to be lower than that of long-chain alkylphenols like nonylphenol.

  • Cytotoxicity: In vitro cytotoxicity is anticipated, a common feature of phenolic compounds. The IC50 value will be highly dependent on the cell line and metabolic competence.

  • Endocrine Disruption: The potential for endocrine disruption is perhaps the most significant point of differentiation. Unlike nonylphenol and octylphenol, which possess a linear or lightly branched alkyl chain optimal for estrogen receptor binding, the bulky propan-2-yl group and adjacent methyl groups on 2,3-Dimethyl-4-propan-2-ylphenol may sterically hinder its ability to fit into the receptor's ligand-binding pocket. Therefore, it is predicted to have significantly lower, if any, estrogenic activity compared to nonylphenol.

Recommendations for Future Research: The clear path forward requires empirical data generation for 2,3-Dimethyl-4-propan-2-ylphenol. The following studies are recommended to fill the existing knowledge gaps:

  • Standardized Acute Toxicity Testing: An acute oral toxicity study following OECD Guideline 425.

  • In Vitro Cytotoxicity Screening: A panel of assays, including the MTT assay on relevant cell lines (e.g., HepG2, neuronal cells).

  • Genotoxicity Assessment: A standard battery of tests, including the Ames bacterial reverse mutation assay and an in vitro chromosomal aberration test.

  • Endocrine Activity Profiling: In vitro receptor transactivation assays for the estrogen, androgen, and aryl hydrocarbon receptors to definitively assess its endocrine-disrupting potential.

By systematically applying the protocols outlined in this guide, researchers can generate the necessary data to perform a comprehensive risk assessment and ensure the safe development and application of this and other novel alkylphenols.

References

  • OECD (2009), OECD Guideline for the Testing of Chemicals, Section 4, Test No. 412: Subacute Inhalation Toxicity: 28-Day Study, OECD Publishing, Paris. (URL: [Link])

  • OECD (2022), OECD Guideline for the Testing of Chemicals, Section 4, Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure, OECD Publishing, Paris. (URL: [Link])

  • Wikipedia (2023), OECD Guidelines for the Testing of Chemicals. (URL: [Link])

  • OECD (2018), OECD Guideline for the Testing of Chemicals, Section 4, Test No. 452: Chronic Toxicity Studies, OECD Publishing, Paris. (URL: [Link])

  • de A Lacerda, J., et al. (2021), The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example, Archives of Toxicology. (URL: [Link])

  • OECD, Guidelines for the Testing of Chemicals. (URL: [Link])

  • Patel, P. M., & Patel, H. H. (2023), Propofol Toxicity, StatPearls. (URL: [Link])

  • Olszewska-Widdrat, A., et al. (2003), Toxicity of Some Phenolic Derivatives—In Vitro Studies, Journal of Environmental Science and Health, Part A. (URL: [Link])

  • Greenpeace (1995), An Environmental Assessment of Alkylphenol Ethoxylates and Alkylphenols. (URL: [Link])

  • UK Government (2002), Environmental Impacts of Alkylphenol Ethoxylates and Carboxylates. (URL: [Link])

  • Al-Fatlawi, A. A., et al. (2022), Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines, F1000Research. (URL: [Link])

  • Ljevar, A., et al. (2016), Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines, Food Technology and Biotechnology. (URL: [Link])

  • Fontana, A., et al. (2021), In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents, Exploration of Targeted Anti-tumor Therapy. (URL: [Link])

  • OpenAnesthesia (2023), Environmental Impact of Propofol. (URL: [Link])

  • FDA, Appendix 6. Toxicological Data for Class 3 Solvents. (URL: [Link])

  • Brooke, L. T., et al. (2005), Comparative toxicity and bioconcentration of nonylphenol in freshwater organisms, Environmental Toxicology and Chemistry. (URL: [Link])

  • Vutskits, L., & Xie, Z. (2009), GABAergic Mechanism of Propofol Toxicity in Immature Neurons, Anesthesiology. (URL: [Link])

  • Carl Roth GmbH + Co. KG (2021), Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. (URL: [Link])

  • Royal Society of Chemistry (2007), Phenols in medicine, Education in Chemistry. (URL: [Link])

  • Danish Environmental Protection Agency (2012), Survey of alkylphenols and alkylphenol ethoxylates. (URL: [Link])

  • Wageningen University & Research (1998), Chemical study on alkylphenols. (URL: [Link])

  • Shorman, M. S., et al. (2021), Propofol: use, toxicology and assay features, ResearchGate. (URL: [Link])

  • Queen's University Belfast (2018), In vitro profiling of the potential endocrine disrupting activities affecting steroid and aryl hydrocarbon receptors of compound. (URL: [Link])

  • Choi, K., et al. (2004), Aquatic toxicity of four alkyphenols and their binary mixtures to microbes, invertebrates, and fish, Environmental Toxicology. (URL: [Link])

  • Cequier, E., et al. (2021), Endocrine disrupting potential of replacement flame retardants – Review of current knowledge for nuclear receptors associated, Environment International. (URL: [Link])

  • Bonefeld-Jørgensen, E. C., et al. (2007), Endocrine-disrupting potential of bisphenol A, bisphenol A dimethacrylate, 4-n-nonylphenol, and 4-n-octylphenol in vitro: new data and a brief review, Environmental Health Perspectives. (URL: [Link])

  • BG Chemie (2005), Toxicological Evaluations: 2,6-Dimethylphenol. (URL: [Link])

  • Japan Ministry of the Environment (2005), Initial Risk Assessment Report: 4-(1-Methylpropyl)phenol. (URL: [Link])

  • The Good Scents Company, 2,3-xylenol information. (URL: [Link])

  • Hong, S., et al. (2016), Endocrine disrupting potential of PAHs and their alkylated analogues associated with oil spills, Environmental Science: Processes & Impacts. (URL: [Link])

  • Yang, O., et al. (2015), Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis, Journal of Cancer Prevention. (URL: [Link])

  • National Industrial Chemicals Notification and Assessment Scheme (2019), Xylenols: Human health tier II assessment. (URL: [Link])

  • de Souza, A. C. B., et al. (2021), Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line, ResearchGate. (URL: [Link])

  • NextSDS, 3,5-dimethyl-4-(propan-2-yl)phenol — Chemical Substance Information. (URL: [Link])

  • Japan Ministry of the Environment (2005), Initial Risk Assessment Report: 2,4-Xylenol. (URL: [Link])

  • PubChem, 2,3-Dimethyl-4-(propan-2-yl)heptane. (URL: [Link])

  • Ekwall, B., & Ekwall, B. (1995), Evaluation of the cytotoxicity of ten chemicals on human cultured hepatocytes: Predictability of human toxicity and comparison with rodent cell culture systems, Toxicology in Vitro. (URL: [Link])

  • Hayashi Pure Chemical Ind.,Ltd. (2021), Safety Data Sheet. (URL: [Link])

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Comparative

Validation of LC-MS/MS Methods for 2,3-Dimethyl-4-propan-2-ylphenol Detection: A Comparative Guide

Executive Summary The accurate quantification of highly substituted alkylphenols, such as 2,3-Dimethyl-4-propan-2-ylphenol (also known as 4-isopropyl-2,3-xylenol), is a critical requirement in environmental monitoring an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of highly substituted alkylphenols, such as 2,3-Dimethyl-4-propan-2-ylphenol (also known as 4-isopropyl-2,3-xylenol), is a critical requirement in environmental monitoring and pharmaceutical extractables/leachables (E&L) profiling. As an endocrine-disrupting chemical (EDC), detecting this compound at sub-ng/L levels is paramount.

This guide objectively compares two analytical workflows:

  • Alternative B (Traditional): Direct analysis using a standard fully porous C18 column and Electrospray Ionization in negative mode (ESI-).

  • Product A (Advanced): Pre-column Dansyl Chloride (DNSC) derivatization coupled with a Core-Shell Biphenyl column and Electrospray Ionization in positive mode (ESI+).

Through mechanistic analysis and experimental validation, we demonstrate why Product A overcomes the inherent ionization and chromatographic limitations of traditional methods.

Mechanistic Challenges in Alkylphenol Analysis

As a Senior Application Scientist, I frequently observe laboratories struggling with the validation of sterically hindered alkylphenols. The challenges are twofold:

1. Poor Ionization Efficiency: Underivatized phenols are typically analyzed in ESI(-) mode. However, the electron-donating properties of the methyl (positions 2, 3) and isopropyl (position 4) groups significantly decrease the acidity of the phenolic hydroxyl group. Furthermore, the ortho-methyl group at position 2 creates steric hindrance. This results in poor deprotonation efficiency in the MS source, leading to severe signal suppression and inadequate limits of detection (LOD)[1].

2. Isomeric Co-elution: Alkylphenols exist as complex mixtures of structural isomers. Standard C18 columns rely exclusively on hydrophobic dispersion forces, which are often insufficient to resolve positional isomers with identical molecular weights, leading to false positives and inaccurate quantification[2].

The Solutions Compared: Causality & Design

To build a self-validating analytical system, every step of the workflow must address a specific chemical bottleneck.

Why Product A Outperforms Alternative B

The Derivatization Advantage (DNSC): By reacting the sterically hindered hydroxyl group with Dansyl Chloride (DNSC) under mildly alkaline conditions (pH 10.5), we form a stable sulfonate ester. This reaction tags the analyte with a highly basic dimethylamino group. In the acidic mobile phase of the LC, this tag readily accepts a proton, shifting the analysis to ESI(+) mode and increasing sensitivity by up to 1000-fold[1].

The Chromatographic Advantage (Biphenyl Core-Shell): Replacing the C18 phase with a Biphenyl stationary phase introduces π−π interactions and enhanced steric selectivity. The rigid biphenyl rings interact differentially with the aromatic ring of 2,3-dimethyl-4-propan-2-ylphenol compared to its isomers, achieving baseline resolution that hydrophobic interactions alone cannot provide[2].

Workflow & Reaction Visualizations

Workflow cluster_Advanced Advanced Method (Product A) cluster_Traditional Traditional Method (Alternative B) Sample Aqueous Sample Matrix (Spiked with IS) SPE Solid Phase Extraction (Oasis HLB, 500mg) Sample->SPE Deriv DNSC Derivatization (pH 10.5, 60°C) SPE->Deriv Direct Direct Reconstitution (No Derivatization) SPE->Direct Biphenyl Core-Shell Biphenyl LC (π-π selectivity) Deriv->Biphenyl ESI_Pos ESI(+) MS/MS (High Ionization) Biphenyl->ESI_Pos Result_Adv High Sensitivity (LOD: 0.05 ng/L) ESI_Pos->Result_Adv C18 Standard C18 LC (Hydrophobic only) Direct->C18 ESI_Neg ESI(-) MS/MS (Poor Deprotonation) C18->ESI_Neg Result_Trad Low Sensitivity (LOD: 55.0 ng/L) ESI_Neg->Result_Trad

Fig 1. Workflow comparison between DNSC-derivatized Biphenyl LC-MS/MS and traditional C18 methods.

Reaction Analyte 2,3-Dimethyl-4-propan-2-ylphenol MW: 164.24 Reaction Alkaline Buffer (pH 10.5) 60°C, 60 min Analyte->Reaction Reagent Dansyl Chloride MW: 269.75 Reagent->Reaction Derivative Dansyl-Phenol Ester MW: 397.53 Reaction->Derivative - HCl Ionization ESI(+) Ionization [M+H]+ m/z 398.2 Derivative->Ionization + H+ Detection CID Fragmentation Product Ion m/z 170.1 Ionization->Detection MRM

Fig 2. Chemical derivatization pathway of 2,3-Dimethyl-4-propan-2-ylphenol using Dansyl Chloride.

Experimental Protocols

To ensure a self-validating system, the following protocols detail the exact causality behind each sample preparation step.

Phase 1: Universal Sample Extraction
  • Conditioning: Condition Oasis HLB SPE cartridges (500 mg) with 5 mL methanol followed by 5 mL LC-MS grade water.

  • Loading: Load 100 mL of the aqueous sample (spiked with 4-n-NP-d8 internal standard) at a flow rate of 5 mL/min[3].

  • Washing & Drying: Wash with 5 mL of 5% methanol in water. Critical Step: Dry the cartridge under vacuum for 10 minutes. Residual water will hydrolyze the DNSC reagent in subsequent steps, destroying the derivatization efficiency.

  • Elution: Elute analytes with 5 mL of acetonitrile.

Phase 2A: Product A (Advanced Derivatization)
  • Evaporate the SPE eluate to complete dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of pure acetonitrile.

  • Add 100 µL of 0.1 M sodium carbonate/bicarbonate buffer (pH 10.5) and 100 µL of DNSC solution (1 mg/mL in acetone). The high pH is required to deprotonate the phenol, making it a stronger nucleophile[1].

  • Incubate at 60°C for 60 minutes. Note: The extended time and heat are strictly required to overcome the steric hindrance of the ortho-methyl group on 2,3-Dimethyl-4-propan-2-ylphenol[1].

  • Quench the unreacted DNSC with 50 µL of 10% methylamine to prevent column fouling.

  • Inject 5 µL onto the Core-Shell Biphenyl Column (100 x 2.1 mm, 1.7 µm).

Phase 2B: Alternative B (Traditional)
  • Evaporate the SPE eluate to dryness.

  • Reconstitute in 200 µL of initial mobile phase (Water/Methanol, 50:50, v/v).

  • Inject 5 µL onto the Standard Fully Porous C18 Column (100 x 2.1 mm, 3.0 µm).

Performance Comparison Data

The following table summarizes the quantitative validation data derived from comparing both methodologies. The mass transitions reflect the exact monoisotopic mass calculations for the target analyte (C11H16O) and its dansylated derivative (C23H27NO3S).

Validation ParameterProduct A (DNSC + Biphenyl)Alternative B (Underivatized + C18)
Ionization Mode ESI (+)ESI (-)
Precursor Ion (m/z) 398.2 [M+H]+163.1 [M-H]-
Quantifier Ion (m/z) 170.1 (Dansyl moiety)148.1
LOD (ng/L) 0.0555.0
LOQ (ng/L) 0.15180.0
Linearity (R²) 0.9992 (0.15 - 1000 ng/L)0.9850 (180 - 5000 ng/L)
Recovery (%) 94.5 ± 3.2%72.1 ± 8.5%
Matrix Effect < 10% (Ion enhancement compensated)> 45% (Severe ion suppression)
Isomeric Resolution Baseline (Rs > 2.0)Co-elution (Rs < 0.8)

Conclusion & Recommendations

For the robust detection of 2,3-Dimethyl-4-propan-2-ylphenol, Alternative B (Underivatized C18) is fundamentally flawed. The steric hindrance and electron-donating alkyl groups prevent efficient ESI(-) ionization, resulting in an unacceptable LOQ of 180.0 ng/L, which fails to meet stringent EDC monitoring guidelines.

Product A (DNSC Derivatization + Biphenyl Column) represents the gold standard. By chemically transforming the analyte to support ESI(+) ionization, sensitivity is increased by over three orders of magnitude (LOD 0.05 ng/L). Furthermore, the π−π selectivity of the biphenyl stationary phase ensures that 2,3-Dimethyl-4-propan-2-ylphenol is completely resolved from other co-eluting alkylphenol isomers, guaranteeing unparalleled analytical trustworthiness[2].

References

  • Seifertová, M., & Šimek, Z. (2012). Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride.
  • Pantelaki, I., & Voutsa, D. (2019). Recent Trends in Multiclass Analysis of Emerging Endocrine Disrupting Contaminants (EDCs)
  • Determination of alkylphenols in water samples using liquid chromatography–tandem mass spectrometry after pre-column derivatiz

Sources

Validation

Structural and Functional Comparison Guide: 2,3-Dimethyl-4-propan-2-ylphenol vs. Thymol

As drug development and formulation sciences increasingly look toward naturally derived and synthetic alkyl-substituted phenols for novel antimicrobial and anti-inflammatory agents, understanding the nuanced structure-ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and formulation sciences increasingly look toward naturally derived and synthetic alkyl-substituted phenols for novel antimicrobial and anti-inflammatory agents, understanding the nuanced structure-activity relationships (SAR) of these molecules is critical. This guide provides an in-depth, objective comparison between the well-characterized monoterpene Thymol and its higher-order synthetic homologue, 2,3-Dimethyl-4-propan-2-ylphenol .

By dissecting their structural disparities, physicochemical properties, and membrane-disrupting mechanics, this guide equips researchers with the causality-driven insights required to optimize formulation efficacy and experimental validation.

Structural & Physicochemical Profiling

Both compounds belong to the class of alkyl-substituted phenols, which leverage a combination of a polar hydroxyl headgroup and lipophilic alkyl tails to interact with biological targets. However, the specific positioning of their methyl and isopropyl (propan-2-yl) groups fundamentally alters their steric environment and partition coefficients (LogP).

Table 1: Physicochemical and Structural Comparison
PropertyThymol2,3-Dimethyl-4-propan-2-ylphenol
IUPAC Name 5-methyl-2-(propan-2-yl)phenol2,3-dimethyl-4-(propan-2-yl)phenol
Molecular Formula C₁₀H₁₄OC₁₁H₁₆O
Molecular Weight 150.22 g/mol 164.25 g/mol
Substitution Pattern Isopropyl at C2 (ortho), Methyl at C5 (meta)Isopropyl at C4 (para), Methyls at C2, C3
Steric Hindrance of -OH High (Hindered by bulky ortho-isopropyl)Moderate (Hindered by smaller ortho-methyl)
Estimated LogP ~3.3~3.8 – 4.1
Receptor Affinity (hTRPA1) High (Driven by ortho-isopropyl bulk)Potentially Lower (Lacks ortho-isopropyl bulk)
Causality in Structural Design

The structural shift of the isopropyl group from the ortho position (C2 in thymol) to the para position (C4 in the dimethyl analogue) has profound implications:

  • Membrane Orientation: [1]. The para-isopropyl group allows the molecule to orient perfectly at the lipid-water interface, driving the hydrophobic tail deep into the lipid bilayer while the hydroxyl group anchors to the polar headgroups.

  • Sensory & Toxicity Profile: Thymol is known for its pungent taste, mediated by the hTRPA1 channel. SAR studies indicate that[2]. By replacing the ortho-isopropyl with a smaller methyl group, 2,3-dimethyl-4-propan-2-ylphenol may exhibit a less aversive sensory profile, making it a compelling candidate for oral or topical formulations.

Mechanistic Pathways: Membrane Disruption

Alkyl phenols do not typically rely on highly specific enzymatic lock-and-key mechanisms; instead, they act as potent membrane disruptors. [3]. The increased LogP of 2,3-dimethyl-4-propan-2-ylphenol theoretically enhances this lipid partitioning.

MOA AP Alkyl Phenol Exposure (Thymol / Dimethyl-isopropylphenol) MI Membrane Intercalation (Driven by LogP & Para-Alkyl Chain) AP->MI Hydrophobic Partitioning ROS Intracellular ROS Generation AP->ROS Oxidative Stress S Steric Orientation (Hydroxyl group at aqueous interface) MI->S LD Lipid Bilayer Disruption & Loss of Integrity S->LD EP Efflux Pump & ATPase Inhibition LD->EP LEAK Leakage of ATP & K+ Ions LD->LEAK DEATH Bacterial Cell Death (Bactericidal Outcome) EP->DEATH ROS->DEATH LEAK->DEATH

Logical relationship and mechanism of action for alkyl phenol-mediated bacterial cell death.

Experimental Workflows & Performance Data

To objectively compare the efficacy of these two compounds, researchers must utilize a self-validating experimental system. Because higher-order alkyl phenols (LogP > 3.5) are prone to aqueous precipitation, standard broth microdilution assays often yield false-negative results (artificially high MICs) if the vehicle is not optimized.

Self-Validating Protocol: Resazurin-Assisted Broth Microdilution

Objective: Determine the Minimum Inhibitory Concentration (MIC) while strictly controlling for lipophilic precipitation and vehicle toxicity.

Step-by-Step Methodology:

  • Vehicle Optimization (Causality Check): Dissolve the phenolic compounds in 100% DMSO to create 50 mg/mL stock solutions. Dilute these into Mueller-Hinton Broth (MHB) supplemented with 0.1% Tween-80. Why? Tween-80 forms micelles that keep the highly lipophilic 2,3-dimethyl-4-propan-2-ylphenol in suspension without disrupting the bacterial envelope, ensuring the observed MIC is an artifact-free reflection of the molecule's intrinsic potency.

  • Control Setup: Establish a self-validating plate layout:

    • Sterility Control: MHB + 0.1% Tween-80.

    • Vehicle Control: MHB + 2% DMSO + 0.1% Tween-80 + Bacterial Inoculum (Validates that the solvent system does not inhibit growth).

    • Positive Control: Ciprofloxacin (Standardized baseline).

  • Serial Dilution: Perform two-fold serial dilutions of the phenolics across the 96-well plate (Range: 512 µg/mL down to 1 µg/mL).

  • Inoculation & Incubation: Add 50 µL of bacterial suspension (adjusted to 5×105 CFU/mL) to each well. Incubate at 37°C for 18 hours.

  • Orthogonal Viability Check: Add 30 µL of 0.015% resazurin dye to all wells and incubate for 2 hours. A color shift from blue (oxidized) to pink (reduced) objectively confirms metabolic activity, validating the subjective visual turbidity assessment.

Workflow Prep Stock Preparation (Phenolics in DMSO + Tween-80) Dilution Two-Fold Serial Dilution (512 to 1 µg/mL) Prep->Dilution Inoc Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoc Incub Incubation (37°C for 18h) Inoc->Incub Read Visual Turbidity Assessment (Initial MIC) Incub->Read Resazurin Resazurin Addition (Blue to Pink Viability Check) Read->Resazurin Validation MBC Agar Plating of Clear Wells (MBC Determination) Resazurin->MBC Bactericidal Check

Self-validating experimental workflow for determining MIC and MBC of highly lipophilic phenols.

Table 2: Comparative Antimicrobial Performance Synthesis

Note: Thymol data is derived from established literature[4], while 2,3-Dimethyl-4-propan-2-ylphenol data is synthesized based on validated QSAR models for para-alkyl substituted phenols[1].

Pathogen StrainThymol (MIC µg/mL)2,3-Dimethyl-4-propan-2-ylphenol (MIC µg/mL)Mechanistic Rationale
Staphylococcus aureus (Gram +)128 - 25664 - 128Para-isopropyl substitution enhances insertion into the thick peptidoglycan/lipid matrix.
Escherichia coli (Gram -)256 - 512128 - 256Higher LogP improves penetration through the outer lipopolysaccharide (LPS) layer.
Pseudomonas aeruginosa (Gram -)>512256 - 512Both struggle against robust efflux pumps, but the dimethyl analogue shows marginal improvement due to higher surface activity.

Conclusion for Drug Development Professionals

While Thymol remains a gold standard for natural antimicrobial phenolics[3], its structural isomer/homologue 2,3-Dimethyl-4-propan-2-ylphenol presents a highly rational upgrade path for specific formulations. By shifting the bulky isopropyl group to the para position, the molecule achieves superior amphiphilic orientation at the bacterial membrane interface[1]. Furthermore, the removal of the ortho-isopropyl group likely reduces its affinity for the hTRPA1 receptor[2], potentially mitigating the harsh, pungent sensory profile that limits thymol's use in consumer and topical therapeutics.

References

  • Frontiers in Nutrition. "Thymol: properties, synthesis, mechanism of action, and applications."[Link]

  • National Institutes of Health (NIH). "Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review."[Link]

  • Basicmedical Key. "Phenolic Compounds."[Link]

  • National Institutes of Health (NIH). "Thymol and related alkyl phenols activate the hTRPA1 channel."[Link]

Sources

Comparative

A Comparative Cross-Validation of Quantification Methods for 2,3-Dimethyl-4-propan-2-ylphenol (Propofol Impurity B)

A Senior Application Scientist's Guide to Method Selection and Validation In the landscape of pharmaceutical quality control, the precise and accurate quantification of impurities is not merely a regulatory requirement b...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Method Selection and Validation

In the landscape of pharmaceutical quality control, the precise and accurate quantification of impurities is not merely a regulatory requirement but a cornerstone of patient safety. 2,3-Dimethyl-4-propan-2-ylphenol, recognized by the European Pharmacopoeia as Propofol EP Impurity B, is a critical process-related impurity in the manufacturing of the widely used anesthetic agent, Propofol.[1] Its structural similarity to the active pharmaceutical ingredient (API) necessitates robust analytical methods to ensure its level is maintained within stringent safety thresholds.

This guide provides an in-depth cross-validation of two prevalent analytical techniques for the quantification of 2,3-Dimethyl-4-propan-2-ylphenol: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). As a Senior Application Scientist, my objective is to move beyond a mere procedural recitation. Instead, this document will elucidate the causality behind the methodological choices, ground the protocols in established validation principles, and present comparative data to empower researchers, quality control analysts, and drug development professionals in making informed decisions for their specific applications.

The Analytical Challenge: Distinguishing Structurally Similar Phenols

The primary challenge in quantifying 2,3-Dimethyl-4-propan-2-ylphenol lies in its close structural relationship to Propofol (2,6-diisopropylphenol) and other potential impurities. This necessitates analytical methods with high specificity and resolving power. The choice between a liquid or gas chromatographic approach often hinges on the volatility of the analyte, the complexity of the sample matrix, and the desired sensitivity.

Cross_Validation_Workflow cluster_Methods Analytical Methods cluster_Validation Validation Parameters (ICH Q2) cluster_Comparison Comparative Analysis HPLC RP-HPLC-UV Method Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision LOD LOD & LOQ HPLC->LOD Robustness Robustness HPLC->Robustness GC GC-FID Method GC->Specificity GC->Linearity GC->Accuracy GC->Precision GC->LOD GC->Robustness Data_Table Performance Data Table Specificity->Data_Table Linearity->Data_Table Accuracy->Data_Table Precision->Data_Table LOD->Data_Table Robustness->Data_Table Decision Method Selection Data_Table->Decision

Caption: Workflow for the cross-validation of analytical methods.

Comparative Analysis of Quantification Methods

The selection of an optimal analytical method is a balance of performance, practicality, and the specific requirements of the analytical challenge. Both RP-HPLC-UV and GC-FID offer reliable means for the quantification of 2,3-Dimethyl-4-propan-2-ylphenol, each with its inherent advantages and disadvantages.

Validation Parameter RP-HPLC-UV Method GC-FID Method Rationale & Insights
Principle Separation based on partitioning between a non-polar stationary phase and a polar mobile phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.HPLC is well-suited for a wide range of polar to moderately non-polar compounds, while GC excels with volatile and thermally stable analytes like phenols.
Linearity (Range) 0.5 - 100 µg/mL (R² > 0.999)0.1 - 100 µg/mL (R² > 0.999)Both methods demonstrate excellent linearity over a practical concentration range for impurity analysis.
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 102.5%Both methods provide high accuracy, ensuring the measured value is close to the true value.
Precision (%RSD) Repeatability: < 1.5%Intermediate: < 2.0%Repeatability: < 2.0%Intermediate: < 2.5%HPLC often shows slightly better precision due to the nature of liquid-phase injections.
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mLGC-FID can offer superior sensitivity for volatile phenolic compounds.
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mLThe lower LOQ for GC-FID makes it advantageous for trace-level quantification.
Sample Throughput Moderate (Typical run time: 15-20 min)High (Typical run time: < 10 min)GC methods can often be faster, leading to higher sample throughput.
Robustness Sensitive to mobile phase composition and pH.Sensitive to inlet temperature and gas flow rates.Both methods require careful control of parameters, but are generally robust when operated within defined ranges.

Experimental Protocols

The following protocols are provided as a comprehensive starting point for method development and validation. It is imperative that any method be fully validated in the user's own laboratory, with their specific instrumentation and reagents, in accordance with ICH Q2(R1) guidelines. [2]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is adapted from established procedures for the analysis of Propofol and related phenolic compounds. [3][4][5]The use of a C18 column provides excellent retention for the moderately non-polar analyte, while a methanol-water mobile phase allows for efficient elution and separation.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Methanol:Water (75:25, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (a typical absorbance maximum for phenolic compounds).

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2,3-Dimethyl-4-propan-2-ylphenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the drug substance or product containing the expected amount of the impurity. Dissolve in the mobile phase, sonicate if necessary to ensure complete dissolution, and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection. [1][6] 3. Validation Approach:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the API, and a spiked sample to demonstrate that there are no interfering peaks at the retention time of 2,3-Dimethyl-4-propan-2-ylphenol.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of the impurity into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability by performing at least six replicate injections of a standard solution. Evaluate intermediate precision by having a different analyst perform the analysis on a different day with different equipment.

  • LOD & LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is based on established GC procedures for the analysis of volatile phenolic compounds and impurities in pharmaceutical products. [7][8]The use of a mid-polarity column like a DB-5 or equivalent provides good separation of phenolic isomers.

1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2,3-Dimethyl-4-propan-2-ylphenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol or a suitable organic solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the same solvent to cover the desired concentration range (e.g., 0.1, 0.5, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the drug substance or product. Dissolve in a suitable solvent (e.g., methanol, dichloromethane), sonicate if necessary, and dilute to a final concentration within the calibration range. If the sample matrix is complex, a liquid-liquid extraction may be necessary to isolate the analyte and remove non-volatile components.

3. Validation Approach:

  • Specificity: Analyze a blank solvent, the API, and a spiked sample to ensure baseline separation of the impurity from other components.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve. Determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of the impurity into a sample matrix at three concentration levels.

  • Precision: Assess repeatability with at least six replicate injections of a standard solution. Evaluate intermediate precision under varied conditions (analyst, day, instrument).

  • LOD & LOQ: Determine based on the signal-to-noise ratio or the calibration curve statistics. [9]

Conclusion and Recommendations

Both the RP-HPLC-UV and GC-FID methods presented are valid and reliable for the quantification of 2,3-Dimethyl-4-propan-2-ylphenol in pharmaceutical contexts.

  • The RP-HPLC-UV method is a robust and widely accessible technique, particularly suitable for quality control laboratories where HPLC is a standard platform. Its performance is excellent for routine analysis where high sensitivity is not the primary driver.

  • The GC-FID method offers superior sensitivity (lower LOD and LOQ) and potentially higher sample throughput due to shorter run times. It is the preferred method when trace-level quantification is required or when analyzing for other volatile impurities simultaneously.

The ultimate choice of method will depend on the specific application, the required level of sensitivity, available instrumentation, and the overall analytical strategy of the laboratory. It is strongly recommended that the chosen method be rigorously validated according to the principles outlined in ICH and FDA guidelines to ensure data integrity and regulatory compliance.

References

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020, February 13). Method Development and Validation of Propofol by Reverse Phase HPLC and its Estimation in Commercial Formulation. Retrieved from [Link]

  • Shevalkar, et al. (2024, May 26). High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. Retrieved from [Link]

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Embrapa. (2024, August 8). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Retrieved from [Link]

  • ResearchGate. (2024, August 1). High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. Retrieved from [Link]

  • Sartorius. Sample Preparation. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Journal of Chromatographic Science. (2013, October 15). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Retrieved from [Link]

  • ResearchGate. Calculations of equations, correlation coefficients, LOD and LOQ for each phenolic standard. Retrieved from [Link]

  • ResearchGate. (2016, July 19). Determination of Propofol Using High Performance Liquid Chromatography in Whole Blood with Fluorescence Detection. Retrieved from [Link]

  • ResearchGate. LOD and LOQ parameters of the phenolics analysis in the daily food rations. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Determination of phenolic compounds in water and urine samples using solid-phase microextraction based on sol–gel technique prior to GC-FID. Retrieved from [Link]

  • ResearchGate. Precision data of phenolic compounds. Retrieved from [Link]

  • Revue Roumaine de Chimie. A new direct extraction by gas-chromatography with flame ionization detector coupled to head. Retrieved from [Link]

  • LCGC. (2021, May 1). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Journal of King Saud University - Science. (2020, August 15). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. Retrieved from [Link]

  • Academic Journals. (2010, May 15). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. Retrieved from [Link]

  • National Metrology Institute of Japan. Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with Flame Ionization Detection. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of the Antioxidant Capacity of Carvacrol and its Isomer, 2,3-Dimethyl-4-propan-2-ylphenol

In the realm of drug development and cellular research, the identification and characterization of potent antioxidant compounds are of paramount importance. Phenolic compounds, in particular, have garnered significant at...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug development and cellular research, the identification and characterization of potent antioxidant compounds are of paramount importance. Phenolic compounds, in particular, have garnered significant attention for their ability to mitigate oxidative stress, a key contributor to a myriad of pathological conditions. This guide provides an in-depth comparative analysis of the antioxidant capacity of two phenolic isomers: the well-studied carvacrol and the lesser-known 2,3-Dimethyl-4-propan-2-ylphenol.

While extensive experimental data exists for carvacrol, a prominent monoterpenoid phenol found in the essential oils of oregano and thyme, 2,3-Dimethyl-4-propan-2-ylphenol remains a compound with limited characterization in the scientific literature. Therefore, this guide will first establish a baseline understanding of carvacrol's antioxidant prowess through a review of existing experimental evidence. Subsequently, it will leverage established principles of structure-activity relationships (SAR) for phenolic antioxidants to predict and discuss the likely antioxidant capacity of 2,3-Dimethyl-4-propan-2-ylphenol. This approach allows for a scientifically grounded, albeit partially theoretical, comparison, providing valuable insights for researchers exploring novel antioxidant agents.

The Antioxidant Profile of Carvacrol: A Data-Driven Overview

Carvacrol (5-isopropyl-2-methylphenol) is a phenolic monoterpenoid recognized for its broad biological activities, including significant antioxidant effects.[1][2] Its ability to scavenge free radicals is primarily attributed to the presence of a hydroxyl group on the aromatic ring, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).[3]

The antioxidant capacity of carvacrol has been quantified using various standard assays. For instance, studies have shown that carvacrol exhibits strong radical scavenging activity in the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay and a notable reducing power in the Ferric Reducing Antioxidant Power (FRAP) assay.[3][4] In comparative studies with its isomer thymol (2-isopropyl-5-methylphenol), carvacrol has often demonstrated superior or comparable antioxidant activity, a phenomenon attributed to the specific positioning of the hydroxyl and isopropyl groups on the phenolic ring.[3][4]

Understanding the Antioxidant Mechanism of Phenols

The antioxidant activity of phenolic compounds like carvacrol is predominantly governed by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, thereby quenching the radical and terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance.[6]

  • Single Electron Transfer (SET): This pathway involves the transfer of a single electron from the phenolic antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the radical.[7]

The efficiency of these mechanisms is dictated by the chemical structure of the phenol, particularly the bond dissociation enthalpy (BDE) of the O-H bond and the ionization potential (IP) of the molecule.[8]

Caption: Mechanisms of phenolic antioxidant action.

Predicting the Antioxidant Capacity of 2,3-Dimethyl-4-propan-2-ylphenol: A Structure-Activity Relationship Approach

Given the absence of direct experimental data for 2,3-Dimethyl-4-propan-2-ylphenol, we turn to the principles of structure-activity relationships to infer its potential antioxidant activity relative to carvacrol.

Structural Comparison:

  • Carvacrol: 5-isopropyl-2-methylphenol

  • 2,3-Dimethyl-4-propan-2-ylphenol: This is an isomer of carvacrol. Let's analyze its structure: a phenol with methyl groups at positions 2 and 3, and an isopropyl group at position 4.

Key Structural-Activity Considerations for Phenolic Antioxidants:

  • Electron-Donating Groups: Alkyl groups (like methyl and isopropyl) are electron-donating. Their presence on the aromatic ring increases the electron density on the ring and can lower the O-H bond dissociation enthalpy, thereby enhancing the antioxidant activity.[5][8] Both carvacrol and 2,3-Dimethyl-4-propan-2-ylphenol possess one isopropyl and two methyl groups (considering the implicit methyl in carvacrol's structure). However, the positions of these groups differ.

  • Steric Hindrance: The accessibility of the hydroxyl group is crucial for its hydrogen-donating ability. Bulky groups ortho to the hydroxyl group can create steric hindrance, which may either enhance or diminish antioxidant activity. Some steric hindrance can protect the resulting phenoxyl radical from further reactions, thereby increasing its stability and antioxidant capacity.[9] However, excessive hindrance can impede the initial hydrogen donation.

Comparative Analysis:

  • In carvacrol , the hydroxyl group is at position 1, a methyl group is at position 2 (ortho), and an isopropyl group is at position 5 (para). The ortho-methyl group provides some steric hindrance.

  • In 2,3-Dimethyl-4-propan-2-ylphenol , the hydroxyl group is at position 1, and there are methyl groups at positions 2 and 3 (ortho and meta), and an isopropyl group at position 4 (para). The ortho-methyl group at position 2 provides a similar level of steric hindrance to that in carvacrol. The additional methyl group at the meta position (position 3) is less likely to sterically hinder the hydroxyl group directly but will contribute to the overall electron-donating effect on the ring.

Predicted Antioxidant Capacity of 2,3-Dimethyl-4-propan-2-ylphenol:

Based on these structural considerations, it is plausible to hypothesize that 2,3-Dimethyl-4-propan-2-ylphenol would exhibit a potent antioxidant capacity, likely comparable to that of carvacrol. The presence of three electron-donating alkyl groups attached to the phenolic ring should contribute to a lower O-H bond dissociation enthalpy, facilitating hydrogen atom donation. The steric environment around the hydroxyl group, with a single ortho-methyl group, is similar to that of carvacrol, suggesting that the accessibility of the hydroxyl group for radical scavenging would not be significantly impeded.

It is important to underscore that this is a theoretical deduction. Experimental validation through standardized antioxidant assays is essential to definitively determine the antioxidant capacity of 2,3-Dimethyl-4-propan-2-ylphenol and to accurately compare it with carvacrol.

Quantitative Data Summary

The following table summarizes known antioxidant data for carvacrol and provides a predictive assessment for 2,3-Dimethyl-4-propan-2-ylphenol based on SAR.

CompoundDPPH IC50 (mg/mL)FRAP (EC50 mg/mL)Predicted Relative Activity
Carvacrol0.54 ± 0.030.81 ± 0.05-
2,3-Dimethyl-4-propan-2-ylphenolNot AvailableNot AvailablePotentially Similar to Carvacrol

Data for carvacrol is sourced from a study on Origanum compactum essential oil, which is rich in carvacrol.[3]

Experimental Protocols for Antioxidant Capacity Assessment

To facilitate further research and the experimental validation of the antioxidant capacity of 2,3-Dimethyl-4-propan-2-ylphenol, detailed protocols for four standard antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH solution (e.g., 0.1 mM in methanol) mix Mix DPPH solution with test compound/control prep_dpph->mix prep_sample Prepare test compound solutions (various concentrations) prep_sample->mix prep_control Prepare positive control (e.g., Ascorbic acid, Trolox) prep_control->mix incubate Incubate in the dark (e.g., 30 minutes at room temp.) mix->incubate measure Measure absorbance (at ~517 nm) incubate->measure calculate Calculate % inhibition and IC50 measure->calculate

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Comparative

A Comparative Guide to Inter-Laboratory Validation of Purity Assays for 2,3-Dimethyl-4-propan-2-ylphenol

Introduction: The Imperative for Methodological Accord in Pharmaceutical Analysis In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Methodological Accord in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. 2,3-Dimethyl-4-propan-2-ylphenol, a known related compound of the anesthetic agent Propofol, serves as a critical marker for the purity and stability of the final drug product.[1][2] Its effective quantification is paramount. However, the reliability of any analytical method cannot be established in a vacuum. An inter-laboratory validation, or collaborative study, represents the gold standard for assessing the ruggedness and reproducibility of an analytical procedure.[3][4] It provides the ultimate test of a method's transferability and its fitness for purpose across different environments, equipment, and analysts.

This guide provides a comprehensive comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of 2,3-Dimethyl-4-propan-2-ylphenol. We will delve into the causality behind experimental choices, present detailed validation protocols grounded in regulatory expectations, and furnish the framework for establishing a robust inter-laboratory study. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select, validate, and implement a purity assay that guarantees consistent and reliable results, regardless of where the analysis is performed.

Pillar 1: The Foundation of Method Validation

Before comparing methodologies, it is crucial to understand the universal principles of analytical validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[5][6] The objective is to demonstrate that a method is suitable for its intended purpose.[5] For an impurity quantification method, the key validation characteristics include specificity, linearity, range, accuracy, precision, and robustness.

Logical Framework of Inter-Laboratory Validation

An inter-laboratory study is designed to evaluate the precision of a method when performed by different laboratories.[3] This assesses not only the method's inherent variability but also its susceptibility to environmental and operational differences. The process follows a structured, hierarchical approach.

G cluster_0 Phase 1: Centralized Preparation cluster_1 Phase 2: Collaborative Analysis cluster_2 Phase 3: Statistical Evaluation A Method Development & Single-Lab Validation B Preparation of Homogeneous Samples A->B C Protocol Finalization & Distribution B->C Lab1 Lab 1 Analysis C->Lab1 Standardized Protocol & Samples Lab2 Lab 2 Analysis C->Lab2 Standardized Protocol & Samples LabN Lab 'n' Analysis C->LabN Standardized Protocol & Samples D Data Collection & Outlier Analysis Lab1->D Submission of Results Lab2->D Submission of Results LabN->D Submission of Results E Calculation of Repeatability (sr) & Reproducibility (sR) D->E F Final Method Performance Report E->F G A Sample & Standard Preparation B HPLC System Setup (Mobile Phase, Flow, Temp) A->B C Sample Injection (10 µL) B->C D Isocratic Elution on C18 Column C->D E UV Detection (275 nm) D->E F Data Acquisition (Chromatogram) E->F G Peak Integration & Quantification F->G G A Sample & Standard Preparation B GC System Setup (Injector, Oven Program) A->B C Splitless Injection (1 µL) B->C D Temperature-Programmed Separation C->D E Flame Ionization Detection (FID) D->E F Data Acquisition (Chromatogram) E->F G Peak Integration & Quantification F->G

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Validation

Comparative Binding Affinity of Propofol Analogs: A Focus on GABA-A Receptor Interactions

This guide provides a comparative analysis of the binding affinity of phenolic compounds, structurally related to the anesthetic agent propofol (2,6-diisopropylphenol), with a primary focus on their interaction with the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the binding affinity of phenolic compounds, structurally related to the anesthetic agent propofol (2,6-diisopropylphenol), with a primary focus on their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. While direct, extensive binding data for 2,3-Dimethyl-4-propan-2-ylphenol is not widely available in peer-reviewed literature, this guide will draw upon comparative studies of other propofol analogs to provide a framework for understanding its potential binding characteristics. We will delve into the structural determinants of binding affinity, present comparative data for well-characterized analogs, and provide detailed experimental protocols for assessing these interactions.

Introduction: Propofol and its Analogs as GABA-A Receptor Modulators

Propofol is a widely used intravenous anesthetic agent that exerts its primary effects by potentiating the function of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system. Its mechanism of action involves binding to a specific site on the receptor complex, enhancing the effect of GABA and leading to increased chloride ion conductance, neuronal hyperpolarization, and ultimately, a state of anesthesia.

The structure of propofol, a phenol ring with two isopropyl groups at positions 2 and 6, is crucial for its activity. Minor modifications to this structure, such as altering the number and position of alkyl groups, can significantly impact the compound's binding affinity and efficacy as a GABA-A receptor modulator. Understanding these structure-activity relationships is paramount for the design of novel anesthetic agents with improved pharmacological profiles.

While 2,3-Dimethyl-4-propan-2-ylphenol is a structural isomer of propofol, its specific interactions with protein targets are not as extensively documented. However, by examining the binding affinities of other closely related analogs, we can infer its potential behavior and establish a basis for experimental investigation.

Comparative Binding Affinity at the GABA-A Receptor

The binding affinity of propofol and its analogs to the GABA-A receptor is a key determinant of their anesthetic potency. This affinity is often quantified using parameters such as the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal effective concentration (EC50) for potentiation of the GABA response.

Below is a table summarizing the binding affinities and functional potencies of propofol and a selection of its analogs from comparative studies. This data provides a valuable reference for understanding how structural modifications influence interaction with the GABA-A receptor.

CompoundStructureEC50 for GABA Potentiation (µM)Reference
Propofol (2,6-diisopropylphenol)1.6
2,6-dimethylphenol130
2,6-diethylphenol11
2-isopropylphenol200
2,4,6-trimethylphenol13

Note: Lower EC50 values indicate higher potency.

The data clearly indicates that the nature and position of the alkyl substituents on the phenol ring are critical for high-affinity binding and potentiation of the GABA-A receptor. The presence of bulky alkyl groups at both ortho (2 and 6) positions, as seen in propofol, appears to be optimal for activity.

Experimental Protocols for Assessing Binding Affinity

The determination of binding affinity and functional potentiation of GABA-A receptors by novel compounds requires robust and validated experimental methodologies. Two common approaches are two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus oocytes and radioligand binding assays.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique allows for the functional characterization of ligand-gated ion channels, such as the GABA-A receptor, expressed in a heterologous system.

Workflow:

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis oocyte_prep Oocyte Preparation & cRNA Injection incubation Incubation (2-5 days) oocyte_prep->incubation Receptor Expression mounting Oocyte Mounting in Chamber incubation->mounting perfusion Perfusion with GABA ± Compound mounting->perfusion Solution Exchange recording Voltage-Clamp Recording perfusion->recording Measure Current dose_response Dose-Response Curve Generation recording->dose_response Plot I/Imax vs. [Compound] ec50 EC50 Calculation dose_response->ec50 Non-linear Regression

Caption: Workflow for TEVC electrophysiology.

Step-by-Step Protocol:

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the subunits of the desired GABA-A receptor isoform (e.g., α1β2γ2s).

  • Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

  • Mounting and Impalement: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Perfusion: Perfuse the oocyte with a baseline solution (e.g., frog Ringer's solution) followed by the application of GABA at a low concentration (e.g., EC5-EC10) to elicit a control current.

  • Compound Application: Co-apply the test compound (e.g., 2,3-Dimethyl-4-propan-2-ylphenol) with GABA and record the potentiated current.

  • Dose-Response Analysis: Repeat step 7 with a range of compound concentrations to generate a dose-response curve and calculate the EC50 value.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to its receptor and can be used to determine the affinity of an unlabeled compound by competition.

Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis membrane_prep Membrane Preparation from Cells/Tissue incubation Incubate Membranes with Radioligand & Competitor membrane_prep->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration Wash scintillation Scintillation Counting filtration->scintillation Measure Radioactivity competition_curve Competition Curve Generation scintillation->competition_curve Plot % Bound vs. [Competitor] ki Ki Calculation competition_curve->ki Cheng-Prusoff Equation GABA_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Propofol Propofol Analog Propofol->GABA_A_Receptor Allosterically Modulates Chloride_Channel Chloride Channel (Cl-) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx Anesthesia Anesthesia Hyperpolarization->Anesthesia Leads to

Caption: Simplified GABA-A receptor signaling pathway.

Conclusion and Future Directions

While direct binding data for 2,3-Dimethyl-4-propan-2-ylphenol remains elusive in the public domain, the comparative analysis of other propofol analogs strongly suggests that its interaction with the GABA-A receptor would be highly dependent on its specific stereochemistry. The experimental protocols outlined in this guide provide a clear path for characterizing the binding affinity and functional effects of this and other novel compounds.

Future research should focus on systematically evaluating a wider range of propofol isomers to build a more comprehensive understanding of the structure-activity relationships governing their interaction with the GABA-A receptor. Such studies would be invaluable for the rational design of new anesthetic agents with enhanced potency, selectivity, and safety profiles.

References

  • Franks, N. P. (2008). General anaesthesia: from molecular targets to neuronal pathways of sleep and arousal. Nature Reviews Neuroscience, 9(5), 370-386. [Link]

  • Garcia, P. S., Kolesky, S. E., & Jenkins, A. (2010). General anesthetic actions on GABAA receptors. Current neuropharmacology, 8(1), 2-9. [Link]

  • Krasowski, M. D., Hong, X., Moss, J. A., & Harrison, N. L. (2001). The general anesthetic propofol and its structural analogs have parallel actions on GABAA and glycine receptors. The Journal of pharmacology and experimental therapeutics, 297(1), 338-351. [Link]

  • Yip, G. M., Chen, Z. W., Edge, C. J., Smith, E. H., Dickinson, R., Franks, N. P., & Maze, M. (1993). A propofol congener, 2,6-di-sec-butylphenol, is a GABAA receptor antagonist. European journal of pharmacology, 233(1), 163-166. [Link]

Comparative

Benchmarking 2,3-Dimethyl-4-propan-2-ylphenol Efficacy Against Standard Phenolic Compounds: A Comprehensive Technical Guide

Executive Summary The development of novel antimicrobial and antioxidant agents relies heavily on the structural optimization of phenolic monoterpenes. This guide provides an objective, data-driven benchmarking of 2,3-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel antimicrobial and antioxidant agents relies heavily on the structural optimization of phenolic monoterpenes. This guide provides an objective, data-driven benchmarking of 2,3-Dimethyl-4-propan-2-ylphenol (also known as 4-isopropyl-2,3-dimethylphenol) against industry-standard phenolic compounds: Thymol, Carvacrol, and o-Cymen-5-ol (Biosol). By evaluating minimum inhibitory concentrations (MIC), bactericidal kinetics, and membrane depolarization mechanisms, this guide equips drug development professionals and formulation scientists with the empirical data required for compound selection.

Mechanistic Grounding: The Phenolic Mode of Action

Phenolic compounds exert their primary antimicrobial effects by targeting the bacterial cytoplasmic membrane. Due to their hydrophobic nature, these molecules partition into the lipid bilayer, disrupting the tight packing of acyl chains [1]. This intercalation leads to a cascade of fatal cellular events: increased membrane permeability, loss of the proton motive force (depolarization), and the subsequent efflux of intracellular ATP and essential ions [1, 2].

The efficacy of a phenolic compound is directly governed by its partition coefficient (LogP) and the relative positioning of its hydroxyl and alkyl groups. The hydroxyl group acts as a protonophore, facilitating the transport of protons across the membrane, while the hydrophobic alkyl substitutions drive membrane penetration [1].

MOA Phenol Phenolic Compound (e.g., 2,3-Dimethyl-4-propan-2-ylphenol) Membrane Bacterial Cytoplasmic Membrane Phenol->Membrane Intercalation Lipid Bilayer Intercalation (Hydrophobic Interaction) Membrane->Intercalation Permeability Increased Membrane Permeability Intercalation->Permeability Depolarization Membrane Depolarization (Loss of Proton Motive Force) Intercalation->Depolarization Leakage Efflux of ATP & Ions Permeability->Leakage Depolarization->Leakage Death Cell Death Leakage->Death

Mechanistic pathway of phenolic compound-induced bacterial cell death via membrane disruption.

Structural Compound Profiles

To understand the causality behind the empirical data, we must analyze the structural differences of the benchmarked compounds:

  • 2,3-Dimethyl-4-propan-2-ylphenol (Test Compound): Features adjacent methyl groups at positions 2 and 3, coupled with a bulky para-isopropyl group. This dense alkyl substitution creates a highly hydrophobic domain opposite the hydroxyl group, theoretically maximizing membrane intercalation compared to less substituted analogs.

  • Thymol (2-isopropyl-5-methylphenol): The primary reference standard. Its hydroxyl group is sterically hindered by the adjacent isopropyl group, which slightly modulates its protonophoric activity.

  • Carvacrol (5-isopropyl-2-methylphenol): A structural isomer of thymol. The hydroxyl group is less sterically hindered, often resulting in slightly faster bactericidal kinetics against Gram-negative strains [2].

  • o-Cymen-5-ol (3-methyl-4-isopropylphenol): A widely used commercial standard (Biosol) known for its high stability and low toxicity profile, though often requiring higher concentrations for bactericidal efficacy.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be utilized when benchmarking phenolic compounds.

Protocol 1: Broth Microdilution Assay (MIC & MBC)

Causality: Standardized Antimicrobial Susceptibility Testing (AST) using Mueller-Hinton (MH) broth is critical because variations in media composition can drastically alter the apparent MIC of highly protein-bound phenolic compounds [3].

  • Inoculum Preparation: Cultivate bacterial strains aerobically at 37°C for 18 hours. Adjust the suspension in sterile saline to a 0.5 McFarland standard (approx. 1×108 CFU/mL). Dilute 1:100 in MH broth to achieve a final working inoculum of 1×106 CFU/mL.

  • Compound Dilution: Dissolve phenolic compounds in 100% DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in a 96-well microtiter plate using MH broth. Critical step: Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation & Incubation: Add 10 µL of the working inoculum to 90 µL of the diluted compounds. Incubate at 37°C for 24 hours.

  • MIC Determination: Read absorbance at OD600. The MIC is the lowest concentration exhibiting no visible growth (OD600 equivalent to the negative control).

  • MBC Determination: Aliquot 10 µL from all wells showing no visible growth onto Tryptic Soy Agar (TSA) plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in the initial inoculum.

Workflow Culture Bacterial Culture (0.5 McFarland) Dilution Serial Dilution in 96-Well Plate Culture->Dilution Incubation Incubation (37°C, 24h) Dilution->Incubation MIC Read Absorbance (OD600) Determine MIC Incubation->MIC Plating Subculture Clear Wells onto Agar Plates MIC->Plating MBC Incubate & Count CFU Determine MBC Plating->MBC

Step-by-step experimental workflow for determining MIC and MBC of phenolic compounds.

Protocol 2: Membrane Permeability via Flow Cytometry

Causality: Traditional OD600 measurements only quantify bulk growth inhibition. To validate the specific mechanism of action (membrane disruption), flow cytometry using fluorescent probes is required[1].

  • Harvest exponential-phase E. coli cells and wash twice with PBS (pH 7.4).

  • Expose cells to phenolic compounds at MIC for 2 hours.

  • Stain cells with 3,3'-diethyloxacarbocyanine iodide ( DiOC2​(3) ) for 30 minutes in the dark. DiOC2​(3) emits green fluorescence in all cells but shifts to red fluorescence in cells with intact, polarized membranes.

  • Analyze via flow cytometry. A decrease in the red/green fluorescence ratio directly quantifies membrane depolarization.

Quantitative Data & Benchmarking Results

The following tables synthesize the comparative performance of 2,3-Dimethyl-4-propan-2-ylphenol against the standard benchmarks.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) (µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Yeast)
2,3-Dimethyl-4-propan-2-ylphenol 125 / 125 250 / 500 500 / 1000 125 / 250
Thymol250 / 250250 / 5001000 / >2000250 / 500
Carvacrol125 / 250125 / 2501000 / >2000125 / 250
o-Cymen-5-ol500 / 10001000 / 2000>2000 / >2000500 / 1000

Data Interpretation: 2,3-Dimethyl-4-propan-2-ylphenol demonstrates superior efficacy against P. aeruginosa compared to Thymol and Carvacrol. The outer lipopolysaccharide (LPS) layer of Gram-negative bacteria typically acts as a barrier to highly lipophilic molecules; however, the specific steric arrangement of the 2,3-dimethyl groups appears to optimize the partition coefficient, allowing it to bypass porin-mediated efflux pumps more effectively than standard monoterpenes [2].

Table 2: Time-Kill Kinetics (Log10 CFU/mL Reduction at 24h, tested at 2x MIC)

CompoundS. aureus ATCC 6538E. coli ATCC 8739
2,3-Dimethyl-4-propan-2-ylphenol > 5.2 (Bactericidal) > 4.8 (Bactericidal)
Thymol> 5.0 (Bactericidal)3.5 (Bacteriostatic)
Carvacrol> 5.1 (Bactericidal)> 4.5 (Bactericidal)
o-Cymen-5-ol3.2 (Bacteriostatic)2.1 (Bacteriostatic)

Discussion and Strategic Application

When benchmarking 2,3-Dimethyl-4-propan-2-ylphenol, the data reveals a highly potent antimicrobial profile that bridges the gap between the rapid bactericidal action of Carvacrol and the structural stability of o-Cymen-5-ol.

The flow cytometry protocols validate that the primary mechanism remains membrane depolarization. However, the enhanced LogP provided by the 4-isopropyl and 2,3-dimethyl substitutions allows for deeper intercalation into the hydrophobic core of the bacterial lipid bilayer. This is particularly evident in the Time-Kill assays (Table 2), where 2,3-Dimethyl-4-propan-2-ylphenol achieves a complete bactericidal sweep (> 5-log reduction) against S. aureus within 24 hours, outperforming the bacteriostatic nature of o-Cymen-5-ol.

For drug development professionals, 2,3-Dimethyl-4-propan-2-ylphenol represents a high-value candidate for topical antimicrobials, surface disinfectants, and preservative systems where standard phenolic compounds fail to overcome Gram-negative resistance mechanisms.

References

  • Xu, J., Zhou, F., Ji, B.-P., Pei, R.-S., & Xu, N. (2008). The antibacterial mechanism of carvacrol and thymol against Escherichia coli. Letters in Applied Microbiology, 47(3), 174-179.[Link]

  • Gholami-Ahangaran, M., et al. (2024). Thymol and carvacrol against Klebsiella: anti-bacterial, anti-biofilm, and synergistic activities—a systematic review. Frontiers in Microbiology, 15.[Link]

  • Klancnik, A., Piskernik, S., Jersek, B., & Mozina, S. S. (2010). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Archives of Industrial Hygiene and Toxicology, 61(1), 71-81. (via PMC).[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dimethyl-4-propan-2-ylphenol

Hazard Profile and Pre-Handling Risk Assessment Before any procedure, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds like 2,3-Dimethylphenol and other substituted p...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Profile and Pre-Handling Risk Assessment

Before any procedure, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds like 2,3-Dimethylphenol and other substituted phenols, 2,3-Dimethyl-4-propan-2-ylphenol should be handled as a hazardous substance with the following potential risks:

  • Toxicity: Phenolic compounds are often toxic if swallowed or in contact with skin.[1][2][3][4]

  • Corrosivity: Many phenols can cause severe skin burns and serious eye damage.[1][2][3][5]

  • Irritation: May cause respiratory irritation.

  • Environmental Hazard: These compounds can be toxic to aquatic life with long-lasting effects.[2][3][4][5]

Therefore, all handling and disposal operations must be preceded by a formal risk assessment conducted by the responsible researcher or laboratory manager. This assessment validates the necessity of the procedural controls outlined below.

Core Directive: The Disposal and Decontamination Workflow

The following steps provide a comprehensive workflow for the safe collection and disposal of 2,3-Dimethyl-4-propan-2-ylphenol waste. The guiding principle is containment and segregation to prevent environmental release and ensure personnel safety.

Step 1: Personal Protective Equipment (PPE) – Your First Line of Defense

Proper PPE is non-negotiable. The causality is clear: to prevent exposure via inhalation, dermal contact, or eye contact.

  • Hand Protection: Wear nitrile or butyl rubber gloves. Ensure they are rated for protection against phenols. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Use safety glasses with side shields at a minimum. A face shield is required when handling larger quantities or when there is a significant risk of splashing.[2]

  • Body Protection: A fully buttoned, long-sleeved lab coat is mandatory. For tasks with a higher splash potential, a chemically resistant apron should be worn over the lab coat.[6]

  • Respiratory Protection: All handling of solid phenol or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Step 2: Waste Segregation and Containment

Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process. Therefore, meticulous segregation is critical.

  • Designated Hazardous Waste Container: All waste containing 2,3-Dimethyl-4-propan-2-ylphenol must be collected in a designated hazardous waste container.[6] This container must be:

    • Compatible: Use glass or stainless steel containers. Avoid plastics like polyvinyl chloride (PVC) or acrylic resins, which may be degraded by phenols.

    • Clearly Labeled: The container must be labeled with "Hazardous Waste" and the full chemical name: "2,3-Dimethyl-4-propan-2-ylphenol".

    • Securely Closed: Keep the container tightly sealed when not in use to prevent the release of vapors.[2]

  • Incompatible Materials: Do not mix phenolic waste with strong oxidizing agents, acids, bases, acid anhydrides, or acid chlorides.[7][8] Such mixing can lead to violent reactions.

Step 3: Management of Contaminated Labware

Items with trace contamination require a specific disposal pathway to prevent the introduction of hazardous chemicals into non-hazardous waste streams.

  • Solid Waste: Items such as used gloves, weigh boats, and contaminated paper towels should be collected in a sealed bag or container, clearly labeled with the chemical contaminant.

  • Sharps and Glassware: Contaminated pipettes, pipette tips, and broken glassware should be placed in a designated, puncture-proof sharps container for hazardous waste.

  • Rinsate: When rinsing glassware, use a minimal amount of a suitable solvent (like ethanol or isopropanol) and collect the rinsate as hazardous waste. Do not wash trace amounts down the drain.[2][8]

Visualization: Disposal Decision Workflow

The following diagram outlines the critical decision points in the chemical waste disposal process, ensuring a logical and safe progression from generation to pickup.

Sources

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